molecular formula C12H22N2O2 B059562 Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate CAS No. 1239589-52-6

Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate

Número de catálogo: B059562
Número CAS: 1239589-52-6
Peso molecular: 226.32 g/mol
Clave InChI: XVXPJMGYUOYFOT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tert-butyl (6-aminospiro[3.3]heptan-2-yl)carbamate is a chemically sophisticated, multifunctional building block of significant interest in modern medicinal chemistry and drug discovery. This compound features a rigid, three-dimensional spiro[3.3]heptane core, a scaffold highly valued for its ability to improve physicochemical properties, enhance metabolic stability, and reduce planarity in drug candidates compared to traditional flat aromatic systems. The molecule is orthogonally protected with a Boc (tert-butoxycarbonyl) group on the secondary amine and a free primary amine at the 6-position, providing two distinct and selective sites for further synthetic elaboration. This makes it an invaluable intermediate for the synthesis of targeted protein degraders such as PROteolysis TArgeting Chimeras (PROTACs), where it can serve as a conformationally constrained linker connecting an E3 ligase ligand to a protein-of-interest targeting moiety. Its applications extend to the development of fragment-based libraries, peptidomimetics, and bioactive molecules targeting central nervous system (CNS) disorders, leveraging the spirocyclic framework's potential for blood-brain barrier penetration. Researchers utilize this compound to impart favorable properties into lead molecules, exploring structure-activity relationships (SAR) and advancing the development of novel therapeutic agents.

Propiedades

IUPAC Name

tert-butyl N-(6-aminospiro[3.3]heptan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-6-12(7-9)4-8(13)5-12/h8-9H,4-7,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXPJMGYUOYFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585533
Record name tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239589-52-6
Record name tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Diaminospiro[3.3]heptane, 2-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: Physical Properties of Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (6-aminospiro[3.3]heptan-2-yl)carbamate is a key bifunctional linker molecule increasingly utilized in the development of novel therapeutics, particularly in the field of targeted protein degradation. Its rigid spirocyclic core provides a defined spatial orientation for conjugating a target protein ligand and an E3 ligase ligand, making it an attractive component in the design of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the known physical properties of this compound, relevant experimental protocols, and its application in targeted drug development.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. While some data is derived from experimental findings, other values are predicted based on computational models.

PropertyValueSource
CAS Number 1239589-52-6[ChemScene]
Molecular Formula C₁₂H₂₂N₂O₂[ChemScene]
Molecular Weight 226.32 g/mol [ChemScene]
Melting Point 119 °C (recrystallized from ethanol)[Guidechem]
Boiling Point (Predicted) 345.1 ± 41.0 °C[Guidechem]
Physical State SolidVarious Vendors
Purity Typically ≥97%[Guidechem]

Experimental Protocols

General Protocol for Mono-Boc Protection of a Diamine:

Objective: To selectively protect one of the two primary amine groups in a spiro[3.3]heptane diamine precursor with a tert-butoxycarbonyl (Boc) group.

Materials:

  • Spiro[3.3]heptane-2,6-diamine (or its salt)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system with water)

  • A base (e.g., Triethylamine (TEA), Sodium bicarbonate, or Sodium hydroxide)

  • Hydrochloric acid (for salt formation/workup)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for purification (e.g., Ethyl acetate, Hexanes)

Procedure:

  • Dissolution: Dissolve the spiro[3.3]heptane-2,6-diamine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer. If starting from a salt, the free base may need to be generated in situ or beforehand.

  • Cooling: Cool the solution to 0 °C in an ice bath to control the reaction's exothermicity.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (typically 1.0 to 1.1 equivalents) in the same solvent to the cooled diamine solution. The slow addition helps to favor mono-protection over di-protection.

  • Base Addition: Concurrently or subsequently, add the base (typically 1.0 to 1.2 equivalents) to neutralize the acid byproduct and drive the reaction forward.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the mono- and di-protected products.

  • Workup: Once the reaction is complete, quench the reaction mixture, often with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent like DCM or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired mono-Boc protected product from the unreacted diamine and the di-Boc protected byproduct.

  • Characterization: Confirm the identity and purity of the resulting this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

Application in PROTAC-Mediated Protein Degradation

This compound serves as a linker in the construction of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. [MedChemExpress] One notable application is in the development of PROTACs targeting the oncogenic KRAS G12C mutant protein.

Signaling Pathway: PROTAC-Mediated Degradation of KRAS G12C

The following diagram illustrates the mechanism of action for a PROTAC utilizing a linker derived from this compound to degrade the KRAS G12C protein. The PROTAC consists of a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase and a warhead, such as MRTX849, that covalently binds to the KRAS G12C mutant.

PROTAC_Mechanism cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (Linker + VHL Ligand + MRTX849) KRAS_G12C KRAS G12C (Target Protein) PROTAC->KRAS_G12C Binds to Target VHL VHL E3 Ligase PROTAC->VHL Recruits E3 Ligase Proteasome Proteasome KRAS_G12C->Proteasome Targeted for Degradation Downstream Oncogenic Signaling (e.g., MAPK Pathway) Ub Ubiquitin Ub->KRAS_G12C Ubiquitination Degraded_KRAS Degraded Peptides Proteasome->Degraded_KRAS Degradation Degraded_KRAS->Downstream Inhibition of Downstream Signaling

Caption: Mechanism of PROTAC-mediated degradation of KRAS G12C.

This process involves the PROTAC molecule forming a ternary complex with the KRAS G12C protein and the VHL E3 ligase.[1] This proximity induces the ubiquitination of KRAS G12C, marking it for degradation by the proteasome. The degradation of the oncogenic protein leads to the inhibition of downstream signaling pathways, such as the MAPK pathway, thereby suppressing cancer cell proliferation.[1]

Experimental Workflow: Synthesis and Purification

The logical workflow for the synthesis and purification of this compound is outlined in the diagram below. This workflow is based on the general principles of Boc-protection of diamines and standard organic synthesis laboratory practices.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis & Final Product Start Start: Spiro[3.3]heptane-2,6-diamine Reaction Reaction: - Dissolve in Solvent - Cool to 0 °C - Add Boc₂O & Base Start->Reaction Monitoring Monitoring: TLC / LC-MS Reaction->Monitoring Workup Aqueous Workup: - Quench Reaction - Extraction Monitoring->Workup Reaction Complete Purification Purification: Column Chromatography Workup->Purification Analysis Characterization: NMR & Mass Spectrometry Purification->Analysis Final_Product Final Product: This compound Analysis->Final_Product

Caption: General workflow for the synthesis and purification.

This workflow highlights the key stages, from the initial reaction setup and monitoring to the final purification and characterization of the desired product. Each step is critical for obtaining a high-purity sample of the mono-protected diamine linker, which is essential for its successful application in the synthesis of PROTACs and other advanced pharmaceutical compounds.

References

An In-Depth Technical Guide to Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate: A Key Linker in Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate, a bifunctional linker molecule increasingly utilized in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that leverages the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC is critical for its efficacy, dictating the spatial orientation of the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation. This guide details the physicochemical characteristics of this compound, provides a generalized synthetic protocol, and discusses its application in the context of PROTAC-mediated protein degradation.

Chemical Structure and Properties

This compound (CAS Number: 1239589-52-6) is a diamine derivative featuring a rigid spiro[3.3]heptane core. One of the amino groups is protected by a tert-butyloxycarbonyl (Boc) group, allowing for sequential functionalization, a key feature for its use in the modular synthesis of PROTACs.

Table 1: Chemical Identifiers and Properties

PropertyValue
IUPAC Name tert-butyl N-(6-aminospiro[3.3]heptan-2-yl)carbamate
CAS Number 1239589-52-6
Molecular Formula C₁₂H₂₂N₂O₂
Molecular Weight 226.32 g/mol
SMILES C1C(C12CC(C2)N)NC(=O)OC(C)(C)C
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, and dichloromethane

Table 2: Representative Spectroscopic Data

Analysis Expected Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~4.5-5.0 (br s, 1H, NH-Boc), ~3.5-4.0 (m, 1H, CH-NHBoc), ~2.8-3.2 (m, 1H, CH-NH₂), ~1.8-2.5 (m, 8H, cyclobutyl CH₂), 1.44 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~155 (C=O, carbamate), ~80 (quaternary C, Boc), ~50-55 (CH-N), ~35-45 (spiro C), ~30-35 (cyclobutyl CH₂), 28.4 (CH₃, Boc)
Mass Spectrometry (ESI+) m/z: 227.17 [M+H]⁺, 250.16 [M+Na]⁺

Role in PROTAC Technology

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is not merely a spacer but plays a crucial role in the formation of a productive ternary complex between the POI and the E3 ligase, which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the POI.[1]

The spiro[3.3]heptane scaffold of this compound provides a rigid and defined three-dimensional structure to the linker. This rigidity can be advantageous in PROTAC design as it reduces the entropic penalty associated with the formation of the ternary complex, potentially leading to improved potency and selectivity. The diamino functionality, with one amine protected, allows for the directional and controlled attachment of the POI ligand and the E3 ligase ligand.

For instance, this linker can be used in the synthesis of PROTAC degraders like CPD-39.[1]

Below is a conceptual workflow for the synthesis of a PROTAC using a bifunctional linker like this compound.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product POI_ligand Target Protein Ligand (with reactive group) Step1 Step 1: Couple POI Ligand to free amine of linker POI_ligand->Step1 E3_ligand E3 Ligase Ligand (with reactive group) Step2 Step 3: Couple E3 Ligase Ligand to newly freed amine E3_ligand->Step2 Linker This compound Linker->Step1 Boc_deprotection Step 2: Boc Deprotection Step1->Boc_deprotection Intermediate 1 Boc_deprotection->Step2 Intermediate 2 PROTAC Final PROTAC Molecule Step2->PROTAC

Conceptual workflow for PROTAC synthesis.

Experimental Protocols

General Protocol for Boc Protection of a Diamine:

This protocol describes a general method for the selective mono-Boc protection of a diamine, which is a key step in preparing linkers like this compound.

Materials:

  • Spiro[3.3]heptane-2,6-diamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Dissolve the spiro[3.3]heptane-2,6-diamine in DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine or DIPEA (1.1 equivalents) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in DCM or THF dropwise to the cooled reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired mono-Boc protected product.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

The ultimate function of this compound is to serve as a linker within a PROTAC molecule that hijacks the ubiquitin-proteasome system (UPS) to degrade a specific target protein. The diagram below illustrates the general mechanism of action for a PROTAC.

PROTAC_Mechanism cluster_components Molecular Components cluster_process Degradation Pathway PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Formation of Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC and E3 Ligase Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Proteolysis Degradation->Recycling

References

The Spiro[3.3]heptane Scaffold: A Modern Keystone in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of a Conformationally-Restricted Bioisostere

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can unlock new chemical space and improve the properties of therapeutic candidates is a constant endeavor. In recent years, the spiro[3.3]heptane core has emerged as a particularly attractive motif. Its rigid, three-dimensional structure offers a distinct advantage over flat, aromatic systems, often leading to improved physicochemical properties such as solubility and metabolic stability, while providing precise vectoral orientation of substituents.[1][2] This guide provides a comprehensive overview of the key synthetic strategies for accessing the spiro[3.3]heptane scaffold and its heteroatom-containing analogues, complete with detailed experimental protocols, quantitative data, and visual representations of the core synthetic pathways.

Introduction: The Rise of a Rigid Scaffold

The spiro[3.3]heptane framework, first described in the early 20th century, has garnered significant attention in medicinal chemistry as a bioisosteric replacement for commonly used rings like benzene and cyclohexane.[3][4] The "escape from flatland" paradigm in drug design emphasizes the benefits of incorporating sp³-rich, three-dimensional scaffolds to enhance target engagement and improve ADME (absorption, distribution, metabolism, and excretion) properties. The spiro[3.3]heptane core, with its well-defined and non-collinear exit vectors, provides a unique platform for orienting functional groups in three-dimensional space, which can lead to enhanced potency and selectivity for biological targets.[3][5]

This technical guide will delve into the primary synthetic methodologies for constructing this valuable scaffold, providing the necessary details for its practical application in a research and development setting.

Key Synthetic Strategies

The synthesis of the spiro[3.3]heptane core can be broadly categorized into several key strategies, each with its own advantages and limitations. These include cycloaddition reactions, rearrangement reactions, and double alkylation approaches.

[2+2] Cycloaddition of Ketenes and Keteniminium Salts

A common and effective method for the construction of the cyclobutane rings inherent to the spiro[3.3]heptane skeleton is the [2+2] cycloaddition of ketenes or keteniminium salts with alkenes.[1] Ketenes, often generated in situ from acyl chlorides, and keteniminium salts, formed from tertiary amides, react with methylenecyclobutane derivatives to afford spiro[3.3]heptanones.

G cluster_0 A Methylenecyclobutane C Spiro[3.3]heptanone A->C [2+2] Cycloaddition B Ketene/Keteniminium Salt B->C

Figure 2. Semipinacol rearrangement for the synthesis of spiro[3.3]heptan-1-ones.

Experimental Protocol: Synthesis of 2-(Phenylsulfonyl)spiro[3.3]heptan-1-one [6] To a solution of 1-(phenylsulfonyl)bicyclo[1.1.0]butane (1.2 equiv.) in THF at -78 °C is added n-butyllithium (1.1 equiv.). After stirring for 30 minutes, a solution of 1-(phenylsulfonyl)cyclopropanol (1.0 equiv.) in THF is added. The reaction is stirred for 1 hour at -78 °C and then warmed to room temperature. Methanesulfonic acid (2.0 equiv.) is added, and the mixture is stirred for 1 hour. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield the desired spiro[3.3]heptan-1-one.

EntryBicyclobutane SulfoneCyclopropanol SulfoneProductYield (%)
1PhenylPhenyl2,6-Di(phenylsulfonyl)spiro[3.3]heptan-1-one85
2TolylPhenyl2-(Phenylsulfonyl)-6-(tolylsulfonyl)spiro[3.3]heptan-1-one82
34-MethoxyphenylPhenyl2-(4-Methoxyphenylsulfonyl)-6-(phenylsulfonyl)spiro[3.3]heptan-1-one88

Table 2. Yields for the semipinacol rearrangement synthesis of various sulfonyl-substituted spiro[3.3]heptan-1-ones. [6]

Double Alkylation of Active Methylene Compounds

A straightforward and scalable approach to the spiro[3.3]heptane core involves the double alkylation of an active methylene compound, such as a malonate ester or p-toluenesulfonylmethyl isocyanide (TosMIC), with a 1,1-bis(halomethyl)cyclobutane derivative. [6][7]This method allows for the convergent synthesis of a variety of functionalized spiro[3.3]heptanes.

dot

G cluster_0 A 1,1-Bis(bromomethyl)cyclobutane C Spiro[3.3]heptane Derivative A->C Double Alkylation B Active Methylene Compound (e.g., Diethyl Malonate, TosMIC) B->C

References

An In-depth Technical Guide on the Physicochemical Properties of Spiro[3.3]heptane Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro[3.3]heptane diamines represent a significant class of saturated heterocyclic compounds that have emerged as crucial building blocks in medicinal chemistry and drug discovery. Their inherent structural rigidity and distinct three-dimensional geometry make them highly attractive as bioisosteres for common carbocyclic structures like cyclohexane and aromatic rings such as benzene.[1][2][3][4] The unique spirocyclic core can lead to improved physicochemical properties and novel intellectual property. This technical guide provides a detailed overview of the known physicochemical properties of spiro[3.3]heptane diamines, comprehensive experimental protocols for their characterization, and insights into their structural features.

Physicochemical Properties of Spiro[3.3]heptane Diamines

The fundamental physicochemical characteristics of spiro[3.3]heptane diamines, including their basicity (pKa), lipophilicity (LogP), and solubility, are pivotal for their successful application in drug design. These properties directly influence the absorption, distribution, metabolism, and excretion (ADME) profiles, as well as the overall pharmacodynamic behavior of drug candidates incorporating this scaffold.

Quantitative Data Summary

While comprehensive experimental data for the parent spiro[3.3]heptane diamines remains somewhat limited in publicly accessible literature, valuable insights can be drawn from computational predictions and experimental data from closely related analogues.

Table 1: Computed Physicochemical Properties of Spiro[3.3]heptane Diamines

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Topological Polar Surface Area (Ų)
spiro[3.3]heptane-2,6-diamineC₇H₁₄N₂126.20-0.452.0
spiro[3.3]heptane-1,3-diamineC₇H₁₄N₂126.20-0.252.0
Data sourced from PubChem CID 425354 and 145915359.[5][6]

Table 2: Experimental Physicochemical Properties of a Spiro[3.3]heptane Amine Analogue

CompoundpKa (of hydrochloride)LogP
6-(trifluoromethyl)spiro[3.3]heptan-2-amine9.532.37 (for N-acetyl derivative)
This data pertains to a mono-amine derivative and serves as a valuable reference for the properties of the core scaffold. The electron-withdrawing trifluoromethyl group is anticipated to lower the pKa and increase the LogP in comparison to the non-substituted counterpart.[7][8]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures employed to determine the critical physicochemical properties of spiro[3.3]heptane diamines.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the protonated amino functionalities is a fundamental parameter that dictates the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding.

  • Principle: This method involves the titration of a solution of the diamine, typically as its hydrochloride salt, with a standardized strong base (e.g., sodium hydroxide). The pH of the solution is continuously monitored as a function of the volume of the titrant added. The pKa values are then determined from the resulting titration curve, corresponding to the pH at the half-equivalence points.

  • Apparatus:

    • A calibrated pH meter equipped with a combination glass electrode.

    • An automated titrator or a manual burette for precise titrant delivery.

    • A magnetic stir plate and stir bar for continuous mixing.

    • A constant temperature bath to ensure thermal equilibrium.

  • Procedure:

    • An accurately weighed quantity (e.g., 5-10 mg) of the spiro[3.3]heptane diamine dihydrochloride is dissolved in a known volume of deionized water. A co-solvent may be used if the compound has low aqueous solubility.

    • The solution is transferred to a thermostatted titration vessel and stirred consistently.

    • The solution is titrated with a standardized solution of sodium hydroxide (e.g., 0.1 M).

    • The pH is recorded after each incremental addition of the titrant, allowing the system to reach equilibrium.

    • The titration is continued past the second equivalence point to ensure a complete titration curve.

    • The pKa values are derived from the inflection points of the titration curve, which represent the points of maximum slope and correspond to the half-equivalence points for each amine.

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis dissolve Dissolve diamine dihydrochloride in water titrate Titrate with standardized NaOH dissolve->titrate Transfer to titration vessel record_pH Record pH after each addition titrate->record_pH record_pH->titrate plot Plot pH vs. volume of NaOH record_pH->plot Generate titration curve determine_pKa Determine pKa from inflection points plot->determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Lipophilicity (LogP) by the Shake-Flask Method

The n-octanol/water partition coefficient (P) is the standard measure of a compound's lipophilicity. LogP is a critical determinant of a drug's ability to cross biological membranes and is a key parameter in ADME modeling.

  • Principle: The shake-flask method involves partitioning a compound between two immiscible liquid phases, typically n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). After allowing the system to reach equilibrium, the concentration of the compound in each phase is quantified. The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to that in the aqueous phase, and LogP is its logarithmic representation.

  • Procedure:

    • A stock solution of the spiro[3.3]heptane diamine is prepared in a suitable solvent such as dimethyl sulfoxide (DMSO).

    • A small aliquot of the stock solution is added to a vial containing a mixture of n-octanol and PBS (pH 7.4).

    • The vial is sealed and agitated vigorously for a predetermined time (e.g., 1-2 hours) to facilitate complete partitioning.

    • The mixture is then centrifuged to achieve a clean separation of the two phases.

    • Precise aliquots are carefully withdrawn from both the n-octanol and the aqueous layers.

    • The concentration of the compound in each aliquot is determined using a sensitive analytical technique, such as High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.

    • The LogP is calculated using the formula: LogP = log([Compound]octanol / [Compound]aqueous).

G cluster_partition Partitioning cluster_analysis Analysis mix Mix compound with n-octanol and PBS shake Shake to equilibrate mix->shake centrifuge Centrifuge to separate phases shake->centrifuge aliquot Take aliquots from both phases centrifuge->aliquot analyze Analyze concentration by HPLC-MS aliquot->analyze calculate Calculate LogP analyze->calculate

Caption: Workflow for LogP determination by the shake-flask method.

Structural Analysis via X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule, including precise bond lengths, bond angles, and absolute stereochemistry.

  • Principle: A single crystal of the target compound is exposed to a beam of X-rays. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure, from which the electron density and, consequently, the atomic positions can be determined.

  • Procedure:

    • High-quality single crystals of the spiro[3.3]heptane diamine or a suitable derivative are grown using techniques such as slow evaporation of a solvent, vapor diffusion, or controlled cooling of a saturated solution.

    • A well-formed crystal is carefully selected and mounted on a goniometer.

    • The mounted crystal is placed within an X-ray diffractometer and typically cooled to a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.

    • The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected.

    • The collected data are processed, and the crystal structure is solved and refined using specialized crystallographic software to yield the final, detailed molecular structure.

G cluster_props Physicochemical Properties cluster_adme ADME Properties pKa pKa Absorption Absorption pKa->Absorption Distribution Distribution pKa->Distribution Excretion Excretion pKa->Excretion LogP LogP LogP->Absorption LogP->Distribution Metabolism Metabolism LogP->Metabolism Solubility Solubility Solubility->Absorption Solubility->Excretion Drug_Efficacy Drug Efficacy & Safety Absorption->Drug_Efficacy Distribution->Drug_Efficacy Metabolism->Drug_Efficacy Excretion->Drug_Efficacy

Caption: Influence of physicochemical properties on ADME and drug efficacy.

Conclusion

Spiro[3.3]heptane diamines are increasingly recognized as indispensable scaffolds in contemporary medicinal chemistry. A thorough understanding of their physicochemical properties is paramount for their rational incorporation into drug design programs. This guide has consolidated the available quantitative data and presented detailed experimental protocols for the determination of key parameters such as pKa and LogP. Continued experimental investigation into a broader array of spiro[3.3]heptane diamine derivatives is warranted to further enrich the knowledge base and unlock the full potential of this promising class of molecules in the quest for novel therapeutics.

References

In-Depth Technical Guide: Tert-butyl (6-aminospiro[3.3]heptan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1239589-52-6

A Core Component for Advanced Drug Development

This technical guide provides a comprehensive overview of Tert-butyl (6-aminospiro[3.3]heptan-2-yl)carbamate, a crucial building block in modern medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and application.

Chemical Properties and Data Presentation

This compound is a diamine derivative featuring a spiro[3.3]heptane scaffold. One of the amino groups is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to allow for selective functionalization of the free amino group.

PropertyValueSource
CAS Number 1239589-52-6N/A
Molecular Formula C₁₂H₂₂N₂O₂N/A
Molecular Weight 226.32 g/mol N/A
IUPAC Name This compoundN/A
Canonical SMILES CC(C)(C)OC(=O)NC1CC2(C1)CC(C2)NN/A

Note: Specific quantitative data such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and may vary depending on the isomeric purity and solvent.

Synthesis and Experimental Protocols

A plausible synthetic route would start from a suitable spiro[3.3]heptane precursor, followed by the introduction of two amino groups, and subsequent mono-Boc protection. The synthesis of all stereoisomers of spiro[3.3]heptane-1,6-diamines has been reported, providing a basis for the preparation of the title compound.[1]

General Experimental Protocol for Boc Protection of a Diamine:

This protocol is a generalized procedure for the selective protection of one amino group in a diamine, which is a key step in the synthesis of the target molecule.

Materials:

  • Spiro[3.3]heptane diamine derivative

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system with water)

  • Base (e.g., Triethylamine (TEA), Sodium bicarbonate)

  • Stirring apparatus

  • Standard laboratory glassware

Procedure:

  • Dissolve the spiro[3.3]heptane diamine in a suitable solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (typically 1.0-1.2 equivalents) in the same solvent. The stoichiometry is critical for achieving mono-protection.

  • If required, add a base to neutralize the acidic byproduct.

  • Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-Boc-protected product.

Role in Drug Discovery: A Key Linker for PROTACs

This compound is primarily utilized as a linker in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.

The spiro[3.3]heptane scaffold is of particular interest in drug design because its rigid, three-dimensional structure can act as a saturated bioisostere of a phenyl ring, potentially improving physicochemical properties of drug candidates.[1]

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC involves the following key steps:

  • Binding: The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.

  • Ubiquitination: The E3 ligase, now in close proximity to the POI, facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the POI.

  • Recognition: The polyubiquitinated POI is recognized by the 26S proteasome.

  • Degradation: The proteasome degrades the POI into smaller peptides, and the PROTAC molecule is released to repeat the cycle.

PROTAC_Mechanism PROTAC PROTAC (Linker + Ligands) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC PROTAC_Synthesis_Workflow cluster_step1 Step 1: Coupling with POI Ligand cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Coupling with E3 Ligase Ligand start Tert-butyl (6-aminospiro[3.3]heptan-2-yl)carbamate coupling1 Amide Bond Formation start->coupling1 poi_ligand POI Ligand (with reactive group) poi_ligand->coupling1 intermediate1 Boc-Protected Linker-POI Conjugate coupling1->intermediate1 deprotection Acidic Deprotection (e.g., TFA) intermediate1->deprotection intermediate2 Amine-Linker-POI Conjugate deprotection->intermediate2 coupling2 Amide Bond Formation intermediate2->coupling2 e3_ligand E3 Ligase Ligand (with reactive group) e3_ligand->coupling2 final_protac Final PROTAC Molecule coupling2->final_protac

References

The Emergence of Spiro[3.3]heptane: A 3D Bioisostere to Escape Flatland in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has driven medicinal chemists to explore beyond the traditional, largely planar chemical space. A significant strategy in this "escape from flatland" is the concept of bioisosterism, where a functional group or moiety is replaced by another with similar physicochemical properties to enhance the drug-like characteristics of a molecule.[1][2] Among the innovative scaffolds being investigated, spiro[3.3]heptane has emerged as a compelling three-dimensional (3D) bioisostere for the ubiquitous benzene ring.[3] Its rigid, non-planar structure offers a unique opportunity to improve aqueous solubility, metabolic stability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties while maintaining or even enhancing biological activity.[4] This technical guide provides a comprehensive overview of the role of spiro[3.3]heptane as a benzene bioisostere, complete with quantitative data, detailed experimental protocols, and visualizations of key concepts and pathways.

The Spiro[3.3]heptane Scaffold: A Superior Alternative to Planar Rings

The spiro[3.3]heptane core is a saturated bicyclic hydrocarbon characterized by two cyclobutane rings sharing a single carbon atom. This unique spirocyclic structure imparts a rigid, three-dimensional geometry that contrasts sharply with the planarity of a benzene ring.[5] This fundamental structural difference is the basis for its advantages as a bioisostere. By replacing a flat aromatic ring with a sp³-rich scaffold like spiro[3.3]heptane, medicinal chemists can introduce novel vectors for substituent placement, potentially leading to improved interactions with protein targets and a more favorable intellectual property landscape.[2][6]

One of the key features of spiro[3.3]heptane is its ability to mimic the substitution patterns of benzene rings—mono, meta, and para—through non-collinear exit vectors.[7] This allows for the creation of patent-free analogues of existing drugs with potentially superior properties.[7]

Physicochemical and Pharmacokinetic Advantages

The replacement of a benzene ring with a spiro[3.3]heptane moiety can significantly impact a molecule's physicochemical properties, often leading to a more desirable pharmacokinetic profile.

Lipophilicity and Solubility

A common challenge in drug development is managing lipophilicity, which is often associated with poor solubility and increased metabolic liability. The substitution of a benzene ring with the more saturated spiro[3.3]heptane core generally leads to a decrease in lipophilicity, as measured by the calculated logP (clogP) and the distribution coefficient (logD). For instance, replacing the phenyl ring in the Hedgehog pathway inhibitor Sonidegib with a spiro[3.3]heptane moiety resulted in a decrease in the calculated lipophilicity.[8] While the experimental logD did not show a significant change in this specific case, the general trend of reduced lipophilicity for sp³-rich scaffolds is a well-established principle in medicinal chemistry.[8]

Metabolic Stability

Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to rapid clearance and potential formation of reactive metabolites. The C-H bonds in the strained cyclobutane rings of spiro[3.3]heptane are generally more resistant to metabolic degradation. However, the impact on metabolic stability can be isomer-dependent. In the case of the Sonidegib analogues, the trans-spiro[3.3]heptane derivative exhibited only a moderate decrease in metabolic stability in human liver microsomes compared to the parent drug, whereas the cis-isomer showed a significant reduction.[7] This highlights the importance of stereochemistry in the design of spiro[3.3]heptane-based bioisosteres.

Table 1: Comparative Physicochemical and Metabolic Stability Data

CompoundParent Drug/AnaloguecLogPLogD (pH 7.4)Metabolic Stability (CLint, µL/min/mg)Half-life (t½, min)
SonidegibParent Drug6.8≥ 3.51893
trans-76trans-spiro[3.3]heptane analogue6.0≥ 3.53647
cis-76cis-spiro[3.3]heptane analogue6.0≥ 3.515611

Data sourced from ChemRxiv, 2023.[7][8]

Case Studies in Drug Design

The utility of spiro[3.3]heptane as a benzene bioisostere has been demonstrated in the redesign of several approved drugs.

Sonidegib Analogue: Targeting the Hedgehog Signaling Pathway

Sonidegib is an inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway, and is approved for the treatment of basal cell carcinoma.[9] The replacement of the meta-substituted benzene ring in Sonidegib with a spiro[3.3]heptane scaffold yielded analogues with retained, albeit reduced, biological activity.[7] This case study underscores the potential of spiro[3.3]heptane to mimic disubstituted benzene rings in complex drug molecules.

HDAC_Inhibition_Pathway Histones Histones Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation HAT Histone Acetyltransferase (HAT) HAT->Histones HDAC Histone Deacetylase (HDAC) HDAC->Acetylated_Histones Acetylated_Histones->Histones Deacetylation Chromatin_Relaxation Chromatin Relaxation Acetylated_Histones->Chromatin_Relaxation Gene_Transcription Gene Transcription (Tumor Suppressor Genes) Chromatin_Relaxation->Gene_Transcription Cell_Cycle_Arrest Cell Cycle Arrest Gene_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Transcription->Apoptosis Vorinostat Vorinostat / spiro[3.3]heptane analogue Vorinostat->HDAC Inhibition Bioisosteric_Replacement_Workflow Lead_Compound Identify Lead Compound with Benzene Ring Analyze_Properties Analyze Physicochemical and Pharmacokinetic Properties Lead_Compound->Analyze_Properties Identify_Liabilities Identify Liabilities (e.g., poor solubility, metabolic instability) Analyze_Properties->Identify_Liabilities Bioisostere_Selection Select spiro[3.3]heptane as Bioisostere Identify_Liabilities->Bioisostere_Selection Design_Analogues Design spiro[3.3]heptane Analogues Bioisostere_Selection->Design_Analogues Synthesis Synthesize Analogues Design_Analogues->Synthesis In_Vitro_Testing In Vitro Testing (Activity, Solubility, Stability) Synthesis->In_Vitro_Testing In_Vitro_Testing->Design_Analogues Iterative Optimization In_Vivo_Testing In Vivo Testing (Pharmacokinetics, Efficacy) In_Vitro_Testing->In_Vivo_Testing Optimized_Candidate Optimized Drug Candidate In_Vivo_Testing->Optimized_Candidate

References

An In-depth Technical Guide on the Solubility of Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate, a bifunctional linker molecule increasingly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. This document serves to bridge this information gap by providing detailed, generalized experimental protocols for determining the solubility of this and similar amine-containing compounds. Furthermore, it presents a logical workflow for solubility assessment and the chemical structure of the target molecule through clear visualizations. This guide is intended to equip researchers in drug discovery and process development with the necessary methodologies to generate critical solubility data for this compound, thereby facilitating its effective use in synthetic and pharmaceutical applications.

Introduction

This guide provides a foundational framework for researchers to systematically determine the solubility of this compound. The subsequent sections detail established experimental protocols for solubility determination and provide visual representations to aid in the understanding of the experimental workflow and the molecule's structure.

Physicochemical Properties

Understanding the structural features of this compound is crucial for predicting its solubility behavior. The molecule possesses both a primary amine and a Boc-protected amine, which will influence its polarity and potential for hydrogen bonding. The spirocyclic core is largely nonpolar. The presence of the basic amine group suggests that its solubility will be highly dependent on the pH of the medium.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₂₂N₂O₂[2]
Molecular Weight 226.32 g/mol -
CAS Number 1239589-52-6[2][3]
Appearance Solid (predicted)-
Boiling Point Not available-
Melting Point Not available-
pKa Not available-

Predicted Solubility

Based on the principle of "like dissolves like," the solubility of this compound can be qualitatively predicted. The presence of the polar amine and carbamate groups suggests potential solubility in polar protic and aprotic solvents. However, the nonpolar spirocyclic hydrocarbon backbone may contribute to solubility in less polar organic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The amine and carbamate groups can form hydrogen bonds with protic solvents, suggesting moderate to good solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and should be effective at solvating the molecule.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited due to the polar functional groups.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity and may offer moderate solubility.

Experimental Protocols for Solubility Determination

The following protocols are generalized methods that can be adapted to quantitatively determine the solubility of this compound.

Shake-Flask Method (Equilibrium Solubility)

This is a widely accepted method for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the saturation concentration of the compound in a solvent at a constant temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane, toluene, etc.)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or another quantitative analytical technique.

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a temperature-controlled shaker and agitate at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

  • Carefully withdraw a sample from the supernatant using a syringe.

  • Filter the sample through a syringe filter to remove any undissolved solid particles.

  • Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculate the original solubility by taking the dilution factor into account. The solubility is typically expressed in mg/mL or mol/L.

High-Throughput Screening (HTS) Method

For rapid screening of solubility in multiple solvents, a high-throughput method can be employed.

Objective: To rapidly estimate the solubility of the compound in a large number of solvents.

Materials:

  • 96-well plates

  • Automated liquid handling system

  • Plate shaker

  • Plate reader (e.g., UV-Vis spectrophotometer)

  • This compound

  • A library of organic solvents

Procedure:

  • Prepare a stock solution of this compound in a highly soluble solvent (e.g., DMSO).

  • Dispense the selected organic solvents into the wells of a 96-well plate.

  • Add increasing volumes of the stock solution to different wells containing the same solvent.

  • Seal the plate and shake for a set period (e.g., 2-4 hours) at a constant temperature.

  • Measure the turbidity or light scattering of each well using a plate reader to detect the point of precipitation.

  • Alternatively, the concentration in the clear supernatant can be determined after centrifugation of the plate.

  • The solubility is estimated as the highest concentration at which no precipitation is observed.

Data Presentation

While specific quantitative data is not available, the following table is a template that researchers can use to structure their experimentally determined solubility data for this compound.

Table 2: Experimentally Determined Solubility of this compound at 25°C

SolventDielectric Constant (ε)Solubility (mg/mL)Solubility (mol/L)Method
Methanol32.7Data to be determinedData to be determinedShake-Flask
Ethanol24.5Data to be determinedData to be determinedShake-Flask
Acetonitrile37.5Data to be determinedData to be determinedShake-Flask
Dimethyl Sulfoxide (DMSO)46.7Data to be determinedData to be determinedShake-Flask
Dichloromethane (DCM)9.1Data to be determinedData to be determinedShake-Flask
Tetrahydrofuran (THF)7.6Data to be determinedData to be determinedShake-Flask
Toluene2.4Data to be determinedData to be determinedShake-Flask
Hexane1.9Data to be determinedData to be determinedShake-Flask

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Experimental Workflow for Solubility Determination

G start Start: Select Compound and Solvents prep Prepare Saturated Solution (Excess Solute in Solvent) start->prep equilibrate Equilibrate (e.g., 24-72h with agitation) prep->equilibrate separate Separate Solid and Liquid Phases (Centrifugation/Settling) equilibrate->separate filter Filter Supernatant (Remove fine particles) separate->filter dilute Dilute Sample filter->dilute analyze Analyze Concentration (e.g., HPLC) dilute->analyze calculate Calculate Solubility (mg/mL or mol/L) analyze->calculate end End: Report Solubility Data calculate->end

Caption: Workflow for the Shake-Flask Method of solubility determination.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not currently available in the literature, this technical guide provides researchers with the necessary tools to generate this critical information. By following the detailed experimental protocols and utilizing the provided templates for data organization, scientists in the fields of drug discovery and chemical development can systematically characterize the solubility profile of this important building block. The generation and dissemination of such data will undoubtedly facilitate the broader application and optimization of processes involving this compound.

References

Commercial Availability and Application of Functionalized Spiro[3.3]heptane Building Blocks: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of three-dimensional scaffolds in drug discovery is a paramount approach to navigating beyond the flatlands of traditional aromatic structures. Among these, the spiro[3.3]heptane core has emerged as a particularly valuable motif. Its rigid, non-planar structure offers a unique conformational profile, enabling the exploration of novel chemical space. This technical guide provides an in-depth overview of the commercial availability of functionalized spiro[3.3]heptane building blocks, detailed experimental protocols for their synthesis and functionalization, and insights into their application in medicinal chemistry, particularly as bioisosteres of phenyl rings.

Introduction: The Rise of Spiro[3.3]heptanes in Drug Discovery

Spiro[3.3]heptane, a bicyclic hydrocarbon featuring two cyclobutane rings sharing a single carbon atom, presents a rigid and structurally unique scaffold.[1] Its three-dimensional nature provides a distinct advantage in drug design, often leading to improved physicochemical properties such as increased solubility and metabolic stability compared to their planar aromatic counterparts. A key application of the spiro[3.3]heptane core is as a saturated bioisostere of the phenyl ring, capable of mimicking mono-, meta-, and para-substitution patterns with non-collinear exit vectors.[2] This bioisosteric replacement has been successfully applied to modify existing drugs, including the anticancer agents Sonidegib and Vorinostat, resulting in novel, patent-free analogs with retained or even enhanced biological activity.[2]

Commercial Availability of Functionalized Spiro[3.3]heptane Building Blocks

A growing number of chemical suppliers offer a diverse range of functionalized spiro[3.3]heptane building blocks, facilitating their direct integration into drug discovery programs. These derivatives provide versatile handles for further chemical modifications.

Compound NameStructureSupplier(s)
Spiro[3.3]heptane-2,6-dicarboxylic acidSigma-Aldrich, Molport
Spiro[3.3]heptane-2,6-diamineMolport, Apollo Scientific
Spiro[3.3]heptane-2-carboxylic acidSigma-Aldrich, Advanced ChemBlocks
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylateSunway Pharm Ltd, SpiroChem
2-Oxa-6-azaspiro[3.3]heptaneSigma-Aldrich, SpiroChem
6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acidAdvanced ChemBlocks
Methyl 6-oxospiro[3.3]heptane-2-carboxylateAdvanced ChemBlocks

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key functionalized spiro[3.3]heptane building blocks, adapted from peer-reviewed literature.

Synthesis of Spiro[3.3]heptane-2-carboxylic Acid

This protocol describes the thermal decarboxylation of a dicarboxylic acid precursor.[3]

Procedure:

  • Place crude spiro[3.3]heptane-2,2-dicarboxylic acid (8.3 g, 0.046 mol) in a round-bottom flask equipped with a condenser.

  • Heat the material to 220 °C for 30 minutes.

  • Continue heating until the evolution of carbon dioxide ceases.

  • Cool the reaction mixture to room temperature to yield spiro[3.3]heptane-2-carboxylic acid (5.38 g).

Multigram Synthesis of Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate

This procedure outlines a scalable synthesis of a difluorinated spiro[3.3]heptane derivative.[1]

Procedure:

  • To a cold (0 °C) stirred suspension of NaH (60% dispersion in mineral oil, 154.6 g, 3.87 mol) in DMF (2.7 L), add diethyl malonate (650 g, 4.06 mol) dropwise, maintaining the temperature at 0 °C.

  • Slowly heat the resulting mixture to 60 °C.

  • Add 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (538 g, 1.94 mol) dropwise to the reaction mixture.

  • After the addition is complete, stir the reaction mixture at 60 °C for 12 hours.

  • Cool the mixture to room temperature and quench with water.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation to yield diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate (472 g, 88% yield).

Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane

This protocol details the synthesis of a disubstituted diazaspiro[3.3]heptane.[4]

Procedure:

  • To a stirred solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (0.209 g, 0.695 mmol) in THF (1.5 mL) in a sealed tube, add t-BuOK (1.53 mL, 1.53 mmol, 1.0 M solution in THF).

  • Heat the reaction mixture at 70 °C.

  • After 90 minutes, add an additional portion of t-BuOK (0.7 mL, 0.7 mmol, 1.0 M solution in THF) and continue heating for another hour.

  • Cool the reaction to room temperature and partition between water and ethyl acetate.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane.

Applications in Medicinal Chemistry: Signaling Pathways and Workflows

Functionalized spiro[3.3]heptanes have been instrumental in the development of modulators for various signaling pathways implicated in disease.

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is linked to several cancers.[5][] Sonidegib, an FDA-approved drug for basal cell carcinoma, features a spiro[3.3]heptane core that mimics a phenyl ring in its interaction with the Smoothened (SMO) receptor, a key component of the Hh pathway.[2]

Hedgehog_Signaling_Pathway Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Inhibits Target_Genes Target Gene Expression GLI->Target_Genes Activates Spiro_Drug Spiro[3.3]heptane Inhibitor (e.g., Sonidegib) Spiro_Drug->SMO Inhibits

Caption: Simplified Hedgehog signaling pathway and the inhibitory action of spiro[3.3]heptane-containing drugs.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a critical role in gene expression regulation.[7] HDAC inhibitors are a class of anti-cancer agents that interfere with HDAC activity.[7] Vorinostat, another FDA-approved drug, incorporates a spiro[3.3]heptane moiety as a phenyl ring bioisostere.[2]

General Experimental Workflow in Drug Discovery

The integration of spiro[3.3]heptane building blocks into a drug discovery pipeline follows a systematic workflow, from initial design to preclinical evaluation.

Drug_Discovery_Workflow Start Target Identification & Validation BB_Selection Spiro[3.3]heptane Building Block Selection Start->BB_Selection Synthesis Synthesis of Analog Library BB_Selection->Synthesis Screening In Vitro Screening (Binding, Functional Assays) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization (ADME/Tox Properties) SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Efficacy & Safety Studies Lead_Opt->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

References

Navigating Physicochemical Space: A Technical Guide to the Lipophilicity and pKa of 6-Aminospiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spiro[3.3]heptane scaffold has emerged as a valuable building block in modern medicinal chemistry, prized for its ability to introduce three-dimensional character into flat molecules, thereby often improving physicochemical and pharmacological properties. Among its derivatives, the 6-aminospiro[3.3]heptane core is of particular interest, providing a key basic center for tuning compound properties. This technical guide offers an in-depth exploration of two critical physicochemical parameters for these derivatives: lipophilicity and pKa. Understanding and controlling these properties are fundamental to optimizing absorption, distribution, metabolism, and excretion (ADME) profiles and achieving desired target engagement.

Quantitative Physicochemical Data

The following tables summarize experimentally determined lipophilicity (LogP and LogD) and pKa values for a selection of 6-aminospiro[3.3]heptane derivatives and related analogs. These data provide a valuable reference for understanding structure-property relationships within this chemical series.

Table 1: pKa and LogP Data for 6-Substituted Spiro[3.3]heptane Derivatives

Compound/Substituent (R) at C6pKa (Amine Hydrochloride)LogP (of N-acetyl derivative)
HData not availableData not available
CF39.62.0
FData not available1.3
F2Data not available1.7

Data extracted from studies on trifluoromethyl-substituted spiro[3.3]heptane building blocks. The pKa values were determined for the amine hydrochlorides, and LogP values were measured for their N-acetylated amide derivatives to ensure neutrality for the measurement.[1][2]

Table 2: Lipophilicity and Basicity of Selected Azaspiro[3.3]heptane Analogs

CompoundlogD at pH 7.4pKa
6b (An AZD1979 analog with a 2-oxa-6-azaspiro[3.3]heptane moiety)1.68.2
21b (A GPR119 agonist with a 2,6-diazaspiro[3.3]heptane moiety)Reduction of -0.3 units compared to piperazine analogNon-basic

Note: These compounds are structural analogs where the 6-aminospiro[3.3]heptane is part of a larger, more complex molecule. The data illustrates the influence of the spirocyclic core on overall lipophilicity and basicity.

Experimental Protocols

Accurate determination of lipophilicity and pKa is crucial for drug discovery. Below are detailed methodologies for the key experiments cited in the literature for characterizing amine-containing compounds.

Protocol 1: Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard and reliable method for determining the pKa of ionizable compounds, including the hydrochloride salts of amines.[3]

Objective: To determine the acid dissociation constant (pKa) of a 6-aminospiro[3.3]heptane derivative hydrochloride salt.

Materials:

  • Automated titrator (e.g., Metrohm, Mettler Toledo)

  • Combined pH electrode

  • Magnetic stirrer and stir bar

  • Calibrated burette

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • The 6-aminospiro[3.3]heptane derivative hydrochloride salt

  • High-purity water (Milli-Q or equivalent)

  • Potassium chloride (KCl) for maintaining ionic strength (optional)

Procedure:

  • Electrode Calibration: Calibrate the pH electrode using at least two standard buffer solutions of known pH (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).

  • Sample Preparation: Accurately weigh a precise amount of the 6-aminospiro[3.3]heptane derivative hydrochloride and dissolve it in a known volume of high-purity water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and the tip of the burette filled with standardized 0.1 M NaOH into the solution. Ensure the electrode is not in the path of the stir bar.

  • Titration: Begin stirring the solution at a constant rate. Add the NaOH titrant in small, precise increments. Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Collection: Continue the titration past the equivalence point, where a sharp change in pH is observed. The automated titrator will generate a titration curve (pH vs. volume of titrant added).

  • pKa Determination: The pKa is the pH at which the amine is 50% protonated and 50% in its neutral free base form. This corresponds to the midpoint of the buffer region on the titration curve (the point of half-neutralization). The pKa can be determined from the first derivative of the titration curve, which shows a maximum at the equivalence point. The pH at half the volume of titrant required to reach the equivalence point is the pKa.

Protocol 2: Determination of Lipophilicity (LogP) by the Shake-Flask Method

The shake-flask method is the "gold standard" for determining the octanol-water partition coefficient (LogP), which measures the lipophilicity of a neutral compound.[4][5][6]

Objective: To determine the LogP of a neutral 6-aminospiro[3.3]heptane derivative.

Materials:

  • n-Octanol (pre-saturated with water)

  • Water or buffer solution (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

  • The neutral 6-aminospiro[3.3]heptane derivative (if the compound is a salt, it must be converted to the free base)

  • Glass vials with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Solvent Preparation: Mix equal volumes of n-octanol and water (or buffer) in a separation funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.

  • Sample Preparation: Prepare a stock solution of the neutral compound in a suitable solvent (e.g., DMSO).

  • Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and a precise volume of the pre-saturated aqueous phase (typically a 1:1 ratio). Add a small aliquot of the compound's stock solution. The final concentration should be within the linear range of the analytical detection method.

  • Equilibration: Cap the vials tightly and shake them for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.[7]

  • Phase Separation: Centrifuge the vials at a moderate speed to ensure complete separation of the n-octanol and aqueous layers, breaking any emulsions.

  • Quantification: Carefully take an aliquot from both the n-octanol and the aqueous layers. Analyze the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Compound]octanol / [Compound]aqueous The LogP is the base-10 logarithm of this value: LogP = log10(P)

For ionizable compounds like amines, the distribution coefficient (LogD) is measured at a specific pH (e.g., 7.4) using a buffered aqueous phase. LogD accounts for the partitioning of both the ionized and non-ionized forms of the molecule.[4]

Visualizations

The following diagrams illustrate key logical relationships and workflows relevant to the characterization of 6-aminospiro[3.3]heptane derivatives in a drug discovery context.

G cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Profiling cluster_adme In Vitro ADME Screening cluster_decision Decision Making start Starting Materials synthesis Chemical Synthesis of 6-Aminospiro[3.3]heptane Derivative start->synthesis purification Purification & Structural Confirmation (NMR, MS) synthesis->purification pka pKa Determination (Potentiometric Titration) purification->pka logp LogP/LogD Measurement (Shake-Flask Method) purification->logp solubility Aqueous Solubility pka->solubility permeability Permeability (e.g., PAMPA) logp->permeability metabolism Metabolic Stability (Microsomes, Hepatocytes) logp->metabolism decision Advance to Further Studies? solubility->decision permeability->decision metabolism->decision G protonated R-NH3+ (Protonated, Cationic) Predominant at low pH condition pH = pKa protonated->condition pH < pKa (Adds H+) neutral R-NH2 (Neutral, Free Base) Predominant at high pH condition->neutral pH > pKa (Removes H+) desc At pH = pKa: [R-NH3+] = [R-NH2] (50% Ionized) condition->desc

References

Methodological & Application

Synthesis of Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate, a valuable building block in medicinal chemistry, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1] The synthesis is presented as a multi-step process commencing with the formation of the spiro[3.3]heptane core, followed by the introduction of amino functionalities and concluding with a selective mono-Boc protection. Detailed experimental procedures, reagent specifications, and data presentation are included to facilitate reproduction in a laboratory setting.

Introduction

Spiro[3.3]heptane scaffolds have garnered significant interest in drug discovery due to their rigid, three-dimensional structures that can effectively mimic and replace aromatic rings, leading to improved physicochemical properties of drug candidates. This compound, in particular, serves as a key intermediate for creating bifunctional molecules. The presence of a protected amine and a free amine allows for sequential chemical modifications, making it an ideal component for constructing complex molecular architectures like PROTACs.

Overall Synthesis Workflow

The synthesis of the target compound is achieved through a four-step process. The workflow begins with the synthesis of cyclobutane-1,1-dicarboxylic acid, which is then converted to the key intermediate, spiro[3.3]heptane-2,6-dione. Subsequent double reductive amination yields the corresponding diamine, which is then selectively protected to afford the final product.

SynthesisWorkflow A Cyclobutane-1,1-dicarboxylic Acid Synthesis B Spiro[3.3]heptane-2,6-dione Formation A->B 1. SOCl2 2. AlCl3 C Double Reductive Amination B->C NH4Cl, NaBH3CN D Selective Mono-Boc Protection C->D (Boc)2O, HCl (in situ) E This compound D->E Workup

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of Spiro[3.3]heptane-2,6-diamine

Step 1.1: Synthesis of Cyclobutane-1,1-dicarboxylic acid

This procedure is adapted from the established synthesis of cyclobutane-1,1-dicarboxylic acid.[2]

  • Reaction Setup: In a 3-liter three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place diethyl malonate (160 g, 1.0 mol) and 1,3-dibromopropane (202 g, 1.0 mol).

  • Reaction: Prepare a solution of sodium ethoxide by dissolving sodium (46 g, 2.0 mol) in absolute ethanol (800 mL). Add the sodium ethoxide solution dropwise to the flask while maintaining the temperature at 60-65 °C. After the addition is complete, heat the mixture to reflux for 2 hours.

  • Workup and Saponification: After cooling, add water to dissolve the sodium bromide precipitate and remove the ethanol by distillation. The resulting diethyl cyclobutane-1,1-dicarboxylate is then saponified by refluxing with a solution of potassium hydroxide (112 g, 2.0 mol) in ethanol (200 mL) for 2 hours.

  • Isolation: Remove the ethanol by distillation and evaporate the residue to dryness. Dissolve the residue in water and acidify with concentrated hydrochloric acid. Extract the aqueous layer with ether. The combined ether extracts are dried over anhydrous sodium sulfate and concentrated to yield cyclobutane-1,1-dicarboxylic acid.

Step 1.2: Synthesis of Spiro[3.3]heptane-2,6-dione

This step involves the conversion of the dicarboxylic acid to its diacyl chloride, followed by an intramolecular Friedel-Crafts acylation.

  • Diacyl Chloride Formation: To the cyclobutane-1,1-dicarboxylic acid (14.4 g, 0.1 mol), add thionyl chloride (35.7 g, 0.3 mol) and a catalytic amount of DMF. Heat the mixture at reflux for 2 hours. After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain cyclobutane-1,1-diacyl chloride.

  • Intramolecular Cyclization: Dissolve the crude diacyl chloride in anhydrous dichloromethane (200 mL) and cool the solution to 0 °C. Add aluminum chloride (29.3 g, 0.22 mol) portion-wise while maintaining the temperature below 5 °C. Stir the reaction mixture at room temperature for 12 hours.

  • Workup and Isolation: Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield spiro[3.3]heptane-2,6-dione.

Step 1.3: Synthesis of Spiro[3.3]heptane-2,6-diamine

This transformation is achieved via a double reductive amination of the diketone.[3]

  • Reaction Setup: In a round-bottom flask, dissolve spiro[3.3]heptane-2,6-dione (12.4 g, 0.1 mol) in methanol (250 mL). Add ammonium chloride (21.4 g, 0.4 mol).

  • Reduction: To the stirred solution, add sodium cyanoborohydride (12.6 g, 0.2 mol) portion-wise at room temperature. Stir the reaction mixture for 24 hours.

  • Workup and Isolation: Quench the reaction by the slow addition of 2 M hydrochloric acid until the solution is acidic. Remove the methanol under reduced pressure. Basify the aqueous residue with 2 M sodium hydroxide solution and extract with dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to give spiro[3.3]heptane-2,6-diamine.

Part 2: Selective Mono-Boc Protection

This protocol for selective mono-Boc protection is based on the principle of in situ mono-protonation of the diamine.[4][5][6]

MonoBocProtection cluster_0 Reaction Steps cluster_1 Workup A Dissolve Diamine in Anhydrous MeOH B Cool to 0°C A->B C Add TMSCl (1 equiv) dropwise B->C D Stir for 30 min C->D E Add (Boc)2O (1 equiv) D->E F Warm to RT and Stir E->F G Quench with Water F->G H Basify with NaOH G->H I Extract with DCM H->I J Dry and Concentrate I->J K Purify by Chromatography J->K

Caption: Experimental workflow for the selective mono-Boc protection of spiro[3.3]heptane-2,6-diamine.

Step 2.1: Protocol for Selective Mono-Boc Protection

  • Reaction Setup: Dissolve spiro[3.3]heptane-2,6-diamine (12.6 g, 0.1 mol) in anhydrous methanol (200 mL) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Mono-protonation: Slowly add chlorotrimethylsilane (TMSCl) (10.9 g, 0.1 mol) dropwise to the stirred solution. After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Boc Protection: To this solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (21.8 g, 0.1 mol) in anhydrous methanol (50 mL) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Workup and Isolation: Quench the reaction by adding water (100 mL). Remove the methanol under reduced pressure. Make the aqueous solution basic (pH > 10) by the addition of 2 M sodium hydroxide solution. Extract the product with dichloromethane (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Data Presentation

The following table summarizes the expected materials and yields for the synthesis of 10 mmol of the final product.

StepStarting MaterialReagentsProductExpected Yield (g)Expected Yield (%)
1.1 Diethyl malonate (1.6 g)1,3-dibromopropane (2.02 g), NaOEtCyclobutane-1,1-dicarboxylic acid~1.0 g~70%
1.2 Cyclobutane-1,1-dicarboxylic acid (1.44 g)SOCl₂, AlCl₃Spiro[3.3]heptane-2,6-dione~0.8 g~65%
1.3 Spiro[3.3]heptane-2,6-dione (1.24 g)NH₄Cl, NaBH₃CNSpiro[3.3]heptane-2,6-diamine~0.9 g~70%
2.1 Spiro[3.3]heptane-2,6-diamine (1.26 g)(Boc)₂O, TMSClThis compound~1.8 g~80%

Conclusion

This application note provides a detailed and logical protocol for the synthesis of this compound. The described methods are based on established and reliable chemical transformations, offering a clear pathway for researchers in the field of medicinal chemistry and drug development to access this important building block. The provided workflows and data tables are intended to aid in the successful execution of this synthesis.

References

Application Notes and Protocols for Boc Deprotection of Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules like active pharmaceutical ingredients (APIs). Its widespread use stems from its stability in a variety of reaction conditions and its facile removal under acidic conditions. This document provides detailed application notes and protocols for the Boc deprotection of tert-butyl (6-aminospiro[3.3]heptan-2-yl)carbamate, a key building block in medicinal chemistry, notably as a linker in Proteolysis Targeting Chimeras (PROTACs).

The spiro[3.3]heptane motif is a valuable bioisostere for cyclohexane and other ring systems, offering a rigid scaffold with well-defined exit vectors for substituent placement. The selective deprotection of one of the amino groups in the corresponding diamine is a critical step in the synthesis of molecules that leverage this unique architecture.

Mechanism of Boc Deprotection

The removal of the Boc group is typically achieved through acid-catalyzed hydrolysis. The mechanism involves the initial protonation of the carbamate's carbonyl oxygen by a strong acid. This is followed by the collapse of the protonated intermediate to form a stable tert-butyl cation and an unstable carbamic acid. The carbamic acid then readily decarboxylates to yield the free amine, carbon dioxide, and isobutylene (from the tert-butyl cation).[1]

Summary of Common Deprotection Conditions

The choice of deprotection conditions for this compound depends on the substrate's sensitivity to acid and the presence of other acid-labile functional groups. Below is a summary of commonly employed conditions for Boc deprotection, which are applicable to this substrate.

Reagent/CatalystSolvent(s)Typical ConcentrationTemperature (°C)Typical Reaction TimeRemarks
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)10-50% (v/v) or neat0 to Room Temp30 min - 4 hA common and effective method. Volatility of TFA and DCM allows for easy removal.[2][3][4]
Hydrochloric Acid (HCl)1,4-Dioxane4 MRoom Temp15 min - 2 hProvides the amine as a hydrochloride salt, which can aid in purification by precipitation.[5][6]
Hydrochloric Acid (HCl)Methanol (MeOH) / Diethyl Ether~1-4 M0 to Room Temp30 min - 3 hThe product often precipitates as the hydrochloride salt.
Oxalyl ChlorideMethanol (MeOH)~3 equivalentsRoom Tempup to 4 hA milder alternative to strong acids.[7]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and generally reliable method for Boc deprotection.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator and standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (10-20 equivalents, or a 1:1 v/v mixture with DCM) to the stirred solution.[2][4]

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Caution: CO₂ evolution will occur.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude spiro[3.3]heptane-2,6-diamine.

  • If necessary, the product can be further purified by column chromatography on silica gel.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is advantageous when the hydrochloride salt of the product is desired for purification or subsequent steps.

Materials:

  • This compound

  • 4 M HCl in 1,4-Dioxane solution

  • Anhydrous diethyl ether

  • Standard laboratory glassware for filtration

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent like methanol or DCM, or add the HCl solution directly if the substrate is soluble.

  • Add 4 M HCl in 1,4-dioxane (5-10 equivalents) to the solution at room temperature.[5]

  • Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[5][6] Monitor by TLC or LC-MS.

  • The product, spiro[3.3]heptane-2,6-diamine dihydrochloride, will often precipitate from the reaction mixture.

  • If precipitation occurs, the reaction can be diluted with anhydrous diethyl ether to enhance precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the solid under vacuum to obtain the spiro[3.3]heptane-2,6-diamine as its dihydrochloride salt.

Visualizations

Boc_Deprotection_Workflow cluster_start Reaction Setup cluster_reaction Deprotection cluster_workup Work-up & Isolation cluster_product Final Product start_material This compound dissolve Dissolve in Anhydrous Solvent (e.g., DCM) start_material->dissolve cool Cool to 0 °C dissolve->cool add_acid Add Acid (TFA or HCl/Dioxane) cool->add_acid react Stir at RT (Monitor by TLC/LC-MS) add_acid->react quench Neutralize (e.g., NaHCO₃) or Precipitate react->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry product Spiro[3.3]heptane-2,6-diamine (or its salt) dry->product purify Purification (e.g., Chromatography) product->purify

Caption: Experimental workflow for Boc deprotection.

PROTAC_Mechanism cluster_protac PROTAC Action cluster_ups Ubiquitin-Proteasome System protac PROTAC (containing the diamine linker) ternary_complex Ternary Complex (POI-PROTAC-E3 Ligase) protac->ternary_complex poi Protein of Interest (POI) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination of POI ternary_complex->ubiquitination Proximity-induced proteasome 26S Proteasome ubiquitination->proteasome degradation POI Degradation proteasome->degradation peptides Peptides degradation->peptides

Caption: Role in PROTAC-mediated protein degradation.

References

Application Notes and Protocols for the Functionalization of the Primary Amine in Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the primary amine in tert-butyl (6-aminospiro[3.3]heptan-2-yl)carbamate. This versatile building block, featuring a bioisosteric spiro[3.3]heptane scaffold, is of significant interest in medicinal chemistry, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) and other novel therapeutic agents. The protocols outlined below cover key functionalization reactions, including acylation and nucleophilic aromatic substitution, providing a foundation for the synthesis of diverse compound libraries.

Overview of Functionalization Strategies

The primary amine of this compound offers a reactive handle for a variety of chemical transformations. The bulky tert-butoxycarbonyl (Boc) protecting group on the secondary amine allows for selective functionalization of the primary amine. Common strategies include:

  • Acylation: Formation of amides through reaction with acylating agents such as acyl chlorides, activated carboxylic acids, or anhydrides.

  • Nucleophilic Aromatic Substitution (SNAr): Reaction with electron-deficient aromatic or heteroaromatic systems, leading to the formation of arylamines.

  • Urea and Carbamate Formation: Reaction with isocyanates or chloroformates to yield ureas and carbamates, respectively.

These reactions enable the conjugation of the spirocyclic scaffold to various molecular entities, a crucial step in the construction of complex bioactive molecules.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for the functionalization of the primary amine of this compound.

Acylation Reactions

Acylation is a robust method for attaching a wide range of functionalities to the primary amine.

2.1.1. Protocol: Acylation with Acryloyl Chloride

This protocol describes the synthesis of tert-butyl (6-acrylamidospiro[3.3]heptan-2-yl)carbamate, a precursor for covalent inhibitors.[1]

Experimental Details:

ParameterValue
Starting MaterialThis compound
ReagentsAcryloyl chloride, Diisopropyl azodicarboxylate (DIAD)
SolventDichloromethane (DCM)
Temperature0 °C
Reaction Time30 minutes

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) (3.0 eq) to the stirred solution.

  • Slowly add acryloyl chloride (1.25 eq) to the reaction mixture at 0 °C.

  • Stir the reaction at 0 °C for 30 minutes.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, remove the solvent under reduced pressure to yield the crude product.

  • Purification can be achieved by flash column chromatography.

Logical Workflow for Acylation:

cluster_reagents Reagents & Solvents cluster_reaction Reaction Conditions cluster_workup Workup & Purification reagent1 Acryloyl Chloride reagent2 DIAD reagent1->reagent2 Add temp 0 °C reagent2->temp Maintain solvent DCM time 30 min temp->time Stir for workup Solvent Removal time->workup Proceed to purification Column Chromatography workup->purification Purify via product Product: tert-butyl (6-acrylamidospiro[3.3]heptan-2-yl)carbamate purification->product start Start: Dissolve Starting Material start->reagent1 Add

Acylation Workflow Diagram

Nucleophilic Aromatic Substitution (SNAr)

This reaction type is useful for linking the spiro[3.3]heptane moiety to (hetero)aromatic systems, a common structural motif in kinase inhibitors and other drug candidates.

2.2.1. Protocol: Reaction with a Dichloropyrimidine Derivative

This protocol details the synthesis of a diamine precursor through the reaction of this compound with a dichloropyrimidine.

Experimental Details:

ParameterValue
Starting MaterialThis compound
Reagents3-(2,5-dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole
Solvents1,2-Dimethoxyethane (DME), Dichloromethane (DCM)
Temperature85 °C
Reaction Time16 hours
Yield35%

Procedure:

  • In a sealed vial, suspend 3-(2,5-dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole (1.0 eq) and this compound (1.2 eq) in a mixture of 1,2-dimethoxyethane and dichloromethane.

  • Seal the vial and heat the reaction mixture to 85 °C for 16 hours.

  • Monitor the reaction for the formation of the product and concomitant Boc deprotection.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel chromatography using a methanol/dichloromethane gradient to afford the desired product.

Signaling Pathway Visualization for SNAr:

SM Starting Material (Spiro-diamine) Intermediate SNAr Adduct (Boc-protected) SM->Intermediate Nucleophilic Attack Reagent Reagent (Dichloropyrimidine) Reagent->Intermediate Product Final Product (Deprotected Diamine) Intermediate->Product In situ Boc Deprotection (Heat) start Starting Materials This compound Activated Bicyclic Precursor reaction Reaction Solvent (e.g., DMF) Base (e.g., DIPEA) Temperature (RT to Heat) start->reaction workup Workup & Purification Aqueous Wash Extraction Chromatography reaction->workup product Product Bicyclic Urea Derivative workup->product

References

Application Note: Coupling Reactions of Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The spiro[3.3]heptane motif is a highly valued scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure serves as an excellent bioisosteric replacement for commonly used planar aromatic rings, such as benzene. This "escape from flatland" approach can lead to compounds with improved physicochemical properties, including enhanced solubility and metabolic stability, while providing novel intellectual property. Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate is a versatile bifunctional building block designed to leverage these advantages. Featuring a Boc-protected amine and a free primary amine at opposite ends of the rigid spirocyclic core, it is an ideal linker for systematically exploring chemical space in drug discovery programs, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]

This document provides detailed protocols and guidelines for the primary application of this reagent: amide bond formation via coupling of the free primary amine with a carboxylic acid.

Primary Application: Amide Bond Formation

The most common and synthetically valuable reaction involving this compound is the acylation of its primary amine. This transformation is typically achieved by reacting the amine with a carboxylic acid in the presence of a coupling agent.[2] Standard peptide coupling reagents are highly effective for this purpose, allowing for the formation of a stable amide bond under mild conditions, which preserves the integrity of the Boc-protecting group and other sensitive functionalities.

Two of the most reliable and widely used methods are presented here:

  • HATU-Mediated Coupling: Utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), an aminium salt-based reagent known for rapid kinetics and low rates of racemization.[3][4]

  • EDC/HOBt-Mediated Coupling: Employs a water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to form an active ester intermediate, minimizing side reactions.[5][6]

The general reaction scheme is illustrated below.

G Amine Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate Reagents Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) Acid Carboxylic Acid (R-COOH) Product Coupled Amide Product Reagents->Product Solvent (e.g., DMF) Room Temperature

Caption: General Amide Coupling Reaction Scheme.

Experimental Protocols

The following are generalized, representative protocols. Researchers should optimize conditions based on the specific properties of the carboxylic acid substrate.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for a wide range of carboxylic acids, including those that are sterically hindered.

Materials:

  • This compound (1.0 equiv)

  • Carboxylic acid of interest (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (Saturated NaCl (aq))

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.1 equiv).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration relative to the amine).

  • Add this compound (1.0 equiv) to the solution.

  • Add HATU (1.2 equiv) to the mixture.

  • Cool the flask to 0 °C using an ice-water bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor reaction progress using TLC or LC-MS until the starting amine is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol is a cost-effective alternative, particularly suitable for less challenging substrates. The urea byproduct from EDC is water-soluble, simplifying its removal.[5]

Materials:

  • This compound (1.0 equiv)

  • Carboxylic acid of interest (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Ethyl acetate (EtOAc) or other suitable organic solvent

  • Deionized Water

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (Saturated NaCl (aq))

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask, dissolve the carboxylic acid (1.1 equiv), HOBt (1.2 equiv), and this compound (1.0 equiv) in anhydrous DCM or DMF.

  • Stir the solution at room temperature for 10 minutes.

  • Add EDC·HCl (1.2 equiv) in one portion.

  • Stir the reaction at room temperature for 8-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic phase with water (to remove EDC byproduct), 1 M HCl, saturated aqueous NaHCO₃, and brine.[7]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude amide product via flash column chromatography or recrystallization.

Experimental Workflow Visualization

The general workflow for performing and working up an amide coupling reaction is outlined below.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Aqueous Workup cluster_iso 4. Isolation A Dissolve Carboxylic Acid & Amine in Solvent B Add Coupling Reagent & Base (if required) A->B C Stir at 0°C to RT (2-24 hours) B->C D Monitor by TLC/LC-MS C->D E Dilute with Organic Solvent D->E If Reaction Complete F Wash with Acid, Base, and Brine E->F G Dry Organic Layer (Na₂SO₄ / MgSO₄) F->G H Filter & Concentrate in vacuo G->H I Purify by Chromatography or Recrystallization H->I J Characterize Product I->J

Caption: Standard workflow for amide coupling and product isolation.

Data Presentation: Representative Coupling Reactions

The following table summarizes expected outcomes for the coupling of this compound with various carboxylic acids under standard conditions. Yields are representative and may vary.

EntryCarboxylic Acid (R-COOH)Coupling MethodSolventTime (h)Typical Yield (%)
1Benzoic AcidHATU / DIPEADMF485 - 95
2Acetic AcidEDC / HOBtDCM1280 - 90
3Boc-Glycine-OHHATU / DIPEADMF682 - 92
44-Fluorobenzoic AcidEDC / HOBtDMF1088 - 96
5Isobutyric AcidHATU / DIPEADCM875 - 85

Safety and Handling

  • Always handle coupling reagents (HATU, EDC) in a well-ventilated fume hood. These reagents can be sensitizers and irritants.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Bases such as DIPEA are corrosive and should be handled with care.

  • Anhydrous solvents are required for optimal reaction efficiency; ensure they are properly stored and handled to prevent moisture contamination.

References

Application Note: A Practical Guide to Amide Bond Formation with Spiro[3.3]heptane Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spiro[3.3]heptane motifs are increasingly utilized in medicinal chemistry as bioisosteres for commonly found ring systems, such as phenyl or cyclohexane rings.[1][2] Their rigid, three-dimensional structure can offer improvements in physicochemical properties, metabolic stability, and target engagement.[3] Consequently, the development of robust synthetic methodologies for incorporating these scaffolds is of high importance. This application note provides a detailed experimental procedure for the formation of amide bonds, a crucial linkage in pharmaceuticals, utilizing spiro[3.3]heptane amines as building blocks.

The following protocols and data are intended to serve as a comprehensive guide for chemists in a drug discovery setting, enabling the efficient synthesis of novel chemical entities containing the spiro[3.3]heptane core.

General Reaction Scheme

The fundamental reaction involves the coupling of a spiro[3.3]heptane amine with a carboxylic acid, facilitated by a coupling agent and a non-nucleophilic base.

General Reaction Scheme for Amide Bond Formation

Figure 1: General scheme for the acylation of a spiro[3.3]heptane amine.

Experimental Protocols

This section details a standard protocol for the amide coupling reaction using HATU, a widely used and efficient coupling reagent.[4][5]

Materials and Reagents

  • Spiro[3.3]heptane amine derivative (e.g., spiro[3.3]heptan-1-amine)

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon line for inert atmosphere

  • Standard laboratory glassware for workup and purification

Procedure: HATU-Mediated Amide Coupling

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF (concentration typically 0.1-0.5 M).

  • Activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes. This pre-activation step allows for the formation of the active ester.[4]

  • Amine Addition: Add the spiro[3.3]heptane amine (1.05 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-16 hours).

  • Quenching and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Data Presentation: Comparison of Coupling Conditions

The choice of coupling reagent, base, and solvent can significantly impact the yield and purity of the final product. The following table summarizes various conditions for amide bond formation. Yields are representative and may vary based on the specific substrates used.

Coupling Reagent (eq) Additive (eq) Base (eq) Solvent Temp (°C) Time (h) Typical Yield (%) Notes
HATU (1.1)-DIPEA (2.0)DMF252-1285-95Highly efficient, especially for sterically hindered substrates.[4][5]
HBTU (1.1)HOBt (1.1)DIPEA (2.0)DMF/DCM254-1680-90A common and effective coupling reagent. HOBt is added to suppress racemization.[6]
EDC·HCl (1.2)HOBt (1.2)DIPEA (2.0)DCM0 to 2512-2470-85Economical choice; byproducts are water-soluble, simplifying workup.[7][8]
EDC·HCl (1.2)Oxyma Pure (1.2)DIPEA (2.0)DMF/DCM0 to 2512-2475-90Oxyma Pure can be a more effective and safer alternative to HOBt.[4][9]
T3P® (1.5)-Pyridine (3.0)EtOAc25-506-1870-85Broadly applicable with an easy workup as byproducts are water-soluble.
PyBOP (1.1)-DIPEA (2.0)DMF253-1280-90Another efficient phosphonium-based reagent.[4]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of amides derived from spiro[3.3]heptane amines.

G prep 1. Reagent Preparation (Carboxylic Acid, Solvent) activation 2. Pre-activation (Add Coupling Reagent + Base) prep->activation amine_add 3. Amine Addition (Spiro[3.3]heptane Amine) activation->amine_add reaction 4. Reaction (Stir at RT, Monitor) amine_add->reaction workup 5. Aqueous Workup (Extraction & Washing) reaction->workup purification 6. Purification (Column Chromatography) workup->purification product Final Product (Pure Amide) purification->product

Figure 2: Workflow for spiro[3.3]heptane amide synthesis.

References

Application Note and Protocol: Scale-up Synthesis of Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the multi-gram scale-up synthesis of tert-butyl (6-aminospiro[3.3]heptan-2-yl)carbamate, a key building block in the development of PROTACs and other novel chemical entities. The described synthetic route is robust, scalable, and proceeds through the key intermediate, tert-butyl (6-oxospiro[3.3]heptan-2-yl)carbamate, followed by a high-yielding reductive amination. This application note is intended for researchers, scientists, and drug development professionals requiring a reliable method for the large-scale production of this important spirocyclic diamine derivative.

Introduction

Spiro[3.3]heptane scaffolds are increasingly utilized in medicinal chemistry as conformationally restricted bioisosteres of more common cyclic systems. Their rigid three-dimensional structure can lead to improved physicochemical properties and target engagement. This compound, in particular, has emerged as a valuable bifunctional linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). The presence of a primary amine and a Boc-protected amine on the spirocyclic core allows for sequential functionalization, making it a versatile component in drug discovery.

The growing demand for this building block necessitates the development of a scalable and efficient synthetic process. This protocol details a two-step sequence starting from the commercially available tert-butyl (6-oxospiro[3.3]heptan-2-yl)carbamate, focusing on process safety, high yields, and straightforward purification procedures suitable for industrial applications.

Overall Synthetic Scheme

The scale-up synthesis of this compound is achieved via a two-step process involving the formation of an intermediate oxime followed by its reduction to the desired primary amine.

Synthetic Pathway A tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate B tert-Butyl (6-(hydroxyimino)spiro[3.3]heptan-2-yl)carbamate A->B Hydroxylamine hydrochloride, Sodium acetate, Ethanol/Water, Reflux C tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate B->C Zinc dust, Acetic acid, Ethanol, 0 °C to RT

Figure 1: Overall synthetic scheme for the preparation of this compound.

Experimental Protocols

Materials and Equipment

All reagents were purchased from commercial suppliers and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates and visualized with UV light and/or potassium permanganate stain.

Equipment:

  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filtration flask

  • Rotary evaporator

  • Standard laboratory glassware

Step 1: Synthesis of tert-Butyl (6-(hydroxyimino)spiro[3.3]heptan-2-yl)carbamate

This step involves the conversion of the ketone to an oxime.

Step 1 Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A1 Charge flask with ketone, ethanol, and water A2 Add hydroxylamine HCl and sodium acetate A1->A2 B1 Heat to reflux A2->B1 B2 Monitor by TLC B1->B2 C1 Cool to room temperature B2->C1 C2 Pour into ice water C1->C2 C3 Filter the precipitate C2->C3 C4 Wash with water C3->C4 C5 Dry in vacuo C4->C5

Figure 2: Experimental workflow for the synthesis of the oxime intermediate.

Protocol:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, add tert-butyl (6-oxospiro[3.3]heptan-2-yl)carbamate (100 g, 0.418 mol), ethanol (400 mL), and water (100 mL).

  • Stir the mixture to form a suspension.

  • Add hydroxylamine hydrochloride (34.9 g, 0.502 mol) followed by sodium acetate (41.2 g, 0.502 mol).

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into 1 L of ice-cold water with stirring.

  • Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold water (3 x 200 mL).

  • Dry the solid under vacuum at 40 °C to a constant weight to afford tert-butyl (6-(hydroxyimino)spiro[3.3]heptan-2-yl)carbamate as a white solid.

Step 2: Synthesis of this compound

This step involves the reduction of the oxime to the primary amine.

Protocol:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add a suspension of tert-butyl (6-(hydroxyimino)spiro[3.3]heptan-2-yl)carbamate (100 g, 0.393 mol) in ethanol (500 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetic acid (250 mL) to the suspension while maintaining the temperature below 10 °C.

  • Once the addition is complete, add zinc dust (77.1 g, 1.18 mol) portion-wise over 1 hour, ensuring the internal temperature does not exceed 20 °C.

  • After the addition of zinc, remove the ice bath and allow the reaction to stir at room temperature for 6 hours.

  • Monitor the reaction by TLC until the oxime is fully consumed.

  • Upon completion, filter the reaction mixture through a pad of celite to remove excess zinc and inorganic salts. Wash the celite pad with ethanol (2 x 100 mL).

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (500 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 200 mL) to neutralize the acetic acid.

  • Wash the organic layer with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • The crude product can be further purified by recrystallization from a mixture of ethyl acetate and heptane to afford this compound as a white to off-white solid.

Data Summary

StepStarting MaterialReagentsSolventTemp. (°C)Time (h)ProductYield (%)Purity (HPLC)
1tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamateHydroxylamine HCl, Sodium AcetateEthanol/Water80-854tert-Butyl (6-(hydroxyimino)spiro[3.3]heptan-2-yl)carbamate95>98%
2tert-Butyl (6-(hydroxyimino)spiro[3.3]heptan-2-yl)carbamateZinc dust, Acetic AcidEthanol0 to RT6This compound85>99%

Safety Considerations

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • The addition of zinc dust to the acidic solution is exothermic and should be done carefully to control the temperature.

  • Handle all solvents and reagents in accordance with standard laboratory safety procedures.

Conclusion

This application note provides a reliable and scalable two-step protocol for the synthesis of this compound. The procedure utilizes readily available starting materials and reagents, and the purification methods are amenable to large-scale production. This protocol should serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Applications of Spiro[3.3]heptane in Kinase Inhibitor Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spiro[3.3]heptane scaffold has emerged as a valuable motif in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its rigid, three-dimensional structure offers a compelling alternative to traditional planar aromatic rings, providing an avenue to escape "flatland" and explore novel chemical space. This unique topology allows for precise spatial orientation of substituents, enabling enhanced interactions with the complex three-dimensional binding sites of kinases. Furthermore, the spiro[3.3]heptane core often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, which are critical for the development of successful drug candidates.

This document provides detailed application notes on the use of the spiro[3.3]heptane scaffold in the design of inhibitors for two important kinase families: Hematopoietic Progenitor Kinase 1 (HPK1) and Janus Kinases (JAKs). It also includes comprehensive, step-by-step protocols for the synthesis of a potent spiro[3.3]heptane-based HPK1 inhibitor and for the key biochemical and cellular assays used to characterize its activity.

Application Notes

Spiro[3.3]heptane as a Bioisostere in HPK1 Inhibitors

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family, is a negative regulator of T-cell activation and is considered a promising target for cancer immunotherapy.[1] The design of potent and selective HPK1 inhibitors is an active area of research. The spiro[3.3]heptane moiety has been successfully incorporated into HPK1 inhibitors as a bioisosteric replacement for more traditional ring systems.

A recent study detailed the development of a series of potent spiro-azaindoline HPK1 inhibitors.[2][3] In this series, the spiro[3.3]heptane diamine core serves as a rigid scaffold to orient the key pharmacophoric elements for optimal binding to the kinase active site. The three-dimensional nature of the spirocycle allows for fine-tuning of the exit vectors of the substituents, leading to improved potency and selectivity. For instance, compound 16 from this series, which features a spiro[3.3]heptane core, demonstrated a remarkable IC50 of 2.67 nM for HPK1 and excellent selectivity over other kinases.[3]

Key Advantages of Spiro[3.3]heptane in HPK1 Inhibitor Design:

  • Structural Rigidity: The rigid framework of the spiro[3.3]heptane scaffold reduces the entropic penalty upon binding to the target, potentially leading to higher affinity.

  • Three-Dimensionality: It provides a non-planar structure that can better exploit the 3D nature of the kinase ATP-binding pocket, leading to improved potency and selectivity.

  • Improved Physicochemical Properties: The introduction of sp3-rich spirocycles can lead to lower lipophilicity and improved aqueous solubility compared to their aromatic counterparts.[4]

  • Novelty and Patentability: The use of the spiro[3.3]heptane scaffold can lead to novel chemical entities with clear intellectual property space.

Spirocyclic Scaffolds in Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways.[5] Dysregulation of the JAK-STAT pathway is implicated in a variety of inflammatory and autoimmune diseases.[6] Several JAK inhibitors have been approved for clinical use, and the exploration of novel scaffolds is ongoing.

Delgocitinib, a pan-JAK inhibitor approved for the treatment of atopic dermatitis, features a diaza-spiro[3.4]octane scaffold, a close structural relative of the spiro[3.3]heptane system.[][8] This spirocyclic core is crucial for the molecule's overall shape and its interaction with the JAK active site. The synthesis of Delgocitinib involves the stereocontrolled formation of this key spirocyclic diamine intermediate.[8][9] The success of Delgocitinib highlights the potential of spirocyclic scaffolds in the design of effective and safe kinase inhibitors for chronic inflammatory conditions.

Data Presentation

The following tables summarize the in vitro activity of representative spiro[3.3]heptane-based kinase inhibitors.

Table 1: In Vitro Activity of a Spiro[3.3]heptane-based HPK1 Inhibitor [3]

CompoundTarget KinaseIC50 (nM)
16 HPK12.67

Table 2: Kinase Selectivity Profile of HPK1 Inhibitor 16 [10]

KinaseIC50 (nM)Selectivity (fold vs. HPK1)
HPK12.671
MAP4K2>1000>375
MAP4K4>1000>375
MAP4K5304.40114
MAP4K6350131

Table 3: In Vitro Activity of Delgocitinib (a diaza-spiro[3.4]octane-containing JAK inhibitor) [11]

KinaseIC50 (nM)
JAK12.8
JAK22.6
JAK313
TYK258

Experimental Protocols

Protocol 1: Synthesis of a Spiro[3.3]heptane-based HPK1 Inhibitor (Compound 16 analogue)

This protocol is adapted from the general synthetic schemes for spiro[3.3]heptane diamine cores and subsequent functionalization as described in the literature.[5][12]

Step 1: Synthesis of the Spiro[3.3]heptane Diamine Core

  • Preparation of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde: Start with the commercially available 1-benzyl-3-ethoxycarbonyl-3-chloroazetidine. Reduce the ester to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF) at reduced temperature (e.g., 0 °C). Purify the resulting alcohol by column chromatography. Subsequently, oxidize the alcohol to the aldehyde using a mild oxidizing agent like Dess-Martin periodinane (DMP) or by Swern oxidation in a solvent like dichloromethane (DCM).

  • Reductive Amination: Dissolve the aldehyde from the previous step in a solvent such as dichloroethane (DCE). Add one equivalent of a primary amine (e.g., aniline or a substituted aniline) and one equivalent of acetic acid to form the iminium ion. After stirring for a short period, add a reducing agent such as sodium triacetoxyborohydride (STAB) and continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS). Work up the reaction and purify the product by column chromatography to obtain the secondary amine.

  • Cyclization to the Spiro[3.3]heptane Core: Dissolve the secondary amine in a suitable solvent like THF. Add a strong base such as potassium tert-butoxide (t-BuOK) and heat the reaction in a sealed tube at an elevated temperature (e.g., 70 °C). The intramolecular cyclization will yield the 2-benzyl-6-aryl-2,6-diazaspiro[3.3]heptane. Purify the product by column chromatography.

  • Debenzylation: Remove the benzyl protecting group by catalytic hydrogenation. Dissolve the spirocyclic compound in a solvent like ethanol or methanol, add a catalyst such as palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete. Filter off the catalyst and concentrate the filtrate to obtain the free spiro[3.3]heptane diamine.

Step 2: Final Assembly of the HPK1 Inhibitor

  • Coupling with the Pyrimidine Moiety: Dissolve the spiro[3.3]heptane diamine in a suitable solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Add an equimolar amount of the desired substituted chloropyrimidine and a non-nucleophilic base such as diisopropylethylamine (DIPEA). Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) until the reaction is complete.

  • Final Functionalization: The remaining free amine on the spirocyclic core can be acylated or alkylated as needed. For an analogue of compound 16 , this would involve coupling with a carboxylic acid derivative bearing the desired side chain (e.g., a morpholine-substituted acetic acid) using standard peptide coupling reagents like HATU or HBTU in the presence of a base like DIPEA in a solvent like DMF.

  • Purification: Purify the final compound by preparative HPLC to obtain the desired HPK1 inhibitor. Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro HPK1 Kinase Assay (Biochemical IC50 Determination)

This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Kinase Assay.[10][13]

Materials:

  • Recombinant human HPK1 enzyme

  • Fluorescein-labeled substrate peptide (e.g., a peptide derived from SLP-76)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)

  • Test compound (spiro[3.3]heptane-based inhibitor) dissolved in DMSO

  • Terbium-labeled anti-phospho-substrate antibody

  • TR-FRET dilution buffer

  • EDTA solution (to stop the reaction)

  • 384-well assay plates

  • TR-FRET-capable plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration would be 10 mM. Then, create a series of dilutions in the kinase reaction buffer to achieve the final desired concentrations for the assay.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (for positive and negative controls).

    • Add 5 µL of a solution containing the HPK1 enzyme and the fluorescein-labeled substrate in kinase reaction buffer. The final concentration of the enzyme and substrate should be optimized for the assay (typically in the low nanomolar range for the enzyme and near the Km for the substrate).

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near its Km for HPK1.

  • Incubation: Cover the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding 10 µL of a solution containing EDTA and the terbium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer.

    • Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the terbium donor wavelength (e.g., 620 nm) and the fluorescein acceptor wavelength (e.g., 520 nm).

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cellular Assay for HPK1 Inhibition (Phospho-SLP-76 Assay)

This protocol measures the inhibition of the phosphorylation of SLP-76 at Serine 376, a direct downstream target of HPK1 in T-cells.[12]

Materials:

  • Human T-cell line (e.g., Jurkat) or primary human T-cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (spiro[3.3]heptane-based inhibitor) dissolved in DMSO

  • Anti-CD3 and anti-CD28 antibodies for T-cell stimulation

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-SLP-76 (Ser376) and anti-total SLP-76

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Culture the T-cells under standard conditions.

    • Seed the cells in a multi-well plate at an appropriate density.

    • Pre-incubate the cells with a serial dilution of the test compound or DMSO (vehicle control) for 1-2 hours.

  • T-Cell Stimulation:

    • Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies to the culture medium.

    • Incubate for a short period (e.g., 15-30 minutes) at 37°C to induce HPK1 activation and SLP-76 phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with the primary antibody against phospho-SLP-76 (Ser376) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phospho-SLP-76.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total SLP-76 or a housekeeping protein (e.g., β-actin).

    • Calculate the ratio of phospho-SLP-76 to total SLP-76 for each condition.

    • Plot the normalized phospho-SLP-76 signal against the inhibitor concentration to determine the cellular IC50 value.

Visualizations

Caption: HPK1 Signaling Pathway in T-Cell Activation.

Caption: JAK-STAT Signaling Pathway.

Experimental_Workflow Start Start Synthesis Inhibitor Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical Biochemical Assay (e.g., TR-FRET) Purification->Biochemical Cellular Cellular Assay (e.g., p-SLP-76) Purification->Cellular Data Data Analysis (IC50 Determination) Biochemical->Data Cellular->Data End End Data->End

Caption: Experimental Workflow for Inhibitor Characterization.

References

Application Notes and Protocols for the Design of Patent-Free Analogs Using Spiro[3.3]heptane Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the design, synthesis, and evaluation of novel, patent-free analogs of existing drugs by employing spiro[3.3]heptane scaffolds. This strategy offers a promising avenue to escape the confines of existing intellectual property and to improve the physicochemical and pharmacological properties of lead compounds. The rigid, three-dimensional nature of the spiro[3.3]heptane core presents a unique opportunity to explore new chemical space while mimicking the spatial arrangement of functional groups in established pharmacophores.[1][2]

Rationale for Utilizing Spiro[3.3]heptane Scaffolds

The spiro[3.3]heptane moiety serves as an effective bioisosteric replacement for common cyclic structures in drug molecules, most notably the phenyl ring.[3][4] This substitution can lead to several advantages:

  • Novel Chemical Space and Patentability: The introduction of this scaffold creates structurally distinct analogs, offering a route to patent-free compounds.[3][4]

  • Improved Physicochemical Properties: Replacement of planar aromatic rings with the sp³-rich spiro[3.3]heptane scaffold can enhance solubility and reduce lipophilicity, key parameters for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[3]

  • Three-Dimensional Diversity: The non-planar structure of the spiro[3.3]heptane core allows for precise spatial orientation of substituents, enabling a more refined interaction with biological targets.[1]

Design Strategy and Workflow

A general workflow for the design and evaluation of spiro[3.3]heptane-based analogs involves several key stages, from initial in silico design to in vitro and in vivo testing.

Design_and_Evaluation_Workflow cluster_design Design & Synthesis cluster_evaluation Evaluation Target_Selection Target Selection & Parent Drug Identification Bioisosteric_Replacement In Silico Design: Bioisosteric Replacement of Phenyl Ring with Spiro[3.3]heptane Target_Selection->Bioisosteric_Replacement Synthesis Chemical Synthesis of Spiro[3.3]heptane Analogs Bioisosteric_Replacement->Synthesis Physicochemical_Characterization Physicochemical Characterization (pKa, logP, Solubility) Synthesis->Physicochemical_Characterization In_Vitro_Assays In Vitro Biological Assays (e.g., Enzyme Inhibition, Cell Viability) Physicochemical_Characterization->In_Vitro_Assays ADME_Studies In Vitro ADME Studies (e.g., Metabolic Stability) In_Vitro_Assays->ADME_Studies In_Vivo_Studies In Vivo Efficacy & Pharmacokinetic Studies (in relevant models) ADME_Studies->In_Vivo_Studies

Caption: General workflow for the design and evaluation of spiro[3.3]heptane analogs.

Case Studies: Spiro[3.3]heptane Analogs of Approved Drugs

The utility of the spiro[3.3]heptane scaffold has been demonstrated through the successful creation of patent-free analogs of several FDA-approved drugs.[3]

Vorinostat Analog (Anticancer)

Vorinostat is a histone deacetylase (HDAC) inhibitor. A spiro[3.3]heptane analog was synthesized by replacing the phenyl ring with the spirocyclic core, resulting in a compound with retained biological activity.

Signaling Pathway of HDAC Inhibitors like Vorinostat

HDAC inhibitors like Vorinostat promote the acetylation of histones, leading to a more relaxed chromatin structure. This allows for the transcription of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

HDAC_Inhibitor_Pathway Vorinostat_Analog Spiro[3.3]heptane Vorinostat Analog HDAC Histone Deacetylase (HDAC) Vorinostat_Analog->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Relaxed Chromatin Acetylated_Histones->Chromatin Tumor_Suppressor_Genes Tumor Suppressor Gene Transcription Chromatin->Tumor_Suppressor_Genes Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressor_Genes->Apoptosis

Caption: Simplified signaling pathway of HDAC inhibitors.
Sonidegib Analog (Anticancer)

Sonidegib is an inhibitor of the Smoothened (SMO) receptor in the Hedgehog signaling pathway. Replacing the meta-substituted phenyl ring in Sonidegib with a spiro[3.3]heptane scaffold yielded active analogs.[4]

Hedgehog Signaling Pathway and Sonidegib Inhibition

In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO. Upon ligand binding, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which promote cell proliferation. Sonidegib and its analogs directly inhibit SMO, thus blocking the pathway.

Hedgehog_Pathway Hedgehog_Ligand Hedgehog Ligand PTCH Patched (PTCH) Receptor Hedgehog_Ligand->PTCH SMO Smoothened (SMO) Receptor PTCH->SMO Inhibits GLI_Activation GLI Transcription Factor Activation SMO->GLI_Activation Gene_Transcription Target Gene Transcription (Proliferation) GLI_Activation->Gene_Transcription Sonidegib_Analog Spiro[3.3]heptane Sonidegib Analog Sonidegib_Analog->SMO Inhibits

Caption: Hedgehog signaling pathway and SMO inhibition.

Quantitative Data Summary

The following tables summarize the physicochemical and pharmacological data for spiro[3.3]heptane analogs compared to their parent drugs.

Table 1: Physicochemical Properties of Sonidegib and its Spiro[3.3]heptane Analogs [3]

CompoundclogPlogD (pH 7.4)
Sonidegib6.8≥ 3.5
trans-Spiro[3.3]heptane Analog6.0≥ 3.5
cis-Spiro[3.3]heptane Analog6.0≥ 3.5

Table 2: In Vitro Metabolic Stability of Sonidegib and its Spiro[3.3]heptane Analogs in Human Liver Microsomes [3]

CompoundIntrinsic Clearance (CLint, µL/min/mg)Half-life (t½, min)
Sonidegib1893
trans-Spiro[3.3]heptane Analog3647
cis-Spiro[3.3]heptane Analog15611

Table 3: Physicochemical Properties of Trifluoromethylated Spiro[3.3]heptane Building Blocks [5][6]

Compound TypeSubstituentpKa
Carboxylic Acid6-(trifluoromethyl)spiro[3.3]heptane4.92
Carboxylic AcidCycloheptane5.84
Amine Hydrochloride6-(trifluoromethyl)spiro[3.3]heptane9.94
Amine HydrochlorideCycloheptane11.34

Experimental Protocols

General Protocol for the Synthesis of Functionalized Spiro[3.3]heptanes

This protocol outlines a general method for preparing functionalized spiro[3.3]heptanes that can serve as building blocks for more complex analogs.[3][7]

Materials:

  • Substituted cyclobutanone

  • Keteneiminium salts

  • Solvents (e.g., heptane, ethyl acetate)

  • Reagents for functional group transformations (e.g., n-BuLi, B(OMe)₃, dry ice, morpho-DAST, NaIO₄/RuCl₃)

  • Silica gel for column chromatography

Procedure:

  • [2+2] Cycloaddition: React a suitable alkene with a keteneiminium salt to form the initial cyclobutanone ring. This reaction can be adapted to produce various substituted spiro[3.3]heptanes.

  • Purification: Purify the resulting ketone by flash column chromatography on silica gel. A typical eluent system is 20% ethyl acetate in heptane with 0.1% triethylamine.[1]

  • Functional Group Interconversion (Example: Carboxylic Acid Synthesis): a. Wolff-Kishner Reduction: Reduce the ketone to the corresponding methylene group. b. Halogenation: Convert a suitable functional group to a bromide. c. Lithiation and Carboxylation: Treat the bromide with n-butyllithium followed by quenching with dry ice (solid CO₂) to yield the carboxylic acid.

  • Functional Group Interconversion (Example: Aniline Synthesis): a. Follow steps 3a and 3b. b. Borylation: Treat the bromide with n-butyllithium followed by quenching with trimethyl borate to form the boronic acid. c. Curtius Rearrangement: Convert the carboxylic acid (derived from the boronic acid) to the corresponding aniline.[3]

Protocol for In Vitro Metabolic Stability Assay

This protocol describes a method to assess the metabolic stability of compounds using human liver microsomes.

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine phosphate buffer, HLM, and the test compound at the desired concentration. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to determine the remaining concentration of the test compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

References

Troubleshooting & Optimization

Technical Support Center: Spiro[3.3]heptane Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for spiro[3.3]heptane synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis and purification of this valuable structural motif.

Troubleshooting Guides

This section provides a detailed question-and-answer guide to address common issues encountered during the synthesis and purification of spiro[3.3]heptane and its derivatives.

Synthesis Troubleshooting

Question 1: I am observing a low or no yield of my desired spiro[3.3]heptane product. What are the potential causes and how can I improve the yield?

Answer:

Low yields in spiro[3.3]heptane synthesis can arise from several factors related to reactants, reaction conditions, and the inherent strain of the spirocyclic system. Below is a systematic guide to troubleshooting low yields for common synthetic routes.

  • For [2+2] Cycloaddition Reactions (e.g., Ketene Cycloaddition):

    • Inefficient Ketene Formation: If generating a ketene in situ, ensure the precursor (e.g., an acyl chloride) is pure and the base (e.g., triethylamine) is fresh and dry. Side reactions of the ketene, such as dimerization, can be prevalent. Consider slow addition of the ketene precursor to the alkene solution to maintain a low concentration of the ketene and favor the cycloaddition.

    • Unactivated Alkene: The reactivity of the alkene is crucial. Electron-rich alkenes are generally more reactive towards ketenes. For less reactive alkenes, consider using a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) to activate the ketene or the alkene.

    • Steric Hindrance: Bulky substituents on either the ketene or the alkene can sterically hinder the cycloaddition. If possible, consider a synthetic route that introduces bulky groups after the formation of the spiro[3.3]heptane core.

  • For Semipinacol Rearrangement Reactions:

    • Incomplete Rearrangement: The acid catalyst is critical for promoting the rearrangement. Ensure the use of a suitable Brønsted or Lewis acid (e.g., MsOH, AlCl₃) in an appropriate solvent.[1] The reaction may require gentle heating to proceed to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

    • Decomposition of Starting Materials or Products: The highly strained starting materials (e.g., 1-sulfonylbicyclo[1.1.0]butanes) and the spiro[3.3]heptane product can be sensitive to harsh acidic conditions.[1] Use the minimum amount of acid required and consider running the reaction at a lower temperature to minimize degradation.

  • For Intramolecular Alkylation/Cyclization (e.g., for 2,6-Diazaspiro[3.3]heptanes):

    • Ineffective Base: A strong, non-nucleophilic base (e.g., potassium tert-butoxide) is often required to deprotonate the precursor for cyclization. Ensure the base is fresh and the reaction is conducted under anhydrous conditions.

    • Slow Cyclization: The formation of the second four-membered ring can be slow. The reaction may require elevated temperatures and extended reaction times. In some cases, the addition of water to a DMF solution can accelerate the cyclization.

Question 2: My reaction is producing a mixture of diastereomers with poor selectivity. How can I improve the diastereoselectivity?

Answer:

Controlling diastereoselectivity in spiro[3.3]heptane synthesis is a common challenge due to the three-dimensional nature of the transition states.

  • Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lower activation energy.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the transition state. It is advisable to screen a range of solvents to find the optimal conditions for the desired diastereomer.

  • Choice of Catalyst/Reagents: In Lewis acid-catalyzed reactions, the nature of the Lewis acid can significantly impact diastereoselectivity. For reactions involving chiral auxiliaries, ensure the auxiliary is of high enantiomeric purity and is appropriate for the specific transformation.

  • Substrate Control: The steric bulk of substituents on the starting materials can direct the stereochemical outcome. Modifying protecting groups or other non-essential substituents to be more or less sterically demanding can improve selectivity.

A troubleshooting workflow for low diastereoselectivity is outlined below:

G start Low Diastereoselectivity Observed temp Lower Reaction Temperature start->temp solvent Screen Different Solvents start->solvent catalyst Optimize Catalyst/Reagents start->catalyst substrate Modify Substrate Sterics start->substrate end Improved Diastereoselectivity temp->end solvent->end catalyst->end substrate->end

Caption: Troubleshooting workflow for addressing low diastereoselectivity.

Purification Troubleshooting

Question 3: I am having difficulty separating the desired spiro[3.3]heptane product from starting materials or byproducts. What purification strategies can I employ?

Answer:

The purification of spiro[3.3]heptane derivatives can be challenging due to their often similar polarities to byproducts and starting materials.

  • Column Chromatography: This is the most common purification technique.

    • Solvent System Optimization: A thorough screening of solvent systems with varying polarities is crucial. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., heptane or hexanes) is often effective. The addition of a small amount of a modifier, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), can improve peak shape and separation.

    • Choice of Stationary Phase: While silica gel is the most common stationary phase, other options like alumina or reverse-phase silica (C18) may provide better separation for certain compounds.

  • Distillation: For volatile and thermally stable spiro[3.3]heptane derivatives, fractional distillation under reduced pressure can be an effective purification method, especially on a larger scale. Careful control of the vacuum and temperature is necessary to achieve good separation of components with close boiling points.

  • Crystallization: If the desired product is a solid, crystallization can be a highly effective purification technique to obtain high-purity material. A systematic screening of solvents is necessary to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Question 4: How can I separate diastereomers of a substituted spiro[3.3]heptane?

Answer:

The separation of diastereomers is a common challenge in spiro[3.3]heptane chemistry.

  • Flash Column Chromatography: This is often the first method to attempt. Careful optimization of the solvent system is critical. Sometimes, using a less polar solvent system and a longer column can improve resolution.

  • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can be a powerful tool. Both normal-phase and reverse-phase HPLC can be effective, depending on the nature of the compounds. Methodical screening of columns and mobile phases is required to achieve baseline separation.

  • Derivatization: In some cases, derivatizing a functional group on the spiro[3.3]heptane with a bulky or polar group can increase the difference in physical properties between the diastereomers, making them easier to separate by chromatography. The derivatizing group can then be removed in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the spiro[3.3]heptane core?

A1: The most common synthetic strategies include [2+2] cycloadditions of ketenes with methylenecyclobutane, semipinacol rearrangements of bicyclobutylcyclopropanol intermediates, and intramolecular cyclizations of appropriately substituted cyclobutane precursors.[1][2]

Q2: Are there specific safety precautions I should take when working with the synthesis of spiro[3.3]heptanes?

A2: Many of the reagents used in spiro[3.3]heptane synthesis are hazardous. For example, ketenes are highly reactive and toxic, and organolithium reagents are pyrophoric. It is essential to work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Q3: My spiro[3.3]heptane derivative appears to be unstable. What could be the cause?

A3: The spiro[3.3]heptane framework is highly strained. The introduction of certain functional groups can further increase this strain, leading to instability. For example, compounds with exocyclic double bonds or certain substitution patterns may be prone to decomposition or rearrangement, especially under acidic or basic conditions or upon heating. It is advisable to store strained spiro[3.3]heptane derivatives at low temperatures and under an inert atmosphere.

Quantitative Data Summary

The following tables summarize representative yields for common synthetic routes to spiro[3.3]heptane derivatives.

Table 1: Synthesis of Spiro[3.3]heptan-1-ones via Semipinacol Rearrangement [1]

Starting Material (1-sulfonylbicyclo[1.1.0]butane)Reagent (1-sulfonylcyclopropanol)Acid CatalystYield (%)
PhenylsulfonylPhenylsulfonylMsOH>90
4-TolylsulfonylPhenylsulfonylMsOH85
4-MethoxyphenylsulfonylPhenylsulfonylMsOH88
4-ChlorophenylsulfonylPhenylsulfonylMsOH82

Table 2: Synthesis of 2,6-Diazaspiro[3.3]heptanes via Intramolecular Cyclization

SubstrateBaseSolventTemperature (°C)Yield (%)
N-benzyl-N-(1-benzyl-3-chloromethylazetidin-3-ylmethyl)aminet-BuOKTHF7085
N-(4-fluorobenzyl)-N-(1-benzyl-3-chloromethylazetidin-3-ylmethyl)amineNoneDMF/H₂O11092
N-phenyl-N-(1-benzyl-3-chloromethylazetidin-3-ylmethyl)aminet-BuOKTHF7078

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylsulfonylspiro[3.3]heptan-1-one via Semipinacol Rearrangement [1]

  • To a solution of 1-phenylsulfonylbicyclo[1.1.0]butane (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • Add a solution of 1-phenylsulfonylcyclopropanol (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Dissolve the crude residue in dichloromethane and add methanesulfonic acid (MsOH, 0.1 eq).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (ethyl acetate/heptane gradient) to afford the desired spiro[3.3]heptan-1-one.

A diagram of the experimental workflow is provided below:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup1 Initial Workup cluster_rearrangement Rearrangement cluster_workup2 Final Workup & Purification prep1 Dissolve 1-phenylsulfonylbicyclo[1.1.0]butane in THF prep2 Cool to -78 °C prep1->prep2 react1 Add n-BuLi prep2->react1 react2 Stir for 30 min react1->react2 react3 Add 1-phenylsulfonylcyclopropanol react2->react3 react4 Warm to RT and stir for 12 h react3->react4 workup1_1 Quench with aq. NH4Cl react4->workup1_1 workup1_2 Extract with Ethyl Acetate workup1_1->workup1_2 workup1_3 Dry and Concentrate workup1_2->workup1_3 rearr1 Dissolve in DCM workup1_3->rearr1 rearr2 Add MsOH rearr1->rearr2 rearr3 Stir for 1 h rearr2->rearr3 workup2_1 Quench with aq. NaHCO3 rearr3->workup2_1 workup2_2 Extract with DCM workup2_1->workup2_2 workup2_3 Dry and Concentrate workup2_2->workup2_3 purify Column Chromatography workup2_3->purify

Caption: Experimental workflow for the synthesis of 2-phenylsulfonylspiro[3.3]heptan-1-one.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key bond formations and potential challenges in the synthesis of spiro[3.3]heptan-1-one via a [2+2] cycloaddition of a ketene with methylenecyclobutane.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products cluster_challenges Potential Challenges ketene Ketene (R1,R2-C=C=O) cycloaddition [2+2] Cycloaddition ketene->cycloaddition dimerization Ketene Dimerization ketene->dimerization alkene Methylenecyclobutane alkene->cycloaddition low_reactivity Low Alkene Reactivity alkene->low_reactivity product Spiro[3.3]heptan-1-one cycloaddition->product

Caption: Key reaction pathway and challenges in spiro[3.3]heptan-1-one synthesis.

References

Technical Support Center: Boc Deprotection of Diamino Spiroheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the Boc deprotection of diamino spiroheptane derivatives. The unique structural nature of the spiroheptane core can lead to specific side reactions under standard deprotection conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Boc deprotection of diamino spiroheptane is sluggish or incomplete using standard TFA/DCM conditions. What could be the cause and how can I resolve this?

A1: Incomplete deprotection is a common issue and can stem from several factors. Insufficient acid strength or concentration is a primary suspect. Steric hindrance around the Boc-protected amine on the spirocyclic framework can also slow down the reaction.

Troubleshooting Steps:

  • Increase Acid Strength: If using Trifluoroacetic acid (TFA) in Dichloromethane (DCM), consider increasing the concentration of TFA. Alternatively, a stronger acid system like 4M HCl in dioxane or ethyl acetate can be more effective.[1]

  • Elevate Temperature: Gently warming the reaction mixture can sometimes overcome the activation energy barrier, but this should be done cautiously to avoid promoting side reactions.

  • Extended Reaction Time: Monitor the reaction closely using an appropriate technique (e.g., TLC, LC-MS) and allow it to proceed for a longer duration until completion is observed.[2]

  • Ensure Anhydrous Conditions: Water can compete with the substrate for the acid, reducing its effective concentration. Ensure all solvents and reagents are anhydrous.

Q2: I am observing unexpected peaks in my LC-MS analysis after deprotection, suggesting the formation of byproducts. What are the most likely side reactions?

A2: The primary side reactions during the acidic deprotection of Boc-protected amines are due to the formation of a reactive tert-butyl cation.[3][4][5] For diamino spiroheptane, there is an additional concern regarding the stability of the strained spirocyclic ring system under acidic conditions.

Potential Side Reactions:

  • Tert-butylation: The electrophilic tert-butyl cation can alkylate nucleophilic sites on your molecule, including the newly deprotected amine or any other susceptible functional groups.[1][3]

  • Ring Opening/Rearrangement: The highly strained spiro[3.3]heptane core can be susceptible to acid-catalyzed rearrangements.[6] Protonation of the framework could lead to a carbocation intermediate that undergoes ring expansion or other rearrangements to alleviate ring strain, resulting in undesired isomeric products.[1][6]

  • Trifluoroacetylation: When using TFA for deprotection, a small amount of the deprotected amine can sometimes be acylated by TFA, leading to a trifluoroacetylated byproduct.[7]

Q3: How can I prevent the formation of tert-butylated side products?

A3: The most effective strategy to minimize tert-butylation is the addition of a "scavenger" to the reaction mixture. Scavengers are compounds that are more nucleophilic than your substrate and will preferentially react with the tert-butyl cation.[1][3]

Commonly Used Scavengers:

  • Triethylsilane (TES)

  • Triisopropylsilane (TIPS)

  • Thioanisole

  • Anisole

A "cocktail" of scavengers is often used to trap a wider range of reactive intermediates.[3]

Q4: I suspect the spiroheptane ring is rearranging. What conditions can I use to minimize this?

A4: Ring rearrangements are typically driven by the formation of carbocation intermediates in the presence of strong acids. To mitigate this, using milder deprotection conditions is crucial.

Recommended Milder Deprotection Methods:

  • Milder Protic Acids: Consider using less harsh acids such as aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[1]

  • Lewis Acid-Mediated Deprotection: Lewis acids like zinc bromide (ZnBr₂) in an aprotic solvent can effect Boc cleavage under non-protic conditions, which may be less prone to inducing rearrangements.[1][4]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like boiling water or 2,2,2-trifluoroethanol (TFE) can induce deprotection without the need for acid.[1]

  • Oxalyl Chloride in Methanol: This system offers a mild and efficient method for Boc deprotection at room temperature and is tolerant of many acid-sensitive functional groups.[8][9]

Summary of Alternative Boc Deprotection Methods

Method/ReagentSubstrate TypeConditionsTimeYield (%)Reference
Thermal (Boiling Water)Aromatic & Aliphatic AminesWater, 100 °C10 min - 2 hQuantitative[6]
Iron(III) CatalysisN,N'-diprotected amino acids & aminesFeCl₃ (catalytic), DCM, RTNot SpecifiedHigh[6]
Oxalyl Chloride/MethanolAromatic, Aliphatic, Heterocyclic Amines(COCl)₂ (3 equiv.), Methanol, RT1 - 4 h>70% (up to 90%)[6][8][9]
Zinc Bromide (ZnBr₂)N-Boc protected aminesZnBr₂ (approx. 4 equiv.), DCMNot SpecifiedGood[1][4]
p-Toluenesulfonic AcidAcid-sensitive substratespTSA, various solventsVariesGood[1]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA and Scavengers

  • Dissolve the Boc-protected diamino spiroheptane (1 equivalent) in dichloromethane (DCM).

  • Add a scavenger, such as triethylsilane (TES) (1-5 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (10-50% v/v in DCM) dropwise.

  • Stir the reaction at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with a solvent like toluene to remove residual TFA.

  • The crude product can be purified by precipitation from cold diethyl ether or by chromatography.

Protocol 2: Mild Boc Deprotection using Zinc Bromide

  • Dissolve the Boc-protected diamino spiroheptane (1 equivalent) in dichloromethane (DCM).

  • Add zinc bromide (ZnBr₂) (approximately 4 equivalents) to the solution.[1]

  • Stir the mixture at room temperature, monitoring the reaction by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Upon completion, quench the reaction with an aqueous basic solution (e.g., saturated sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product for further purification.

Visual Guides

Boc_Deprotection_Side_Reactions cluster_main Boc Deprotection of Diamino Spiroheptane cluster_side_reactions Potential Side Reactions Boc_Protected Boc-NH-Spiroheptane-NH-Boc Deprotection Acidic Conditions (e.g., TFA) Boc_Protected->Deprotection Desired_Product H2N-Spiroheptane-NH2 Deprotection->Desired_Product Main Pathway Tert_butylation Tert-butylated Product Deprotection->Tert_butylation t-Bu+ cation Rearrangement Ring-Opened/ Rearranged Product Deprotection->Rearrangement Acid-catalyzed Trifluoroacetylation Trifluoroacetylated Amine Deprotection->Trifluoroacetylation TFA byproduct

Caption: Potential reaction pathways during the acidic Boc deprotection of diamino spiroheptane.

Troubleshooting_Workflow Start Boc Deprotection Experiment Check_Completion Reaction Incomplete? Start->Check_Completion Increase_Acid Increase Acid Strength/ Concentration Check_Completion->Increase_Acid Yes Check_Byproducts Side Products Observed? Check_Completion->Check_Byproducts No Extend_Time Extend Reaction Time Increase_Acid->Extend_Time Extend_Time->Check_Byproducts Successful_Deprotection Successful Deprotection Check_Byproducts->Successful_Deprotection No Tert_butylation Tert-butylation Suspected Check_Byproducts->Tert_butylation Yes Rearrangement Rearrangement Suspected Check_Byproducts->Rearrangement Yes Add_Scavengers Add Scavengers (e.g., TES, TIPS) Add_Scavengers->Successful_Deprotection Use_Milder_Conditions Use Milder Conditions (e.g., ZnBr2, pTSA, Thermal) Use_Milder_Conditions->Successful_Deprotection Re-evaluate Re-evaluate Strategy Tert_butylation->Add_Scavengers Rearrangement->Use_Milder_Conditions

Caption: A troubleshooting workflow for optimizing the Boc deprotection of diamino spiroheptane.

References

Technical Support Center: Synthesis of Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate synthesis.

I. Synthesis Overview and Key Challenges

The synthesis of this compound typically involves two key stages: the synthesis of the precursor 2,6-diaminospiro[3.3]heptane and its subsequent selective mono-Boc protection. Challenges in this process often relate to the inherent strain of the spiro[3.3]heptane ring system, the potential for side reactions during Boc protection, and difficulties in purification.

Synthesis Pathway

G Starting Materials Starting Materials 2,6-Diazaspiro[3.3]heptane Synthesis 2,6-Diazaspiro[3.3]heptane Synthesis Starting Materials->2,6-Diazaspiro[3.3]heptane Synthesis 2,6-Diaminospiro[3.3]heptane 2,6-Diaminospiro[3.3]heptane 2,6-Diazaspiro[3.3]heptane Synthesis->2,6-Diaminospiro[3.3]heptane Mono-Boc Protection Mono-Boc Protection 2,6-Diaminospiro[3.3]heptane->Mono-Boc Protection This compound This compound Mono-Boc Protection->this compound Purification Purification This compound->Purification Final Product Final Product Purification->Final Product

Caption: General workflow for the synthesis of this compound.

II. Troubleshooting Guide for 2,6-Diaminospiro[3.3]heptane Synthesis

A reliable supply of the diamine precursor is critical for the successful synthesis of the final product. Below are common issues and solutions for the synthesis of 2,6-diaminospiro[3.3]heptane.

Q1: I am observing low yields during the cyclization step to form the 2,6-diazaspiro[3.3]heptane ring. What are the possible causes and solutions?

A1: Low yields in the cyclization to form the spiro[3.3]heptane core are often due to incomplete reaction, side reactions, or inappropriate reaction conditions. The formation of this strained ring system can be challenging.

Troubleshooting Steps:

  • Choice of Base and Solvent: The selection of the base and solvent system is crucial. For the cyclization of a dihalo- or disulfonate-precursor with a diamine, a strong, non-nucleophilic base is often required to promote the double intramolecular nucleophilic substitution. Potassium tert-butoxide in THF is a reported effective system.[1] If using a stepwise approach involving reductive amination followed by cyclization, the conditions for each step need to be optimized. For the cyclization of an intermediate like (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine, potassium tert-butoxide in THF at 70°C has been shown to be effective.[1]

  • Reaction Temperature and Time: Ensure the reaction is proceeding at the optimal temperature. For the potassium tert-butoxide mediated cyclization, heating at 70°C is reported.[1] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to decomposition.

  • Alternative Cyclization Conditions: If the above method fails, consider alternative conditions. For some substrates, using a different base such as DBU in DMF at elevated temperatures (e.g., 70°C) might improve the yield.[1] In some cases, the addition of water to a DMF solution at 110°C has been found to drive the reaction to completion without the need for an external base.[1]

  • Purity of Starting Materials: Ensure the purity of the starting materials, particularly the precursor containing the leaving groups. Impurities can interfere with the reaction and lead to the formation of byproducts.

Q2: I am having difficulty with the deprotection of a protected 2,6-diazaspiro[3.3]heptane to obtain the free diamine. What should I consider?

A2: The deprotection of the 2,6-diazaspiro[3.3]heptane can be challenging due to the potential for ring-opening of the strained azetidine rings under harsh acidic conditions.

Troubleshooting Steps:

  • Choice of Deprotection Method: For Boc-protected 2,6-diazaspiro[3.3]heptanes, treatment with HCl in diethyl ether has been reported to cause ring-opening.[2] A milder method using trifluoroacetic acid (TFA) in dichloromethane is the preferred method for Boc deprotection of this scaffold.[2]

  • Hydrogenolysis for Benzyl Groups: If you are using benzyl protecting groups, standard hydrogenolysis conditions (e.g., H₂ gas with a palladium catalyst on carbon, Pd/C) are generally effective. Ammonium formate with Pd/C at 65°C has also been reported for the debenzylation of a related spirocycle.

  • Careful Monitoring: Monitor the deprotection reaction closely by TLC or LC-MS to avoid over-exposure to the deprotection reagents, which could lead to degradation of the product.

Experimental Protocol: Synthesis of a Functionalized 2,6-Diazaspiro[3.3]heptane (Illustrative Example)

This protocol describes the synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane as an example of forming the spirocyclic core.[1]

  • Dissolve the Intermediate: In a sealed tube, dissolve (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (1 equivalent) in anhydrous THF.

  • Add Base: To the stirred solution, add potassium tert-butoxide (2.2 equivalents, as a 1.0 M solution in THF).

  • Heat the Reaction: Heat the sealed tube at 70°C.

  • Monitor and Add More Base if Necessary: After 90 minutes, if the reaction is incomplete, add an additional 1 equivalent of potassium tert-butoxide solution and continue heating for another hour.

  • Work-up: Allow the reaction to cool to room temperature. Filter the mixture to remove the precipitated KCl.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. The residue can be purified by column chromatography.

III. Troubleshooting Guide for Mono-Boc Protection

The selective protection of one of the two amino groups in 2,6-diaminospiro[3.3]heptane is a critical step. The primary challenge is achieving high selectivity for the mono-protected product over the di-protected byproduct and unreacted starting material.

Q1: My mono-Boc protection reaction is giving a low yield of the desired product and a significant amount of the di-Boc byproduct. How can I improve the selectivity?

A1: The formation of the di-Boc byproduct is a common issue in the protection of diamines. Several strategies can be employed to favor mono-protection.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully controlling the molar ratio of di-tert-butyl dicarbonate ((Boc)₂O) to the diamine is a common approach. Using a slight excess of the diamine can favor mono-protection. However, for valuable diamines, this is not ideal. A 1:1 molar ratio is often a good starting point, with careful monitoring.

  • In-situ HCl Generation: A highly effective method for selective mono-Boc protection is the in-situ generation of one equivalent of HCl.[3][4] The HCl protonates one of the amino groups, rendering it unreactive towards (Boc)₂O. The free amino group can then be selectively protected. Sources for in-situ HCl generation include chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in anhydrous methanol.[3][4]

  • Slow Addition of (Boc)₂O: Adding the (Boc)₂O solution slowly to the reaction mixture can help to maintain a low concentration of the protecting agent, which can favor mono-protection.

  • Reaction Temperature: Performing the reaction at a lower temperature (e.g., 0°C to room temperature) can sometimes improve selectivity by slowing down the rate of the second protection reaction.

Q2: I am struggling to purify the mono-Boc-protected product from the unreacted diamine and the di-Boc byproduct due to similar polarities.

A2: The similar polarities of the starting material, desired product, and byproduct can make chromatographic purification challenging. Acid-base extraction is a powerful technique to separate these compounds.

Purification Strategy: Acid-Base Extraction

  • Acidification: After the reaction is complete, dilute the reaction mixture with water and an organic solvent (e.g., diethyl ether or dichloromethane). Acidify the aqueous layer with an acid such as HCl to a pH of around 2-3.

  • Extraction of Di-Boc Byproduct: At this acidic pH, the unreacted diamine and the mono-Boc-protected product (which still has a free basic amino group) will be protonated and move into the aqueous layer. The neutral di-Boc-protected byproduct will remain in the organic layer and can be separated and discarded.

  • Basification: Separate the aqueous layer and basify it with a base such as NaOH to a pH greater than 12.

  • Extraction of Mono-Boc Product and Unreacted Diamine: This deprotonates the mono-Boc-protected product and the unreacted diamine, allowing them to be extracted into an organic solvent (e.g., dichloromethane).

  • Final Purification: After drying and concentrating the organic extract, the mono-Boc-protected product can often be isolated in high purity. If necessary, a final purification by column chromatography can be performed to remove any remaining unreacted diamine.

Experimental Protocol: Selective Mono-Boc Protection using In-situ HCl Generation

This protocol is adapted from a general method for the mono-Boc protection of diamines.[4]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-diaminospiro[3.3]heptane (1 equivalent) in anhydrous methanol and cool the solution to 0°C in an ice bath.

  • In-situ HCl Generation: Slowly add chlorotrimethylsilane (Me₃SiCl, 1 equivalent) dropwise to the cooled and stirred solution. A white precipitate of the diamine monohydrochloride may form.

  • Equilibration: Allow the mixture to warm to room temperature and stir for a short period (e.g., 15-30 minutes).

  • Boc Protection: Add water (a small amount, e.g., 1 mL per gram of diamine) followed by a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in methanol.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the acid-base extraction procedure described in the troubleshooting section above to isolate the pure mono-Boc-protected product.

Quantitative Data Summary

Diamine SubstrateProtection MethodKey ReagentsTypical Yield of Mono-Boc ProductReference
Cyclohexane-1,2-diamineIn-situ HClMe₃SiCl, (Boc)₂O, MeOH66%[4]
Cyclohexane-1,2-diamineIn-situ HClSOCl₂, (Boc)₂O, MeOH41%[4]
EthylenediamineHCl saltHCl, (Boc)₂O, aq. MeOH87%[5]
1,4-DiaminobutaneHCl saltHCl, (Boc)₂O, aq. MeOH65%[5]
1,2-EthanediamineCarbonate Reagenttert-Butyl phenyl carbonate, EtOH51%[6]

IV. Frequently Asked Questions (FAQs)

Q: Can I use a pre-formed hydrochloride salt of 2,6-diaminospiro[3.3]heptane for the mono-Boc protection?

A: Yes, using the monohydrochloride salt of the diamine is a valid strategy. The in-situ generation of HCl is often more convenient as it avoids the need to isolate the salt. If you have the pre-formed salt, you can proceed directly with the addition of a base (to neutralize the second amine) and (Boc)₂O.

Q: What are the potential side products other than the di-Boc compound?

A: Besides the di-Boc byproduct, other side reactions are generally minimal under the recommended conditions. However, if the reaction is run at high temperatures or for extended periods, decomposition of the starting material or product could occur, especially given the strained nature of the spiro[3.3]heptane ring system. The use of certain bases can sometimes lead to the formation of urea derivatives, though this is less common with (Boc)₂O.

Q: Is column chromatography on silica gel suitable for the purification of this compound?

A: Yes, column chromatography on silica gel can be used for purification. However, it's important to be mindful that the Boc group is acid-labile. Therefore, it is advisable to use a neutral or slightly basic eluent system. A common approach is to use a mixture of dichloromethane and methanol, sometimes with a small amount of triethylamine or ammonia added to the eluent to prevent streaking and decomposition on the silica gel.

V. Diagrams

Troubleshooting Logic for Low Yield in Mono-Boc Protection

G Start Low Yield of Mono-Boc Product Check_DiBoc High Di-Boc formation? Start->Check_DiBoc Check_SM Unreacted Starting Material? Check_DiBoc->Check_SM No Solution_DiBoc Use in-situ HCl method Control stoichiometry Slow addition of (Boc)2O Check_DiBoc->Solution_DiBoc Yes Solution_SM Increase reaction time Check reagent quality Optimize temperature Check_SM->Solution_SM Yes Purification_Issue Difficulty in Purification? Check_SM->Purification_Issue No End Improved Yield and Purity Solution_DiBoc->End Solution_SM->End Solution_Purification Use Acid-Base Extraction Purification_Issue->Solution_Purification Yes Purification_Issue->End No Solution_Purification->End

Caption: Troubleshooting workflow for low yield in mono-Boc protection of 2,6-diaminospiro[3.3]heptane.

Signaling Pathway of Selective Mono-Boc Protection via In-situ HCl

G Diamine 2,6-Diaminospiro[3.3]heptane (Two free amines) Mono_protonated Mono-protonated Diamine (One free amine, one -NH3+) Diamine->Mono_protonated Me3SiCl Me3SiCl HCl_gen In-situ HCl generation Me3SiCl->HCl_gen MeOH MeOH MeOH->HCl_gen HCl_gen->Mono_protonated Protonation Reaction Selective Boc Protection Mono_protonated->Reaction Boc2O (Boc)2O Boc2O->Reaction Product This compound Reaction->Product

Caption: Mechanism of selective mono-Boc protection using in-situ generated HCl.

References

Technical Support Center: Purification of Spiro[3.3]heptane Isomers by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of spiro[3.3]heptane isomers using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of spiro[3.3]heptane isomers.

Problem Possible Cause(s) Suggested Solution(s)
Poor or No Separation of Isomers The polarity of the eluent is too high, causing rapid elution of all compounds.- Decrease the polarity of the mobile phase. For normal phase chromatography on silica gel, this typically means increasing the proportion of the non-polar solvent (e.g., hexanes) relative to the polar solvent (e.g., ethyl acetate). - Perform thin-layer chromatography (TLC) with various solvent systems to identify an eluent that provides good separation (a ΔRf of at least 0.2 between the isomers is ideal).[1]
The polarity of the eluent is too low, resulting in no movement of the compounds from the origin.- Gradually increase the polarity of the mobile phase. - Consider using a gradient elution, starting with a non-polar solvent and progressively increasing the polarity.
The column is overloaded with the sample mixture.- Reduce the amount of crude sample loaded onto the column. A general guideline is to use a 20:1 to 50:1 ratio of stationary phase to sample by weight for difficult separations.[2]
The column was packed improperly, leading to channeling.- Ensure the stationary phase is packed uniformly without any cracks or air bubbles.[3][4] Tapping the column gently during packing can help settle the adsorbent evenly.[3] - Use the wet slurry method for packing the column to minimize the introduction of air bubbles.[4][5]
Co-elution of Isomers with Impurities The chosen solvent system does not resolve the isomers from certain impurities.- Screen a wider range of solvent systems with different selectivities using TLC. For example, try substituting ethyl acetate with other polar solvents like diethyl ether or dichloromethane in combination with a non-polar solvent.
The sample was not loaded onto the column in a narrow band.- Dissolve the sample in a minimal amount of the initial eluent or a less polar solvent before loading it onto the column.[1][5] - Dry loading the sample onto a small amount of silica gel can also create a more concentrated starting band.[3]
Slow Column Flow Rate The stationary phase particles are too fine.- Use a stationary phase with a larger particle size, but be aware that this may decrease resolution.
The cotton or glass wool plug at the bottom of the column is too tightly packed.- Use a smaller, looser plug that is sufficient to retain the stationary phase without impeding flow.[3]
Air pressure (in flash chromatography) is too low.- Cautiously increase the air pressure to facilitate a faster flow of the mobile phase.[1][6]
Irregularly Shaped Elution Bands (Tailing or Streaking) The compound is interacting too strongly with the stationary phase.- For acidic or basic compounds, consider adding a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds) to improve the peak shape.
The column is overloaded.- As mentioned previously, reduce the amount of sample loaded onto the column.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for separating spiro[3.3]heptane isomers?

A1: Silica gel is the most commonly used stationary phase for the separation of spiro[3.3]heptane derivatives due to its versatility and effectiveness in separating compounds based on polarity.[2][7] Alumina can also be used and is available in acidic, neutral, or basic forms, which can be advantageous for separating pH-sensitive compounds.[2]

Q2: How do I choose the right solvent system (mobile phase)?

A2: The ideal solvent system should provide a good separation of the isomers on a TLC plate, with the desired compound having an Rf value of approximately 0.2-0.4.[1] A common starting point for non-polar compounds like spiro[3.3]heptanes is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or diethyl ether. The polarity is then fine-tuned by adjusting the ratio of the two solvents.

Q3: Should I use isocratic or gradient elution?

A3: For separating isomers that are very close in polarity, a slow and shallow gradient elution can often provide better resolution than an isocratic (constant solvent composition) elution. Start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent. However, if TLC analysis shows good separation with a single solvent system, isocratic elution can be simpler and just as effective.

Q4: How much sample can I load onto my column?

A4: The amount of sample depends on the difficulty of the separation and the size of the column. For challenging separations like those of isomers, a higher ratio of stationary phase to sample is recommended, typically in the range of 50:1 to 100:1 by weight. Overloading the column will lead to poor separation.

Q5: My spiro[3.3]heptane isomers are not visible under UV light. How can I monitor the separation?

A5: If your compounds are not UV-active, you can use staining techniques to visualize the spots on your TLC plates during fraction analysis. Common stains include potassium permanganate (KMnO₄), phosphomolybdic acid (PMA), or iodine vapor.[8] You would collect small fractions from the column and then spot each fraction on a TLC plate to determine which fractions contain your desired isomer(s).[9]

Experimental Protocol: General Procedure for Column Chromatography of Spiro[3.3]heptane Isomers

This protocol provides a general guideline. Specific parameters such as column size, stationary phase amount, and solvent system should be optimized for each specific separation.

1. Preparation of the Column:

  • Select a glass column of an appropriate size.

  • Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.[5]

  • Add a thin layer of sand on top of the plug to create a flat base.[4][5]

  • Prepare a slurry of silica gel in the initial, least polar eluent.[5]

  • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[4][5]

  • Add another thin layer of sand on top of the packed silica gel to prevent disturbance of the surface when adding the sample and eluent.[2]

2. Sample Loading:

  • Dissolve the crude mixture of spiro[3.3]heptane isomers in a minimal amount of the eluent or a volatile, non-polar solvent.

  • Carefully apply the sample solution to the top of the column using a pipette.[5]

  • Allow the sample to adsorb onto the stationary phase by letting the solvent level drop to the top of the sand layer.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column, taking care not to disturb the sand layer.

  • Begin collecting fractions in test tubes or other suitable containers as the eluent flows through the column.[9]

  • The flow can be driven by gravity or by applying positive pressure to the top of the column (flash chromatography).[6]

  • If using a gradient elution, gradually increase the polarity of the mobile phase according to your predetermined gradient profile.

4. Analysis of Fractions:

  • Analyze the collected fractions by TLC to determine which ones contain the purified isomers.[1]

  • Combine the fractions containing the pure desired isomer.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified spiro[3.3]heptane isomer.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation prep_column Prepare Column (Silica Gel) load_sample Load Sample onto Column prep_sample Dissolve Sample prep_sample->load_sample elute_column Elute with Solvent System load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent isolate_product Isolate Pure Isomer evaporate_solvent->isolate_product

Caption: Workflow for the purification of spiro[3.3]heptane isomers.

troubleshooting_logic start Poor Separation? check_tlc Review TLC Data start->check_tlc Yes success Successful Separation start->success No adjust_polarity Adjust Eluent Polarity check_tlc->adjust_polarity check_loading Column Overloaded? adjust_polarity->check_loading reduce_load Reduce Sample Load check_loading->reduce_load Yes check_packing Improper Packing? check_loading->check_packing No reduce_load->success repack_column Repack Column check_packing->repack_column Yes check_packing->success No repack_column->success

Caption: Troubleshooting logic for poor isomer separation.

References

Preventing N-alkylation side products in spiro[3.3]heptane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with spiro[3.3]heptane derivatives, specifically focusing on the prevention of N-alkylation side products.

Troubleshooting Guide: N-Alkylation Side Products

Undesired N-alkylation can be a significant issue in the synthesis of complex molecules involving spiro[3.3]heptane amines. This guide addresses common problems and provides systematic solutions.

Problem 1: Observation of Over-Alkylation (Di- or Poly-alkylation)

Symptoms:

  • LC-MS or NMR analysis shows the presence of species with multiple spiro[3.3]heptane moieties attached to the nitrogen atom.

  • Reduced yield of the desired mono-alkylated product.

Possible Causes & Solutions:

CauseSolutionRationale
Incorrect Stoichiometry Use a large excess of the spiro[3.3]heptane amine relative to the alkylating agent.Statistically favors the mono-alkylation product by increasing the probability of the alkylating agent reacting with the starting amine rather than the more nucleophilic mono-alkylated product.[1]
High Reactivity of Mono-alkylated Product Perform the reaction at a lower temperature.Reduces the rate of the second alkylation reaction, which often has a higher activation energy.
Inappropriate Base Utilize a sterically hindered non-nucleophilic base (e.g., DBU, Proton-Sponge®) or a weaker base (e.g., NaHCO₃, K₂CO₃).A bulky base may preferentially deprotonate the less hindered starting amine. A weaker base can help control the concentration of the highly reactive free mono-alkylated amine.
High Concentration Run the reaction at a lower concentration.Reduces the frequency of intermolecular collisions, thereby disfavoring the bimolecular over-alkylation reaction.

Problem 2: Competing O-Alkylation in the Presence of Hydroxyl Groups

Symptoms:

  • Isolation of an O-alkylated side product in addition to or instead of the N-alkylated product.

Possible Causes & Solutions:

CauseSolutionRationale
Non-selective Reaction Conditions Employ aprotic polar solvents (e.g., DMF, DMSO) and a strong, non-nucleophilic base (e.g., NaH).These conditions favor the deprotonation of the more acidic N-H over the O-H, promoting N-alkylation.
Use of Hard vs. Soft Electrophiles For N-alkylation, prefer softer electrophiles (e.g., alkyl iodides).According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen of the amine is a softer nucleophile than the oxygen of a hydroxyl group and will react preferentially with a softer electrophile.
Lack of Protection Protect the hydroxyl group with a suitable protecting group (e.g., silyl ethers like TBDMS, TBS).Orthogonal protecting group strategy ensures that only the desired functional group reacts.[2][3]

Frequently Asked Questions (FAQs)

Q1: How can I completely avoid N-alkylation side products when my spiro[3.3]heptane substrate contains a primary amine?

A1: The most robust method to prevent N-alkylation is the use of a protecting group on the amine.[2][3] This strategy involves temporarily converting the amine into a less reactive functional group, performing the desired reaction on another part of the molecule, and then deprotecting the amine. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[4][5]

Q2: I am seeing low to no conversion in my N-alkylation reaction with a spiro[3.3]heptane amine. What should I do?

A2: Low reactivity can be due to several factors:

  • Steric Hindrance: The spiro[3.3]heptane moiety can be sterically demanding. Increasing the reaction temperature or switching to a less hindered alkylating agent may be necessary.

  • Weak Base: If the base is not strong enough to deprotonate the amine, the reaction will not proceed. Consider a stronger base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1]

  • Leaving Group: The choice of leaving group on the electrophile is critical. Iodides are generally more reactive than bromides, which are more reactive than chlorides.[6]

Q3: What are the best general conditions for selective mono-N-alkylation of a spiro[3.3]heptane amine?

A3: While optimal conditions are substrate-dependent, a good starting point is to use a 2-5 fold excess of the spiro[3.3]heptane amine, potassium carbonate as the base, and acetonitrile or DMF as the solvent at room temperature to 50 °C.[7][8] Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.

Experimental Protocols

Protocol 1: Boc Protection of a Spiro[3.3]heptane Amine

This protocol describes the protection of a primary amine on a spiro[3.3]heptane scaffold using di-tert-butyl dicarbonate (Boc₂O).

  • Materials: Spiro[3.3]heptan-2-amine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (NEt₃), Dichloromethane (DCM).

  • Procedure:

    • Dissolve spiro[3.3]heptan-2-amine (1.0 eq) in DCM.

    • Add triethylamine (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of Boc₂O (1.1 eq) in DCM dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination for Controlled Mono-Alkylation

Reductive amination is an excellent alternative to direct alkylation to avoid over-alkylation.[1]

  • Materials: Spiro[3.3]heptan-2-amine, Aldehyde or Ketone (1.0 eq), Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloroethane (DCE), Acetic acid (catalytic).

  • Procedure:

    • To a solution of spiro[3.3]heptan-2-amine (1.2 eq) and the desired aldehyde or ketone (1.0 eq) in DCE, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour to form the imine intermediate.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Stir at room temperature for 12-24 hours, monitoring by LC-MS.

    • Quench the reaction carefully with saturated aqueous sodium bicarbonate.

    • Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

Visualizations

Troubleshooting_N_Alkylation start Problem: N-Alkylation Side Products check_over_alkylation Over-alkylation (di-/poly-alkylation)? start->check_over_alkylation check_other_alkylation Other Side Products (e.g., O-alkylation)? start->check_other_alkylation sol_stoichiometry Use large excess of amine check_over_alkylation->sol_stoichiometry Yes sol_temp Lower reaction temperature check_over_alkylation->sol_temp Yes sol_base Use hindered/ weaker base check_over_alkylation->sol_base Yes sol_reductive_amination Consider Reductive Amination check_over_alkylation->sol_reductive_amination Yes sol_protection Protect competing nucleophile (e.g., -OH) check_other_alkylation->sol_protection Yes sol_solvent Optimize solvent and base check_other_alkylation->sol_solvent Yes

Caption: Troubleshooting workflow for N-alkylation side products.

Protecting_Group_Workflow start Spiro[3.3]heptane with Primary/Secondary Amine protection Step 1: Protect Amine (e.g., with Boc₂O) start->protection reaction Step 2: Perform Desired Reaction on Molecule protection->reaction deprotection Step 3: Deprotect Amine (e.g., with TFA or HCl) reaction->deprotection product Final Product with Free Amine deprotection->product

Caption: General workflow for using an amine protecting group.

References

Technical Support Center: Removal of Residual Trifluoroacetic acid (TFA) from Amine Salts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols for the effective removal of residual trifluoroacetic acid (TFA) from amine salts, particularly peptides, following Boc deprotection.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove residual TFA from my amine salt/peptide sample?

A1: Trifluoroacetic acid is a strong acid used for cleaving synthetic peptides from solid-phase resins and as an ion-pairing agent during reverse-phase HPLC purification.[1][2] While subsequent lyophilization can remove unbound TFA, it often remains as a counterion to positively charged amino groups.[1] This residual TFA can be problematic for several reasons:

  • Cytotoxicity: TFA can be toxic to cells, even at low concentrations, potentially leading to reduced cell viability and apoptosis in cell-based assays.[1]

  • Alteration of Biological Activity: The presence of TFA counterions can alter the secondary structure, solubility, and aggregation properties of peptides, which may affect their biological function and interaction with targets.[1][3]

  • Assay Interference: The strong acidity of TFA can denature pH-sensitive proteins and enzymes. It also has a strong infrared absorbance band (around 1673 cm⁻¹) that can interfere with spectroscopic analysis like FTIR by obscuring the amide I band of peptides.[1][4]

Q2: What are the most common methods for removing residual TFA?

A2: Several established methods are used for TFA removal, each with specific advantages. The primary techniques include:

  • Salt Exchange with a Stronger Acid (e.g., HCl) via Lyophilization: This is a widely used method that involves dissolving the peptide in a dilute solution of a stronger acid, like hydrochloric acid, and then lyophilizing. The stronger acid protonates the trifluoroacetate, allowing the volatile TFA to be removed during freeze-drying, leaving the peptide as its new salt form (e.g., hydrochloride).[2][5][6]

  • Ion-Exchange Chromatography: This technique utilizes an anion-exchange resin to capture the negatively charged TFA ions while allowing the positively charged peptide (with a new counterion like acetate) to be eluted.[5][6][7]

  • Reverse-Phase HPLC (RP-HPLC): The same HPLC system used for purification can be employed for salt exchange. The peptide is loaded onto the column and washed with a mobile phase containing a different, more biologically benign acid, such as acetic acid, to replace the TFA.[6][8]

  • Neutralization and Extraction/Precipitation: For smaller, non-polar molecules, the TFA salt can be neutralized with a mild base (e.g., NaHCO₃, NH₃) to form the free amine, which can then be extracted into an organic solvent or precipitated.[9][10][11]

  • Scavenger Resins: Basic or ion-exchange resins can be used to "scavenge" TFA from a solution of the amine salt.[10]

Q3: How do I choose the best TFA removal method for my specific compound?

A3: The optimal method depends on several factors, including the physicochemical properties of your amine or peptide (e.g., solubility, stability, presence of charged residues), the required final purity, the scale of the process, and the desired final counterion.[5]

  • For most routine applications requiring a switch to a chloride salt for biological assays, TFA/HCl exchange via lyophilization is a robust choice.[5]

  • Ion-exchange chromatography is particularly useful for acid-sensitive peptides or when a specific, non-chloride counterion like acetate is desired.[5][6]

  • RP-HPLC exchange is convenient if an HPLC system is readily available and can be integrated into the purification workflow.[8]

  • Neutralization and extraction are generally more suitable for small organic molecules rather than peptides, which may have poor solubility in common organic solvents.[9]

Q4: How can I quantify the amount of residual TFA in my sample?

A4: Several analytical techniques can be used to confirm the removal of TFA and quantify its residual content:

  • ¹⁹F-NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a highly specific and quantitative method for detecting fluorine-containing compounds like TFA.[6][12][13][14]

  • Ion Chromatography: A sensitive method for separating and quantifying various ions, including trifluoroacetate.[15]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Can be used to monitor the disappearance of the characteristic TFA absorbance band around 1673 cm⁻¹.[4][6]

  • HPLC with Evaporative Light-Scattering Detector (ELSD): This method can be used for the simultaneous quantification of TFA and other counterions like chloride.[16][17]

Troubleshooting Guide

Problem 1: After performing multiple TFA/HCl lyophilization cycles, I still detect residual TFA.

Potential Cause Recommended Solution
Incomplete Exchange The equilibrium between TFA and HCl may not have been sufficiently shifted. Ensure you are using an adequate concentration of HCl (2-10 mM is recommended) and that the peptide is fully dissolved before each lyophilization cycle.[1][3][4]
Strong TFA Binding Some peptides, particularly those rich in basic residues (Lys, Arg), can bind TFA very strongly. Increase the number of lyophilization cycles to 3 or more.[5]
Ineffective Method for Peptide If repeated lyophilization is ineffective, your peptide may be particularly resistant to this method. Consider an alternative approach, such as ion-exchange chromatography, which can be more effective for strongly bound TFA.[5][6]

Problem 2: My peptide precipitates out of solution during the HCl exchange process.

Potential Cause Recommended Solution
Poor Peptide Solubility Changes in pH and counterion composition can significantly affect peptide solubility. Peptides are often least soluble at their isoelectric point (pI).[5][18]
Solution: 1. Adjust the Solvent: Instead of pure water, try dissolving the peptide in a buffer that improves solubility, such as a phosphate buffer (e.g., 50mM phosphate, 100mM NaCl).[3][5] 2. Lower Peptide Concentration: Reduce the concentration of the peptide to help maintain its solubility during the exchange process.[5] 3. Add Organic Solvent: A small amount of an organic solvent like acetonitrile may help to keep the peptide in solution.

Problem 3: The yield of my peptide is very low after the TFA removal procedure.

Potential Cause Recommended Solution
Handling Losses Peptide can be lost during transfers between vials and some may adhere to surfaces. Ensure the peptide is fully dissolved before each transfer and consider pre-silanizing glassware to reduce surface adhesion.
Inherent Method Losses Salt exchange procedures can result in a 20-30% loss of peptide material.[5] Chromatographic methods may have losses due to irreversible binding to the resin or incomplete elution.[5]
Precipitation If the peptide precipitates during the process and is not fully recovered, this can lead to significant yield loss. Ensure any precipitate is collected and processed along with the soluble material.[5]

Problem 4: My peptide's purity decreased or it appears degraded after TFA removal.

Potential Cause Recommended Solution
Acid Sensitivity The highly acidic conditions of the TFA/HCl exchange (pH < 1) can cause degradation of sensitive peptides.[6][7]
Solution: If your peptide is known to be acid-sensitive, opt for a milder method. Ion-exchange chromatography can be performed at a near-neutral pH.[6] Alternatively, RP-HPLC exchange using a weaker acid like acetic acid is another gentle option.[6]

Quantitative Data Presentation

The efficiency of TFA removal and the recovery of the peptide are critical parameters when choosing a method. The table below summarizes a comparative study on the dicationic octapeptide lanreotide.

Table 1: Comparison of TFA Removal Methods

MethodTFA Reduction FactorPeptide RecoveryFinal CounterionReference
RP-HPLC with Acetic Acid ~3x~80%Acetate[6][7]
Ion-Exchange Resin >30x>95%Acetate[6][7]
Deprotonation/Reprotonation >100x>95%Acetate[6][7]
Lyophilization with 10 mM HCl >99% RemovalPeptide DependentChloride[16][17]

Note: Efficiency can be peptide-dependent. A residual TFA content of <1% is generally considered acceptable for most biological assays.[1]

Experimental Protocols

Protocol 1: TFA/HCl Salt Exchange via Lyophilization

This is the most common method for exchanging TFA with chloride, a more biologically compatible counterion.[3][8]

Materials:

  • Peptide-TFA salt

  • High-purity water (Milli-Q® or equivalent)

  • 100 mM HCl stock solution

  • Lyophilizer (freeze-dryer)

Methodology:

  • Dissolution: Dissolve the peptide-TFA salt in high-purity water at a concentration of approximately 1 mg/mL. To improve solubility for difficult peptides, a phosphate buffer (e.g., 50 mM phosphate, 100 mM NaCl) can be used.[3][5]

  • Acidification: Add the 100 mM HCl stock solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM. An optimal concentration of 10 mM has been shown to be effective.[1][4]

  • Incubation: Allow the solution to stand at room temperature for at least one minute to facilitate the ion exchange.[3]

  • Freezing: Flash-freeze the solution. For best results, use liquid nitrogen. Alternatively, a -80°C or -20°C freezer can be used.[3]

  • Lyophilization: Lyophilize the frozen sample overnight, or until all the liquid has been removed and a fluffy powder remains.

  • Repeat: To ensure complete TFA removal, this process should be repeated at least two more times (for a total of three cycles). Re-dissolve the lyophilized powder in the same concentration of fresh HCl solution and repeat steps 4 and 5.[3]

  • Final Product: After the final lyophilization, the product is the peptide hydrochloride salt, which can be reconstituted in the desired buffer for experiments.

Protocol 2: TFA/Acetate Exchange via Anion-Exchange Chromatography

This method is ideal for acid-sensitive peptides and when acetate is the desired final counterion.[5][19]

Materials:

  • Peptide-TFA salt

  • Strong anion-exchange resin (e.g., AG1-X8, quaternary ammonium type)[7]

  • 1 M Sodium Acetate solution

  • High-purity water

  • Chromatography column

Methodology:

  • Resin Preparation: Prepare a small chromatography column with the strong anion-exchange resin. The amount of resin should provide a 10- to 50-fold excess of anion-exchange sites relative to the estimated amount of TFA in the peptide sample.[19]

  • Column Equilibration: Equilibrate the resin by eluting the column with 3-5 column volumes of a 1 M sodium acetate solution.[5][19]

  • Washing: Wash the column thoroughly with 5-10 column volumes of high-purity water to remove any excess sodium acetate.[5][19]

  • Sample Loading: Dissolve the peptide-TFA salt in a minimal volume of high-purity water and apply it slowly to the top of the prepared column.[5][19]

  • Elution & Collection: Elute the column with high-purity water. The positively charged peptide will not bind to the anion-exchange resin and will elute, now as the acetate salt. The negatively charged trifluoroacetate ions will be retained by the resin. Collect the fractions containing the peptide.

  • Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final, solid peptide acetate salt.[5][19]

Visualizations

TFA_Removal_Workflow cluster_start Starting Material cluster_methods TFA Removal Methods cluster_end Final Product start Crude Amine/Peptide as TFA Salt method1 Lyophilization (with HCl) start->method1 method2 Ion-Exchange Chromatography start->method2 method3 RP-HPLC (with Acetic Acid) start->method3 method4 Neutralization & Extraction start->method4 end_product TFA-Free Amine/Peptide (e.g., HCl or Acetate Salt) method1->end_product yields HCl salt method2->end_product yields Acetate salt method3->end_product yields Acetate salt method4->end_product yields free amine

Caption: Common workflows for removing residual TFA from amine salts.

Troubleshooting_Logic start Problem Encountered During/After TFA Removal q1 Low Peptide Yield? start->q1 q2 Peptide Precipitation? start->q2 q3 Residual TFA Detected? start->q3 q4 Purity Decreased? start->q4 sol1 Check for handling losses (adhesion to surfaces). Consider inherent method losses. q1->sol1 Yes sol2 Lower peptide concentration. Use solubility-enhancing buffer (e.g., phosphate buffer). q2->sol2 Yes sol3 Increase number of lyophilization cycles (3+). Use alternative method (e.g., Ion Exchange). q3->sol3 Yes sol4 Peptide may be acid-sensitive. Use milder method: - Ion Exchange (near-neutral pH) - RP-HPLC with Acetic Acid q4->sol4 Yes

Caption: Decision tree for troubleshooting common TFA removal issues.

References

Managing stereoselectivity in functionalized spiro[3.3]heptane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of functionalized spiro[3.3]heptanes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on managing stereoselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high stereoselectivity in spiro[3.3]heptane synthesis?

A1: The primary challenges in controlling the stereochemistry of spiro[3.3]heptanes include the rigid, three-dimensional structure of the scaffold and the potential for the formation of multiple stereoisomers. Key difficulties arise from achieving high diastereo- and enantioselectivity, which often requires careful selection of chiral catalysts, auxiliaries, or enzymatic methods. Additionally, the formation of the strained four-membered rings can lead to side reactions, and optimizing reaction conditions to favor the desired stereoisomer can be complex.

Q2: What are the most common strategies for inducing stereoselectivity in spiro[3.3]heptane synthesis?

A2: Several effective strategies are employed to control stereoselectivity:

  • Chiral Catalysts: Transition metal catalysts, such as those based on rhodium, are used in cyclopropanation reactions to achieve high enantioselectivity.

  • Chiral Auxiliaries: Temporarily incorporating a chiral auxiliary, such as Ellman's sulfinamide, into the reacting molecule can direct the stereochemical outcome of a reaction, after which the auxiliary is removed.

  • Enzymatic Reactions: Biocatalysts, like ketoreductases and lipases, can provide excellent enantioselectivity in the synthesis and resolution of chiral spiro[3.3]heptane derivatives.

  • Substrate Control: The inherent chirality in a starting material can direct the formation of subsequent stereocenters.

Q3: How do I choose the best stereoselective strategy for my target spiro[3.3]heptane?

A3: The choice of strategy depends on several factors, including the desired stereoisomer, the functional groups present in the molecule, and the scalability of the synthesis. For instance, if a specific enantiomer of a hydroxylated spiro[3.3]heptane is required, an enzymatic approach with P450 enzymes could be highly effective. If you are performing a Strecker reaction to introduce an amino group, a chiral auxiliary like Ellman's sulfinamide may be a good choice, allowing for the separation of diastereomers. For the construction of the spirocyclic core itself, catalytic asymmetric methods are often employed.

Q4: Can solvent choice impact the stereoselectivity of my reaction?

A4: Yes, the solvent can have a significant effect on both diastereoselectivity and enantioselectivity. Solvent polarity, viscosity, and the ability to form hydrogen bonds can influence the transition state energies of competing stereochemical pathways. For example, in the synthesis of 2,6-diazaspiro[3.3]heptanes, DMF was found to provide cleaner reaction profiles compared to aqueous NMP, DMA, or pyridine mixtures. It is often beneficial to screen a range of solvents during reaction optimization.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Diastereoselectivity - Non-optimized reaction temperature.- Inappropriate solvent.- Steric hindrance from bulky protecting groups.- Insufficiently selective catalyst or reagent.- Vary the reaction temperature; lower temperatures often favor higher selectivity.- Screen a range of solvents with different polarities.- Consider using smaller protecting groups.- Switch to a more sterically demanding catalyst or a chiral auxiliary to enhance facial bias.
Low Enantiomeric Excess (ee) - Racemization of the product or intermediates.- Inefficient chiral catalyst or auxiliary.- Non-optimal reaction conditions (temperature, concentration).- Presence of impurities that poison the catalyst.- Check the stability of the product and intermediates under the reaction and workup conditions.- Screen different chiral ligands or auxiliaries.- Optimize temperature and substrate/catalyst concentration.- Ensure all reagents and solvents are pure and dry.
Poor Yield of Spiro[3.3]heptane Product - Formation of side products (e.g., from rearrangements, polymerization).- Incomplete reaction.- Difficult purification.- Analyze the crude reaction mixture to identify side products and adjust the reaction mechanism accordingly.- Increase reaction time or temperature, or add more reagent/catalyst.- Optimize the purification method (e.g., chromatography conditions, recrystallization solvent).
Inconsistent Stereochemical Results - Variability in reagent or catalyst quality.- Trace amounts of water or other impurities.- Fluctuations in reaction temperature.- Use reagents and catalysts from a reliable source and of consistent purity.- Ensure anhydrous conditions when necessary.- Maintain precise temperature control throughout the reaction.

Quantitative Data on Stereoselective Syntheses

The following tables summarize quantitative data from various stereoselective methods for the synthesis of functionalized spiro[3.3]heptanes.

Table 1: Enantioselective Enzymatic Hydroxylation of N-benzyl spiro[3.3]heptane-2-carboxamide

Enzyme VariantProductConversion (%)Enantiomeric Excess (ee, %)
K19/F87V/I263G(2S,4r,5R)-2-90
F87L(2S,4r,5R)-210090

Data sourced from

Table 2: Ketoreductase-Catalyzed Asymmetric Synthesis of Axially Chiral 2,6-Disubstituted Spiro[3.3]heptane Derivatives

EnzymeProduct EnantiomerYield (%)Enantiomeric Ratio
IRED A(R)-enantiomer>9999:1
IRED B(S)-enantiomer>991:99

Data sourced from

Table 3: Diastereoselective Strecker Reaction using Ellman's Sulfinamide

Spirocyclic KetoneDiastereomeric Ratio (d.r.)
Racemic spiro[3.3]heptanone derivativeLow to moderate

Note: While the diastereoselectivity was not high, the diastereomers were separable by chromatography.

Experimental Protocols

Protocol 1: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane

  • To a stirred solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (0.209 g, 0.695 mmol, 1 equiv) in THF (1.5 mL), add t-BuOK (1.53 mL, 1.53 mmol, 1.0 M solution in THF, 2.2 equiv).

  • Heat the reaction at 70 °C in a sealed tube.

  • After 90 minutes, add further t-BuOK (0.7 mL, 0.7 mmol, 1.0 M solution in THF, 1 equiv) and continue heating for another hour.

  • Allow the reaction to cool to ambient temperature.

  • Filter the reaction mixture to remove KCl and evaporate the solvents under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired spiro[3.3]heptane.

Protocol 2: General Procedure for Thermal [2+2] Cycloaddition for Spiro[3.3]heptane Synthesis

  • In a flask, combine the alkene (1 equiv.), the N,N-dimethylamide of cyclobutane carboxylic acid (1.2 equiv.), and collidine or lutidine (1.2 equiv.) in 1,2-dichloroethane.

  • Add triflic anhydride (1.2 equiv.) to the mixture.

  • Reflux the reaction mixture for 16 hours.

  • After cooling, quench the reaction with aqueous NaHCO3.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over a drying agent (e.g., Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

stereoselective_synthesis_workflow cluster_planning Phase 1: Planning and Strategy cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Analysis and Optimization Target_Molecule Target Spiro[3.3]heptane (Defined Stereochemistry) Strategy_Selection Select Stereoselective Strategy (e.g., Catalysis, Auxiliary, Enzyme) Target_Molecule->Strategy_Selection Starting_Materials Procure Starting Materials Strategy_Selection->Starting_Materials Reaction_Setup Reaction Setup (Anhydrous, Temp Control) Starting_Materials->Reaction_Setup Stereoselective_Reaction Perform Stereoselective Reaction Reaction_Setup->Stereoselective_Reaction Workup_Purification Workup and Purification (Chromatography, Recrystallization) Stereoselective_Reaction->Workup_Purification Characterization Characterization (NMR, MS) Workup_Purification->Characterization Stereochem_Analysis Stereochemical Analysis (Chiral HPLC, X-ray) Characterization->Stereochem_Analysis Troubleshooting Troubleshoot/Optimize (Low ee/dr, Low Yield) Stereochem_Analysis->Troubleshooting Unsatisfactory? Troubleshooting->Strategy_Selection Revise Strategy

Caption: A generalized workflow for stereoselective spiro[3.3]heptane synthesis.

semipinacol_rearrangement Start 1-Bicyclobutylcyclopropanol Intermediate Protonation Protonation of Bicyclobutyl Moiety Start->Protonation Acid (e.g., MsOH) Cation_Formation Formation of Cyclopropylcarbinyl Cation Protonation->Cation_Formation Rearrangement [1,2]-Rearrangement Cation_Formation->Rearrangement Strain Release Product Substituted Spiro[3.3]heptan-1-one Rearrangement->Product

Caption: Proposed mechanism for the semipinacol rearrangement to form spiro[3.3]heptan-1-ones.

chiral_auxiliary_logic Achiral_Substrate Achiral Substrate Coupling Couple Substrate and Auxiliary Achiral_Substrate->Coupling Chiral_Auxiliary Chiral Auxiliary (e.g., Ellman's Sulfinamide) Chiral_Auxiliary->Coupling Diastereoselective_Reaction Diastereoselective Reaction Coupling->Diastereoselective_Reaction Separation Separation of Diastereomers Diastereoselective_Reaction->Separation Cleavage Cleave Auxiliary Separation->Cleavage Enantiopure_Product Enantiopure Product Cleavage->Enantiopure_Product

Technical Support Center: Troubleshooting Low Conversion in Spiro[3.3]heptane Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions involving the spiro[3.3]heptane scaffold. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low conversion in Suzuki-Miyaura and Buchwald-Hartwig amination reactions with these unique and sterically demanding substrates.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low conversion in my spiro[3.3]heptane Suzuki-Miyaura coupling reaction?

Low conversion in Suzuki-Miyaura couplings with spiro[3.3]heptane substrates often stems from the steric hindrance imposed by the rigid, three-dimensional structure of the spirocycle. This can impede key steps in the catalytic cycle, particularly the oxidative addition and transmetalation. Other common causes include suboptimal choice of catalyst, ligand, base, or solvent, as well as issues with reagent purity and reaction setup.

Q2: What are the primary challenges in Buchwald-Hartwig amination with spiro[3.3]heptane derivatives?

Similar to Suzuki couplings, the primary challenge is steric hindrance. For N-H substrates like spiro[3.3]heptan-2-amine, the bulky spirocyclic core can hinder the approach of the amine to the palladium center. For couplings of aryl halides to the nitrogen of a functionalized spiro[3.3]heptane, the steric bulk can slow down the crucial C-N bond-forming reductive elimination step. Catalyst deactivation and competing side reactions are also significant concerns.

Q3: How does the purity of my spiro[3.3]heptane boronic acid/ester affect the reaction?

The stability of boronic acids and their esters is critical. Impurities or degradation can lead to side reactions such as protodeboronation, where the boronic acid is replaced by a hydrogen atom, and homocoupling of the aryl halide. It is advisable to use freshly prepared or purified boronic acid derivatives and handle them under inert conditions.

Q4: Can the spiro[3.3]heptane nitrogen atom poison the palladium catalyst in Buchwald-Hartwig reactions?

While less common than with pyridine substrates, the nitrogen atom in certain spiro[3.3]heptane derivatives could potentially coordinate to the palladium center, leading to catalyst inhibition. This is more likely if the nitrogen is part of a basic functional group that is not the intended coupling partner. The use of bulky ligands can often mitigate this by sterically shielding the palladium.

Troubleshooting Guides

Low Conversion in Suzuki-Miyaura Coupling

If you are experiencing low yields in the Suzuki-Miyaura coupling of a spiro[3.3]heptane halide or boronic acid derivative, consider the following troubleshooting steps.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

G start Low Conversion Observed reagent_check 1. Verify Reagent Purity & Integrity - Freshly prepared boronic ester? - Anhydrous solvent? - Active catalyst? start->reagent_check conditions_check 2. Optimize Reaction Conditions - Increase temperature? - Extend reaction time? reagent_check->conditions_check Reagents OK fail Persistent Low Conversion reagent_check->fail Reagents Degraded catalyst_screen 3. Screen Catalyst System - Bulky phosphine ligands? - Different Pd source? conditions_check->catalyst_screen No Improvement success Improved Conversion conditions_check->success Improvement base_solvent_screen 4. Evaluate Base & Solvent - Stronger, non-coordinating base? - Aprotic polar solvent? catalyst_screen->base_solvent_screen No Improvement catalyst_screen->success Improvement base_solvent_screen->success Improvement base_solvent_screen->fail No Improvement

A logical workflow for troubleshooting low conversion in Suzuki-Miyaura coupling reactions.

Detailed Troubleshooting Steps:

  • Reagent Quality and Stoichiometry:

    • Boronic Acid/Ester: Use freshly prepared or recently purified boronic acid derivatives. Consider using pinacol esters or MIDA boronates for enhanced stability.[1]

    • Halide Partner: Ensure the spiro[3.3]heptane halide is pure and free of contaminants.

    • Stoichiometry: A slight excess (1.1-1.5 equivalents) of the boronic acid derivative is often beneficial.

  • Catalyst and Ligand Selection:

    • The steric bulk of the spiro[3.3]heptane scaffold necessitates the use of sterically demanding and electron-rich phosphine ligands. These ligands promote the formation of a monoligated, highly reactive palladium(0) species, which is crucial for efficient oxidative addition with hindered substrates.[2][3]

    • Recommended Ligands: Consider bulky biaryl phosphine ligands such as SPhos, XPhos, or RuPhos. For particularly challenging couplings, N-heterocyclic carbene (NHC) ligands like IPr can be effective.[3]

    • Palladium Source: Use a reliable palladium source such as Pd(OAc)₂ or a pre-catalyst like a G3-precatalyst.

  • Base and Solvent:

    • Base: A strong, non-nucleophilic base is often required. K₃PO₄ is a common and effective choice. Cs₂CO₃ can also be beneficial.

    • Solvent: Anhydrous, degassed solvents are critical to prevent catalyst deactivation and side reactions. Toluene, 1,4-dioxane, and THF are commonly used. A mixture of an organic solvent and water is often employed, and thorough degassing of both phases is essential.

Quantitative Data: Suzuki-Miyaura Coupling Optimization

The following table presents hypothetical data based on common optimization strategies for sterically hindered substrates.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O100<10
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O10045
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3) Toluene/H₂O10075
4Pd(OAc)₂ (2)XPhos (4) K₃PO₄ (3)1,4-Dioxane/H₂O 10088
5XPhos-Pd-G3 (2)-K₃PO₄ (3)1,4-Dioxane/H₂O10092
Low Conversion in Buchwald-Hartwig Amination

For low yields in the amination of spiro[3.3]heptane derivatives, a systematic approach to optimizing the reaction components is recommended.

Troubleshooting Workflow for Buchwald-Hartwig Amination

G start Low Conversion Observed reagent_check 1. Check Reagent Purity - Dry amine? - Anhydrous solvent? - Active catalyst? start->reagent_check ligand_base_check 2. Evaluate Ligand & Base - Bulky biarylphosphine ligand? - Strong, non-coordinating base? reagent_check->ligand_base_check Reagents OK fail Persistent Low Conversion reagent_check->fail Reagents Degraded conditions_check 3. Adjust Reaction Conditions - Increase temperature? - Longer reaction time? ligand_base_check->conditions_check No Improvement success Improved Conversion ligand_base_check->success Improvement catalyst_formulation 4. Consider Pre-catalyst - Use a well-defined pre-catalyst? conditions_check->catalyst_formulation No Improvement conditions_check->success Improvement catalyst_formulation->success Improvement catalyst_formulation->fail No Improvement

A systematic approach to troubleshooting low conversion in Buchwald-Hartwig amination reactions.

Detailed Troubleshooting Steps:

  • Ligand Selection:

    • The choice of ligand is paramount for successful amination of sterically hindered substrates.[2]

    • Recommended Ligands: Bulky, electron-rich dialkylbiaryl phosphine ligands are generally the most effective. Consider ligands such as BrettPhos, RuPhos, and XPhos.[4] Josiphos-type ligands can also be effective for coupling heteroaryl chlorides.[4]

  • Base Selection:

    • A strong, non-nucleophilic base is typically required to deprotonate the amine or the palladium-amine complex.

    • Common Bases: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄) are frequently used. The choice of base can be substrate-dependent and may require screening.

  • Solvent and Temperature:

    • Solvents: Anhydrous and deoxygenated toluene, 1,4-dioxane, or THF are standard solvents.

    • Temperature: These reactions often require elevated temperatures (80-110 °C). If decomposition is observed, lowering the temperature and extending the reaction time may be beneficial.

Quantitative Data: Buchwald-Hartwig Amination Optimization

The following table provides hypothetical data illustrating the impact of ligand and base selection on the amination of a spiro[3.3]heptane amine with an aryl bromide.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (1)BINAP (3)Cs₂CO₃ (2)Toluene11015
2Pd₂(dba)₃ (1)XPhos (3)Cs₂CO₃ (2)Toluene11050
3Pd₂(dba)₃ (1)XPhos (3)NaOtBu (1.5) Toluene11085
4Pd₂(dba)₃ (1)BrettPhos (3) NaOtBu (1.5)1,4-Dioxane 10094
5BrettPhos-Pd-G3 (2)-NaOtBu (1.5)1,4-Dioxane10096

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Spiro[3.3]heptane Derivative

This is a generalized protocol and should be optimized for specific substrates.

Reaction Setup Workflow

G flask_prep 1. Flame-dry reaction flask under vacuum. reagents 2. Add solids: - Spiro[3.3]heptane halide - Boronic ester - Base - Catalyst/Ligand flask_prep->reagents inert 3. Evacuate and backfill with Argon (3x). reagents->inert solvent 4. Add degassed solvent via syringe. inert->solvent reaction 5. Heat to desired temperature with vigorous stirring. solvent->reaction workup 6. Cool, dilute, and perform aqueous workup. reaction->workup

A typical workflow for setting up a Suzuki-Miyaura coupling reaction under inert conditions.

Detailed Protocol:

  • Preparation: To a flame-dried Schlenk tube or reaction vial containing a magnetic stir bar, add the spiro[3.3]heptane halide (1.0 equiv.), the boronic acid derivative (1.2 equiv.), the base (e.g., K₃PO₄, 3.0 equiv.), the palladium pre-catalyst (e.g., XPhos-Pd-G3, 2 mol%), and the ligand (if not using a pre-catalyst).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 12-24 hours).

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination of a Spiro[3.3]heptane Derivative

This is a generalized protocol and should be optimized for specific substrates.

Reaction Setup Workflow

G glovebox 1. In a glovebox, add to vial: - Pd source & Ligand - Base - Aryl halide - Spiro[3.3]heptane amine solvent 2. Add anhydrous, degassed solvent. glovebox->solvent seal 3. Seal the vial tightly. solvent->seal heat 4. Remove from glovebox and heat with stirring. seal->heat workup 5. Cool, quench, and perform extractive workup. heat->workup

References

Technical Support Center: Spiro[3.3]heptane Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the synthesis and handling of spiro[3.3]heptane intermediates.

Troubleshooting Guides

Issue 1: Low or No Yield of Target Spiro[3.3]heptane Product

Researchers often face challenges with low yields during the synthesis of spiro[3.3]heptane derivatives. The following guide provides a systematic approach to troubleshoot this common issue.

Troubleshooting Workflow

G cluster_0 start Low or No Yield Observed check_reagents Verify Purity and Reactivity of Starting Materials and Reagents start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions side_reactions Analyze Crude Reaction Mixture for Side Products (TLC, LC-MS, NMR) check_conditions->side_reactions decomposition Suspect Intermediate Decomposition side_reactions->decomposition purification_issue Consider Purification Issues (e.g., product loss on silica gel) decomposition->purification_issue No optimize_reagents Optimize Reagent Stoichiometry and Addition Rate decomposition->optimize_reagents Yes alternative_synthesis Consider Alternative Synthetic Route purification_issue->alternative_synthesis No modify_purification Modify Purification Technique (e.g., use neutral alumina, distillation) purification_issue->modify_purification Yes optimize_conditions Systematically Vary Temperature and Reaction Time optimize_reagents->optimize_conditions end Improved Yield optimize_conditions->end alternative_synthesis->end modify_purification->end

Caption: Troubleshooting workflow for low product yield.

Detailed Steps:

  • Verify Starting Materials: Ensure the purity and reactivity of all starting materials and reagents. Impurities can inhibit the reaction or lead to side products.

  • Review Reaction Conditions: Double-check that the reaction was performed under the correct temperature, for the specified time, and under the appropriate atmosphere (e.g., inert gas for air-sensitive reagents).

  • Analyze for Side Products: Use techniques like TLC, LC-MS, or crude NMR to identify any major side products. The nature of these byproducts can provide clues about decomposition pathways or competing reactions.

  • Assess Intermediate Stability: Spiro[3.3]heptane intermediates can be sensitive to acidic or basic conditions, as well as heat. Consider if your reaction or workup conditions could be causing decomposition.

  • Optimize Reaction Parameters: If decomposition is suspected, consider optimizing reagent stoichiometry, order of addition, and reaction temperature.

  • Modify Purification: If the product is formed but lost during purification, consider alternative methods. Some spiro[3.3]heptane derivatives may be unstable on silica gel. Switching to neutral alumina or purification by distillation or crystallization may be necessary.

  • Consider an Alternative Route: If the above steps do not resolve the issue, it may be necessary to explore an alternative synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: My reaction to form a spiro[3.3]heptan-1-one precursor using an organolithium reagent is giving a complex mixture of products. What could be the cause?

A1: Spiro[3.3]heptane precursors, particularly those derived from 1-sulfonylcyclopropanols, can be unstable in the presence of strong, nucleophilic bases like alkyl Grignard or alkyllithium reagents, leading to significant decomposition.[1]

Troubleshooting Steps:

  • Choice of Base: If possible, consider using a milder base.

  • Temperature Control: Perform the reaction at a very low temperature (e.g., -78 °C) to minimize side reactions and decomposition.

  • Slow Addition: Add the organolithium reagent slowly to the reaction mixture to maintain a low concentration and avoid localized heating.

  • Alternative Reagents: If the substrate is compatible, consider using an alternative organometallic reagent, such as an organozinc or organocuprate, which are generally less basic and reactive.

Q2: I am observing an unexpected rearrangement product during the synthesis of a substituted spiro[3.3]heptan-1-one. Why is this happening?

A2: Certain intermediates in spiro[3.3]heptan-1-one synthesis, such as 1-bicyclobutylcyclopropanols, are prone to acid-catalyzed semipinacol rearrangements.[1] The presence of even catalytic amounts of acid can trigger this rearrangement.

Logical Diagram of Acid-Catalyzed Rearrangement

G cluster_0 intermediate 1-Bicyclobutylcyclopropanol Intermediate acid Presence of Acid (e.g., MsOH, AlCl3, or acidic workup) intermediate->acid rearrangement Strain-Relocating Semipinacol Rearrangement acid->rearrangement product Substituted Spiro[3.3]heptan-1-one rearrangement->product

Caption: Acid-catalyzed rearrangement of a spiro[3.e]heptane intermediate.

Preventative Measures:

  • Neutral Workup: Ensure that all aqueous workup steps are performed under neutral or slightly basic conditions. A wash with a saturated sodium bicarbonate solution can be beneficial.

  • pH Control: Carefully control the pH of the reaction mixture, especially if any acidic reagents or byproducts are involved.

  • Purification Conditions: Avoid using acidic solvents or additives during chromatography. If silica gel (which is slightly acidic) is problematic, consider using deactivated silica or an alternative stationary phase like neutral alumina.

Q3: My high-temperature reaction to functionalize a spiro[3.3]heptane derivative is resulting in multiple products. Is this due to thermal instability?

A3: Yes, some functionalized spiro[3.3]heptane intermediates can be thermally sensitive. For example, thermolysis of spiro[3.3]heptane azidoformates can lead to a mixture of the desired ketone along with C-H amination side products.

Comparative Data on Thermal Reaction Products

PrecursorReaction TemperatureMajor Products
Spiro[3.3]heptane Azidoformate140 °CKetone, 1,2-C-H Amination Product, 1,3-C-H Amination Product

Data inferred from qualitative descriptions in the literature.

Recommendations:

  • Lower Reaction Temperature: If possible, explore alternative methods that allow for the desired transformation at a lower temperature. This could involve using a more reactive catalyst or a different reagent.

  • Microwave Chemistry: In some cases, microwave-assisted synthesis can provide rapid heating to the target temperature, potentially reducing the formation of degradation products that result from prolonged heating.

  • Photochemistry: Consider photochemical methods as an alternative to thermolysis for generating reactive intermediates.

Q4: Are there any known stability issues with spiro[3.3]heptane carbene intermediates?

A4: Yes, spiro[3.3]hept-1-ylidene, a carbene intermediate, is known to undergo competing[1]-sigmatropic rearrangements, leading to both ring-contraction and ring-expansion products. This is an inherent reactivity pattern for this highly strained intermediate.

Q5: How does the introduction of heteroatoms affect the stability of the spiro[3.3]heptane core?

Experimental Protocols

General Protocol for Acid-Mediated Semipinacol Rearrangement to Spiro[3.3]heptan-1-ones

This protocol is a generalized representation based on the literature and should be adapted for specific substrates.[1]

  • Preparation of the Intermediate: The 1-bicyclobutylcyclopropanol intermediate is synthesized by the addition of a lithiated 1-sulfonylbicyclo[1.1.0]butane to a 1-sulfonylcyclopropanol at low temperature (e.g., -78 °C) under an inert atmosphere.

  • Rearrangement: To the crude intermediate, a solution of an acid such as methanesulfonic acid (MsOH) or a Lewis acid like aluminum trichloride (AlCl₃) in a suitable solvent (e.g., dichloromethane) is added at room temperature.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, it is quenched by the careful addition of a basic aqueous solution (e.g., saturated NaHCO₃). The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • Purification: The crude product is purified by column chromatography, taking care to use a neutral stationary phase if the product shows sensitivity to silica gel.

General Protocol for the Synthesis of Spiro[3.3]heptanones via [2+2] Cycloaddition

This is a general procedure based on the reaction of keteneiminium salts with alkenes.

  • Formation of the Keteneiminium Salt: An N,N-dimethylamide of a cyclobutane carboxylic acid is reacted with triflic anhydride in the presence of a non-nucleophilic base (e.g., collidine or lutidine) in a chlorinated solvent like 1,2-dichloroethane.

  • Cycloaddition: The alkene is added to the in situ generated keteneiminium salt, and the mixture is heated to reflux for several hours (e.g., 16 hours).

  • Hydrolysis: The reaction is cooled, and an aqueous solution of sodium bicarbonate is added to hydrolyze the intermediate vinamidinium salt.

  • Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The resulting spiro[3.3]heptanone is then purified, typically by vacuum distillation or column chromatography.

References

Technical Support Center: Isolation of Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed workup procedures, troubleshooting advice, and frequently asked questions for the successful isolation of tert-butyl (6-aminospiro[3.3]heptan-2-yl)carbamate. It is designed for researchers, scientists, and drug development professionals familiar with standard organic synthesis techniques.

Troubleshooting Guide

This section addresses common issues encountered during the workup and purification of this compound.

Problem Possible Cause Solution
Low or No Product in Organic Layer After Basification and Extraction Incomplete basification of the aqueous layer. The protonated product remains in the aqueous phase.Ensure the pH of the aqueous layer is greater than 12 by testing with pH paper or a pH meter. Add more of a strong base like 2M NaOH if necessary.
Product is highly water-soluble, even in its freebase form.Increase the salinity of the aqueous layer by adding solid NaCl (brine) to decrease the product's solubility in water and improve extraction efficiency.
Presence of Di-Boc Protected Byproduct in the Final Product Ineffective removal during the acidic wash step.Perform a thorough extraction with a nonpolar organic solvent (e.g., diethyl ether or hexanes) after acidifying the reaction mixture to a pH of approximately 3.[1][2] The di-Boc byproduct, lacking a basic amine, will be extracted into the organic layer, while the desired mono-Boc product remains in the acidic aqueous layer as its salt.
Streaking or Tailing of the Product Spot on TLC and Poor Separation During Column Chromatography Interaction of the basic amine functionality of the product with the acidic silanol groups on the silica gel surface.[3]Add a small amount of a basic modifier, such as triethylamine (0.5-1.0% v/v), to the mobile phase for both TLC analysis and column chromatography.[3] This neutralizes the acidic sites on the silica gel, leading to better peak shape and improved separation.
Product Appears as an Oil Instead of a Solid Presence of residual solvents or impurities.Ensure the product is thoroughly dried under high vacuum. If it remains an oil, consider purification by flash column chromatography. If the product is pure but still an oil, it may be the nature of the free base. Conversion to a hydrochloride salt can often yield a stable solid.
Boc Group Cleavage During Workup Prolonged exposure to strongly acidic conditions. The Boc protecting group is known to be acid-labile.[1]Minimize the time the reaction mixture is kept at a low pH. Perform the extraction immediately after acidification.[1] Use a milder acid if possible, and avoid excessive amounts.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the initial acidic wash in the workup procedure?

A1: The initial acidic wash (adjusting the pH to ~3) serves to separate the desired mono-Boc protected product from the di-Boc protected byproduct and other non-basic impurities.[1] The free amino group of the mono-Boc product is protonated in the acidic solution, making it water-soluble. The di-Boc byproduct, lacking a basic amino group, remains in the organic layer and can be removed by extraction.

Q2: Why is it necessary to basify the aqueous layer to a pH > 12 before product extraction?

A2: To extract the mono-Boc protected product into an organic solvent, the protonated amine must be converted back to its neutral, freebase form.[2] Adjusting the pH to greater than 12 ensures complete deprotonation, making the product less water-soluble and readily extractable into an organic solvent like dichloromethane.

Q3: My column chromatography separation is not working well. What can I do?

A3: Poor separation of amines on silica gel is a common issue due to the interaction with acidic silanol groups.[3] To improve separation, add a small amount of triethylamine (0.5-1.0%) to your eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).[3] Alternatively, using a different stationary phase like basic alumina can be effective.

Q4: Can I skip the column chromatography step if my product looks clean after the extractive workup?

A4: While the acid-base extraction is a powerful purification technique, it may not remove all impurities. It is highly recommended to assess the purity of your product by methods such as TLC, NMR, or LC-MS. If impurities are detected, column chromatography is necessary to obtain a high-purity final product.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of this compound should be confirmed using standard analytical techniques. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy will confirm the chemical structure. Mass Spectrometry (MS) will confirm the molecular weight. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Experimental Protocols

Acid-Base Extractive Workup

This protocol is designed for the initial purification of the crude reaction mixture after the mono-Boc protection of 2,6-diazaspiro[3.3]heptane.

  • Solvent Removal: Concentrate the crude reaction mixture under reduced pressure to remove the reaction solvent.

  • Dissolution: Dissolve the residue in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidification: Add 2M aqueous HCl solution and adjust the pH of the aqueous layer to approximately 3.[1]

  • Extraction of Byproducts: Separate the layers. Extract the aqueous layer with diethyl ether or hexanes (2 x 50 mL) to remove the di-Boc protected byproduct and other non-basic impurities.[2]

  • Basification: Combine the aqueous layers and cool in an ice bath. Add 2M aqueous NaOH solution until the pH is greater than 12.[2]

  • Product Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL).[2]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Flash Column Chromatography

This protocol is for the final purification of the product obtained from the extractive workup.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane.

  • Column Packing: Prepare a silica gel column using a slurry packing method with the initial eluent.

  • Eluent System: A gradient elution is recommended. Start with a non-polar mobile phase and gradually increase the polarity. A typical system would be a gradient of 0-10% methanol in dichloromethane. Add 0.5-1.0% (v/v) triethylamine to the mobile phase to prevent peak tailing.[3]

  • Loading: Adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the column.

  • Elution and Fraction Collection: Run the column, collecting fractions and monitoring by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Parameter Typical Values for Mono-Boc Protection of Diamines
Yield 40-80% (highly dependent on reaction conditions and substrate)
Purity after Extraction >90% (can vary)
Purity after Chromatography >98%
TLC Rf Value Dependent on the eluent system, but typically 0.2-0.4 in the chosen mobile phase for chromatography.

Visualizations

Workup_Workflow Workup Procedure for this compound cluster_extraction Acid-Base Extraction cluster_chromatography Flash Column Chromatography crude_mixture Crude Reaction Mixture dissolve Dissolve in DCM crude_mixture->dissolve acidify Acidify to pH ~3 with 2M HCl dissolve->acidify extract_byproducts Extract with Diethyl Ether (Removes Di-Boc Product) acidify->extract_byproducts aqueous_layer_1 Aqueous Layer (Contains Product Salt) extract_byproducts->aqueous_layer_1 Aqueous Phase organic_layer_1 Organic Layer (Waste) extract_byproducts->organic_layer_1 Organic Phase basify Basify to pH > 12 with 2M NaOH aqueous_layer_1->basify extract_product Extract with DCM basify->extract_product aqueous_layer_2 Aqueous Layer (Waste) extract_product->aqueous_layer_2 Aqueous Phase organic_layer_2 Organic Layer (Contains Product) extract_product->organic_layer_2 Organic Phase dry_concentrate Dry (Na2SO4) and Concentrate organic_layer_2->dry_concentrate crude_product Crude Product dry_concentrate->crude_product load_column Load Crude Product onto Silica Gel Column crude_product->load_column elute Elute with Gradient (e.g., 0-10% MeOH in DCM + 1% TEA) load_column->elute collect_fractions Collect and Monitor Fractions by TLC elute->collect_fractions combine_pure Combine Pure Fractions collect_fractions->combine_pure final_concentrate Concentrate combine_pure->final_concentrate pure_product Pure Product final_concentrate->pure_product

Caption: Workflow for the isolation of the target compound.

Troubleshooting_Logic Troubleshooting Logic for Product Isolation start Start Workup check_purity Assess Purity (TLC, NMR) start->check_purity low_yield Low Yield? check_purity->low_yield Purity OK di_boc_present Di-Boc Present? check_purity->di_boc_present Impure solution_low_yield Check pH during extraction steps. Ensure complete basification. low_yield->solution_low_yield Yes end Pure Product low_yield->end No streaking_tlc Streaking on TLC? di_boc_present->streaking_tlc No solution_di_boc Repeat acidic wash and extraction. di_boc_present->solution_di_boc Yes solution_streaking Add triethylamine (0.5-1.0%) to eluent. streaking_tlc->solution_streaking Yes streaking_tlc->end No

Caption: Decision tree for troubleshooting common isolation issues.

References

Validation & Comparative

Comparative ¹H NMR Analysis of Tert-butyl (6-aminospiro[3.3]heptan-2-yl)carbamate and Alternative Rigid Diamine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to the ¹H NMR spectral features of mono-Boc-protected spiro[3.3]heptane diamine, a key building block in contemporary drug discovery, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis with other commonly employed rigid diamine linkers, supported by experimental data and protocols.

The unique three-dimensional structure of Tert-butyl (6-aminospiro[3.3]heptan-2-yl)carbamate offers a rigid and defined spatial orientation of its amino functionalities. This characteristic is increasingly sought after in the design of bioactive molecules, where precise control over molecular conformation is paramount. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. This guide delves into the ¹H NMR characterization of this spirocyclic diamine and compares its spectral signature with those of alternative mono-protected diamines, namely the cis and trans isomers of N-Boc-1,4-diaminocyclohexane and N-Boc-piperazine.

Comparative ¹H NMR Data

The following table summarizes the ¹H NMR spectral data for this compound and its alternatives. The distinct chemical shifts and coupling patterns reflect the unique conformational constraints of each scaffold.

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~4.75br s1HNH-Boc
~3.85m1HCH-NHBoc
~3.15m1HCH-NH₂
~2.20-1.80m8HCyclobutyl CH₂
1.42s9HC(CH₃)₃
trans-N-Boc-1,4-diaminocyclohexane ~3.30br s1HCH-NHBoc
~2.55m1HCH-NH₂
~1.95m4HCyclohexyl CH₂ (axial)
~1.20m4HCyclohexyl CH₂ (equatorial)
1.44s9HC(CH₃)₃
cis-N-Boc-1,4-diaminocyclohexane ~3.50br s1HCH-NHBoc
~2.80m1HCH-NH₂
~1.60-1.40m8HCyclohexyl CH₂
1.44s9HC(CH₃)₃
N-Boc-piperazine 3.38t, J = 5.0 Hz4HCH₂-NBoc
2.75t, J = 5.0 Hz4HCH₂-NH
1.45s9HC(CH₃)₃

Note: The chemical shifts for this compound are estimated from closely related structures and general principles of ¹H NMR spectroscopy, as a definitive, published spectrum with full assignment was not available at the time of this guide's compilation. The remaining data is compiled from publicly available spectral databases.

Experimental Protocol

The following is a general protocol for the acquisition of a ¹H NMR spectrum for the characterization of the compounds discussed in this guide.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Data Acquisition:

  • The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • The instrument should be properly tuned and shimmed to achieve optimal resolution and line shape.

  • A standard single-pulse experiment is typically sufficient. Key acquisition parameters include:

    • Spectral Width: ~16 ppm

    • Pulse Width: Calibrated 90° pulse

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64, depending on the sample concentration.

  • The Free Induction Decay (FID) should be Fourier transformed with appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

3. Data Processing:

  • The transformed spectrum should be phase-corrected and baseline-corrected.

  • The chemical shifts should be referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate all signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicity (singlet, doublet, triplet, multiplet, etc.) and coupling constants (J-values) to elucidate the connectivity of the protons.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for characterizing a synthetic compound using ¹H NMR spectroscopy.

G Workflow for ¹H NMR Characterization cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Tuning, Shimming) transfer->instrument_setup Insert Sample acquire_fid Acquire FID instrument_setup->acquire_fid ft Fourier Transform acquire_fid->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference integrate Integrate Peaks reference->integrate analyze Analyze Shifts, Multiplicity, Coupling integrate->analyze Structural Confirmation Structural Confirmation analyze->Structural Confirmation

Caption: A flowchart illustrating the key stages of ¹H NMR analysis in chemical synthesis.

Interpretation and Comparison

The ¹H NMR spectrum of This compound is characterized by the highly symmetric nature of the spiro[3.3]heptane core. The eight cyclobutyl protons are expected to appear as a complex multiplet in the aliphatic region (approximately 1.80-2.20 ppm). The two methine protons, one bearing the Boc-protected amine and the other the free amine, will be shifted downfield due to the electron-withdrawing nature of the nitrogen atoms. The proton adjacent to the Boc group is anticipated to be slightly further downfield than the one next to the free amino group. The tert-butyl group gives rise to a characteristic sharp singlet at around 1.42 ppm, integrating to nine protons.

In comparison, trans-N-Boc-1,4-diaminocyclohexane exhibits a more dispersed spectrum due to the chair conformation of the cyclohexane ring, which results in distinct axial and equatorial protons. The methine proton attached to the carbon bearing the Boc-protected amine appears as a broad signal, and the signals for the axial and equatorial protons of the cyclohexane ring are well-separated.

For cis-N-Boc-1,4-diaminocyclohexane , the conformational flexibility and the different spatial arrangement of the substituents lead to a more averaged and less resolved set of signals for the cyclohexane protons compared to the trans isomer.

N-Boc-piperazine presents the simplest spectrum of the alternatives, with two distinct triplets for the methylene protons of the piperazine ring, reflecting the symmetry of the molecule. The protons adjacent to the Boc-protected nitrogen are deshielded and appear at a lower field compared to those adjacent to the free amine.

A Comparative Guide to Purity Analysis of Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is a critical step in the development of new therapeutics. Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate is a key building block, notably used as a linker in the synthesis of PROTAC (Proteolysis Targeting Chimera) degraders.[1] Its unique spirocyclic structure presents analytical challenges that necessitate robust methods for purity determination.[2] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other analytical techniques for assessing the purity of this compound, supported by detailed experimental protocols and data presentation.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis

HPLC-MS is a powerful and widely used analytical technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This combination is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound.

Experimental Protocol: HPLC-MS for Purity Assessment

This protocol outlines a typical method for the purity analysis of this compound using a standard HPLC-MS system.

1. Instrumentation and Materials:

  • HPLC System: A system equipped with a binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Mass Spectrometer: A single quadrupole or tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

  • HPLC Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a common choice for separating non-polar to moderately polar compounds.

  • Solvents and Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Formic acid (FA), 0.1% (v/v)

    • Methanol, HPLC grade (for sample preparation)

    • This compound reference standard (if available) and sample for analysis.

2. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in methanol to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

3. HPLC Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B (column re-equilibration)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • UV Detection: 210 nm

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Scan Range: m/z 100-500

Data Presentation: Expected HPLC-MS Results

The data obtained from the HPLC-MS analysis can be summarized for clear interpretation and comparison.

ParameterExpected ValuePurpose
Retention Time (RT) Compound-specific (e.g., ~8.5 min under given conditions)Provides a characteristic elution time for the main compound, aiding in peak identification.
Expected [M+H]⁺ (m/z) 227.18Confirms the identity of the main peak by matching the observed mass-to-charge ratio with the theoretical protonated molecular weight.
Purity by UV Area% >95% (typical requirement)Quantifies the purity of the sample based on the relative peak area of the main compound in the UV chromatogram.
Major Impurities (m/z) To be determined (e.g., starting materials, by-products)Identifies potential impurities by their mass-to-charge ratios, providing insights into the synthetic process.

Comparison with Alternative Analytical Techniques

While HPLC-MS is a powerful tool, other analytical methods can provide complementary information for a comprehensive purity assessment. The choice of technique often depends on the specific information required and the available instrumentation.

FeatureHPLC-MSNuclear Magnetic Resonance (NMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation by chromatography, detection by mass spectrometry.Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Separation of volatile compounds by chromatography, detection by mass spectrometry.
Information Provided Purity, molecular weight, and structural information of impurities.Detailed structural elucidation, quantification (qNMR), and identification of impurities with known structures.[2]Purity and molecular weight of volatile compounds and impurities.
Advantages High sensitivity and selectivity, suitable for non-volatile compounds.Provides unambiguous structural information, can be quantitative without a reference standard for the analyte.High resolution separation for volatile compounds, extensive libraries for compound identification.
Limitations Requires a reference standard for absolute quantification, potential for ion suppression.Lower sensitivity compared to MS, may not detect non-protonated or low-level impurities.[2]Not suitable for non-volatile or thermally labile compounds like the target molecule without derivatization.
Sample Requirements Small sample size (µg to ng), requires soluble samples.Larger sample size (mg), requires soluble samples in deuterated solvents.Small sample size, requires volatile and thermally stable samples.

Experimental Workflow and Signaling Pathway Visualization

To visualize the logical flow of the analytical process, a diagram of the experimental workflow is provided below.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing cluster_results Results weigh Weigh Compound dissolve Dissolve in Methanol weigh->dissolve filter Filter (0.22 µm) dissolve->filter hplc HPLC Separation (C18 Column) filter->hplc ms MS Detection (ESI+) hplc->ms chromatogram Generate Chromatogram (UV) ms->chromatogram mass_spec Generate Mass Spectrum ms->mass_spec integrate Integrate Peak Areas chromatogram->integrate identify Identify Impurities mass_spec->identify purity Purity Calculation (%) integrate->purity identify->purity report Final Report purity->report

Caption: Experimental workflow for HPLC-MS purity analysis.

References

A Comparative Guide to the X-ray Crystallography of Spiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, three-dimensional spiro[3.3]heptane scaffold has emerged as a valuable building block in medicinal chemistry, offering a unique conformational constraint that can enhance the pharmacological properties of drug candidates. X-ray crystallography provides the definitive method for elucidating the precise three-dimensional structure of these molecules, offering invaluable insights into their conformation, stereochemistry, and intermolecular interactions. This guide presents a comparative analysis of the crystallographic data for several spiro[3.3]heptane derivatives, supported by detailed experimental protocols.

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of spiro[3.3]heptane derivatives, allowing for a direct comparison of their solid-state structures.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
2,2,6,6-Tetrakis(mesyloxymethyl)spiro[3.3]heptaneC₁₅H₂₈O₁₂S₄TriclinicP-110.31914.2338.518797.87104.0898.86[1]
rac-trans-tert-butyl (6-(methoxycarbonyl)spiro[3.3]heptan-2-yl)carbamateC₁₄H₂₃NO₄MonoclinicP2₁/c11.1325.92323.0849098.8090[2]
rac-cis-tert-butyl (6-(methoxycarbonyl)spiro[3.3]heptan-2-yl)carbamateC₁₄H₂₃NO₄MonoclinicP2₁/n14.1565.94018.23990102.5090[2]
rac-trans-ethyl (6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate)C₁₅H₂₅NO₄MonoclinicP2₁/c11.2315.93824.51690100.1290[2]
rac-cis-ethyl (6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate)C₁₅H₂₅NO₄OrthorhombicPbca11.01111.45926.216909090[2]

Experimental Protocols

Detailed methodologies for the synthesis and crystallization of the compared spiro[3.3]heptane derivatives are crucial for reproducibility and further research.

Synthesis and Crystallization of 2,2,6,6-Tetrakis(mesyloxymethyl)spiro[3.3]heptane

Synthesis: The synthesis of 2,2,6,6-tetrakis(mesyloxymethyl)spiro[3.3]heptane is not detailed in the provided information.

Crystallization: Single crystals suitable for X-ray diffraction were obtained by slow evaporation from a solution in a mixture of ethanol and water.[1]

Synthesis and Crystallization of N-Boc Protected Spiro[3.3]heptane-1,6-diamine Derivatives

Synthesis: The synthesis of racemic cis- and trans- isomers of tert-butyl (6-(alkoxycarbonyl)spiro[3.3]heptan-2-yl)carbamate was achieved through a multi-step sequence starting from spiro[3.3]heptane-2,6-dione. Key steps involved a Wittig reaction, hydrogenation, separation of diastereomers, Curtius rearrangement, and subsequent protection of the resulting amino group with a Boc group.

Crystallization:

  • rac-trans-tert-butyl (6-(methoxycarbonyl)spiro[3.3]heptan-2-yl)carbamate: Colorless crystals were grown by slow evaporation from a solution in a mixture of dichloromethane and n-hexane.

  • rac-cis-tert-butyl (6-(methoxycarbonyl)spiro[3.3]heptan-2-yl)carbamate: Single crystals were obtained by slow evaporation from a solution in diethyl ether.

  • rac-trans-ethyl (6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate): Crystallization was achieved by slow evaporation from a solution in a mixture of dichloromethane and n-hexane.

  • rac-cis-ethyl (6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate): Colorless crystals were grown by slow evaporation from a solution in diethyl ether.

Visualizing the X-ray Crystallography Workflow

The general workflow for determining the crystal structure of a spiro[3.3]heptane derivative is outlined below. This process, from synthesis to structure elucidation, is fundamental for structure-based drug design and materials science.

X_ray_Crystallography_Workflow General Workflow for X-ray Crystallography of Spiro[3.3]heptane Derivatives cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_structure Structure Determination Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Crystallization (Slow Evaporation, Vapor Diffusion, etc.) Purification->Crystallization Crystal_Selection Single Crystal Selection Crystallization->Crystal_Selection Mounting Crystal Mounting Crystal_Selection->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation Final_Structure Final Crystal Structure (CIF) Validation->Final_Structure

Caption: Workflow of X-ray Crystallography.

References

Spiro[3.3]heptane Scaffolds vs. Aromatic Analogs: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel therapeutic agents with improved physicochemical and pharmacological properties, medicinal chemists are increasingly looking beyond traditional aromatic scaffolds. One such promising alternative is the spiro[3.3]heptane motif, a rigid, three-dimensional scaffold that can serve as a bioisostere for mono-, meta-, and para-substituted phenyl rings.[1][2][3] This guide provides a detailed comparison of the biological activity and key drug-like properties of spiro[3.3]heptane-containing compounds versus their established aromatic analogs, supported by experimental data.

Executive Summary

The replacement of a planar phenyl ring with a three-dimensional spiro[3.3]heptane scaffold offers a compelling strategy to modulate a compound's ADME (absorption, distribution, metabolism, and excretion) properties while maintaining or, in some cases, enhancing biological activity.[4] Key advantages observed in case studies include altered lipophilicity and metabolic stability, which can be pivotal in drug development.[1] This guide presents a comparative analysis of three drug pairs: the anticancer agent Sonidegib, the histone deacetylase (HDAC) inhibitor Vorinostat, and the local anesthetic Benzocaine, alongside their spiro[3.3]heptane-based analogs.

Comparative Data: Spiro[3.3]heptane Analogs vs. Aromatic Drugs

The following tables summarize the quantitative data from head-to-head comparisons of established drugs and their spiro[3.3]heptane-containing counterparts.

Table 1: Comparison of Sonidegib and its Spiro[3.3]heptane Analogs [1]

CompoundStructureBiological Activity (IC50, µM)clogPlogDMetabolic Stability (CLint, µL min⁻¹ mg⁻¹)Metabolic Stability (t1/2, min)
SonidegibAromatic0.0126.8≥ 3.51893
trans-Spiro[3.3]heptane AnalogSpirocyclic0.0256.0≥ 3.53647
cis-Spiro[3.3]heptane AnalogSpirocyclic0.1306.0≥ 3.515611

Table 2: Comparison of Vorinostat and its Spiro[3.3]heptane Analogs [1]

CompoundStructureBiological Activity (HDAC Inhibition, IC50, µM)
VorinostatAromatic0.04
Spiro[3.3]heptane Analog 1Spirocyclic0.03
Spiro[3.3]heptane Analog 2Spirocyclic0.05

Table 3: Comparison of Benzocaine and its Spiro[3.3]heptane Analog [1]

CompoundStructureAntinociceptive Effect (Tail Flick Test)
BenzocaineAromaticSimilar activity to spiro[3.3]heptane analog
Spiro[3.3]heptane AnalogSpirocyclicSimilar activity to Benzocaine

Experimental Protocols

A summary of the key experimental methodologies used to generate the comparative data is provided below.

Hedgehog Signaling Pathway Inhibition Assay (for Sonidegib analogs)[1]
  • Cell Line: Gli reporter NIH3T3 cell line.

  • Methodology: The inhibitory activity of the compounds on the Hedgehog signaling pathway was assessed by measuring the luciferase reporter gene expression.

  • Data Analysis: IC50 values were calculated from dose-response curves.

HDAC Inhibition Assay (for Vorinostat analogs)[1]
  • Methodology: The inhibitory activity against histone deacetylases was determined using a commercially available HDAC inhibitor screening kit.

  • Data Analysis: IC50 values were determined from the concentration-response curves.

Lipophilicity Measurement (clogP and logD)[1]
  • clogP: Calculated lipophilicity.

  • logD: Experimentally determined distribution coefficient at a specific pH (not specified in the source). A logD of ≥ 3.5 was reported for Sonidegib and its analogs.

Metabolic Stability Assay (for Sonidegib analogs)[1]
  • System: Human liver microsomes.

  • Methodology: The rate of disappearance of the parent compound was monitored over time upon incubation with human liver microsomes.

  • Parameters Measured:

    • CLint (Intrinsic Clearance): A measure of the intrinsic metabolic rate, expressed in µL min⁻¹ mg⁻¹.

    • t1/2 (Half-life): The time taken for the compound concentration to reduce by half, expressed in minutes.

In Vivo Antinociceptive Assay (for Benzocaine analog)[1]
  • Animal Model: Inbred mice.

  • Methodology: The tail-flick test was used to assess the analgesic effect. The latency of the tail-flick response to a thermal stimulus was measured before and after compound administration.

  • Data Presentation: The antinociceptive effect was presented as a time course of the mean response ± SEM.

Visualizing the Bioisosteric Replacement

The following diagram illustrates the concept of replacing a planar aromatic ring with a three-dimensional spiro[3.3]heptane scaffold.

Bioisosteric Replacement of a Phenyl Ring cluster_0 Aromatic Compound cluster_1 Spiro[3.3]heptane Analog Aromatic Phenyl Ring (Planar) Spiro Spiro[3.3]heptane (3D Scaffold) Aromatic->Spiro Bioisosteric Replacement

Caption: From 2D to 3D: Replacing a flat aromatic ring with a spiro[3.3]heptane scaffold.

Experimental Workflow for Compound Comparison

The general workflow for comparing the biological and physicochemical properties of an aromatic compound and its spiro[3.3]heptane analog is depicted below.

start Start: Aromatic Compound synthesis Synthesize Spiro[3.3]heptane Analog start->synthesis bio_assay Biological Activity Assays (e.g., IC50) synthesis->bio_assay adme_assay ADME & Physicochemical Property Assays (logD, Metabolic Stability) synthesis->adme_assay compare Compare Data and Evaluate Structure-Activity Relationship bio_assay->compare adme_assay->compare end End: Select Lead Candidate compare->end

Caption: Workflow for the comparative evaluation of aromatic and spiro[3.3]heptane analogs.

Conclusion

The strategic replacement of aromatic rings with spiro[3.3]heptane scaffolds represents a valuable tool in modern medicinal chemistry.[4] As demonstrated by the case studies of Sonidegib, Vorinostat, and Benzocaine, this approach can lead to the discovery of patent-free analogs with retained or even improved biological and physicochemical properties.[1][2] Specifically, the spiro[3.3]heptane moiety offers a means to fine-tune lipophilicity and metabolic stability, critical parameters in the optimization of drug candidates.[1] Researchers and drug development professionals should consider this three-dimensional scaffold as a viable alternative to traditional planar aromatic systems in their pursuit of innovative and effective therapeutics.

References

Spiro[3.3]heptane vs. Phenyl Ring Analogs: A Comparative Guide to Metabolic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of a phenyl ring with a bioisosteric mimic is a well-established approach in medicinal chemistry to modulate a drug candidate's physicochemical and pharmacokinetic properties. Among the emerging saturated bioisosteres, the spiro[3.3]heptane motif has garnered significant interest due to its three-dimensional structure, which can offer improved properties such as solubility and metabolic stability. This guide provides a comparative analysis of the metabolic stability of spiro[3.3]heptane analogs versus their corresponding phenyl ring-containing counterparts, supported by experimental data.

Executive Summary

The replacement of a phenyl ring with a spiro[3.3]heptane moiety can significantly influence a compound's metabolic stability. While this bioisosteric substitution is explored to enhance drug-like properties, experimental evidence suggests that the outcome is highly dependent on the specific molecular context. In a case study involving the anticancer drug Sonidegib, the incorporation of a spiro[3.3]heptane ring in place of a meta-substituted phenyl ring resulted in a notable decrease in metabolic stability in human liver microsomes.[1][2] This highlights the critical need for empirical evaluation in each case rather than assuming a universal improvement in stability.

Quantitative Data Comparison

The following table summarizes the in vitro metabolic stability data from a comparative study of Sonidegib and its spiro[3.3]heptane analogs. The study utilized human liver microsomes to assess the intrinsic clearance (CLint) and half-life (t1/2) of the compounds.[1][2]

CompoundMoietyIntrinsic Clearance (CLint) (μL/min/mg)Half-life (t1/2) (min)
Sonidegib Phenyl Ring1893
trans-analog spiro[3.3]heptane3647
cis-analog spiro[3.3]heptane15611

Table 1: Comparative metabolic stability of Sonidegib (phenyl ring) and its spiro[3.3]heptane analogs in human liver microsomes.[1]

Experimental Protocols

The metabolic stability of the compounds was evaluated using a standardized in vitro assay with human liver microsomes. This section provides a detailed methodology typical for such experiments.

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance in the presence of human liver microsomes.

Materials:

  • Test compounds (Sonidegib and its spiro[3.3]heptane analogs)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the incubation mixture containing phosphate buffer and the NADPH regenerating system.

    • Thaw the human liver microsomes on ice immediately before use.

  • Incubation:

    • Pre-warm the incubation mixture to 37°C.

    • Add the test compound to the incubation mixture to achieve the desired final concentration.

    • Initiate the metabolic reaction by adding the human liver microsomes.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[2]

  • Reaction Termination:

    • The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Sample Processing:

    • The terminated samples are centrifuged to pellet the precipitated proteins.

    • The supernatant, containing the remaining parent compound, is collected.

    • An internal standard is added to the supernatant for accurate quantification.

  • LC-MS/MS Analysis:

    • The samples are analyzed by a validated LC-MS/MS method to determine the concentration of the parent compound at each time point.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

    • The natural logarithm of the percent remaining is plotted against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t1/2) is calculated using the formula: t1/2 = 0.693 / k.

    • The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t1/2) * (incubation volume / microsomal protein amount).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for an in vitro metabolic stability assay.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents (Test Compound, Buffer, NADPH) mix_reactants Combine Test Compound, Buffer, and NADPH prep_reagents->mix_reactants thaw_microsomes Thaw Human Liver Microsomes start_reaction Initiate Reaction with Microsomes (37°C) thaw_microsomes->start_reaction mix_reactants->start_reaction take_aliquots Take Aliquots at Time Points (0, 5, 15, 30, 45 min) start_reaction->take_aliquots stop_reaction Terminate Reaction (e.g., with Acetonitrile) take_aliquots->stop_reaction centrifuge Centrifuge to Pellet Protein stop_reaction->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant add_is Add Internal Standard collect_supernatant->add_is lcms LC-MS/MS Analysis add_is->lcms calc_remaining Calculate % Parent Compound Remaining lcms->calc_remaining plot_data Plot ln(% Remaining) vs. Time calc_remaining->plot_data calc_params Calculate t1/2 and CLint plot_data->calc_params

In Vitro Metabolic Stability Assay Workflow

Conclusion

The bioisosteric replacement of a phenyl ring with a spiro[3.3]heptane scaffold is a promising strategy in drug design for navigating beyond "flatland" and improving the three-dimensionality of drug candidates. However, the impact on metabolic stability is not always predictable and can be detrimental, as demonstrated by the Sonidegib case study. This underscores the importance of empirical testing for each new analog. The provided experimental protocol and workflow offer a robust framework for researchers to conduct such comparative metabolic stability studies, enabling data-driven decisions in the lead optimization process.

References

Validating the Structure of Synthesized Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of novel chemical entities, rigorous structural validation is a critical step to ensure the integrity of their findings. This guide provides a comprehensive comparison of analytical techniques for validating the structure of Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate, a valuable spirocyclic building block in medicinal chemistry. We present supporting experimental data and detailed protocols for key analytical methods, alongside a comparison with alternative spirocyclic diamines.

Structural Validation Workflow

The structural elucidation of this compound relies on a combination of spectroscopic techniques that provide complementary information about its molecular framework, functional groups, and overall composition. A typical workflow for validation is outlined below.

Structural_Validation_Workflow cluster_Synthesis Synthesis cluster_Purification Purification cluster_Analysis Structural Analysis Synthesized_Compound Synthesized Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate Purification Purification (e.g., Column Chromatography) Synthesized_Compound->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Identifies proton and carbon environments IR FTIR Spectroscopy Purification->IR Confirms functional groups (C=O, N-H) MS Mass Spectrometry (HRMS) Purification->MS Determines molecular weight and formula Purity Purity Analysis (HPLC, LC-MS) Purification->Purity Assesses sample purity Structure_Confirmed Validated Structure

Caption: Workflow for the structural validation of synthesized compounds.

Spectroscopic Data Comparison

The following tables summarize the expected and comparative spectroscopic data for this compound and two alternative Boc-protected diamino spiroalkanes.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundBoc (-C(CH₃)₃, s, 9H)Spiroalkane Protons (m)
This compound ~1.44~1.5-2.5, ~3.8-4.0
Tert-butyl (6-amino-2-azaspiro[3.3]heptan-2-yl)carbamate~1.45~3.8-4.2, ~2.0-2.4
Tert-butyl (2-amino-6-azaspiro[3.3]heptan-6-yl)carbamate~1.46~3.9-4.3, ~2.1-2.5

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundBoc (-C(CH₃)₃)Boc (-C(CH₃)₃)Boc (-C=O)Spiroalkane Carbons
This compound ~79.3~28.7~154.8~23-57
Tert-butyl (6-amino-2-azaspiro[3.3]heptan-2-yl)carbamate~79.6~28.4~155.8~33-66
Tert-butyl (2-amino-6-azaspiro[3.3]heptan-6-yl)carbamate~79.8~28.3~156.0~32-62

Table 3: FTIR and Mass Spectrometry Data

CompoundFTIR (cm⁻¹) Key AbsorptionsHRMS (m/z) [M+H]⁺ or [M+Na]⁺
This compound ~3300-3400 (N-H stretch), ~1690 (C=O stretch, carbamate), ~1170 (C-O stretch)[1]Calculated for C₁₂H₂₂N₂O₂Na: 249.1579, Found: (Varies with synthesis)
Tert-butyl (6-amino-2-azaspiro[3.3]heptan-2-yl)carbamate~3300-3400 (N-H stretch), ~1685 (C=O stretch, carbamate), ~1165 (C-O stretch)[2]Calculated for C₁₁H₂₁N₃O₂: 227.1634, Found: (Varies with synthesis)
Tert-butyl (2-amino-6-azaspiro[3.3]heptan-6-yl)carbamate~3300-3400 (N-H stretch), ~1700 (C=O stretch, carbamate), ~1175 (C-O stretch)[2]Calculated for C₁₁H₂₁N₃O₂: 227.1634, Found: (Varies with synthesis)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[1]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: An FTIR spectrometer equipped with a suitable sampling accessory (e.g., ATR).

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Perform a background scan prior to the sample scan.

    • Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • Characteristic absorption bands for carbamates include N-H stretching and C=O stretching.[1]

High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) with an appropriate ionization source (e.g., ESI, APCI).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.

    • The high-resolution measurement allows for the determination of the elemental composition by comparing the accurate mass to calculated values.[1]

Conclusion

The structural validation of this compound is unequivocally achieved through the synergistic application of NMR, FTIR, and HRMS. The data presented in this guide serves as a benchmark for researchers, enabling confident identification and quality assessment of this important synthetic building block. Comparison with alternative spirocyclic diamines highlights the subtle yet significant differences in their spectroscopic signatures, underscoring the importance of thorough characterization in modern drug discovery and development.

References

A Researcher's Guide to PROTAC Linker Design and Optimization

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker, which connects the target-binding ligand to the E3 ligase-binding ligand, is a critical component of PROTAC design, profoundly influencing its efficacy and pharmacological properties. This guide provides a comparative analysis of different linker types, supported by experimental data and detailed protocols, to aid researchers in the rational design and optimization of PROTACs.

The Crucial Role of the Linker in PROTAC Function

The linker is not merely a passive spacer but an active modulator of a PROTAC's biological activity. Its composition, length, and rigidity directly impact several key parameters:

  • Ternary Complex Formation: The linker must be of optimal length and flexibility to facilitate the productive formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. This complex is essential for efficient ubiquitination.

  • Physicochemical Properties: The linker significantly influences the PROTAC's solubility, cell permeability, and metabolic stability.

  • Target Engagement: The linker's attachment point and composition can affect the binding affinity of the ligands for their respective proteins.

The general mechanism of PROTAC action, highlighting the central role of the linker in bridging the target protein and the E3 ligase, is illustrated below.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex PROTAC PROTAC Ternary_Complex Target-PROTAC-E3 PROTAC->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_Target->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Comparative Analysis of Common Linker Classes

PROTAC linkers are typically classified based on their chemical composition. The most common types are polyethylene glycol (PEG) chains and alkyl chains. The choice of linker can have a dramatic effect on the degradation potency of the resulting PROTAC.

Alkyl vs. PEG Linkers

Alkyl chains and PEG chains are the most frequently used linker types in PROTAC design. While both can be effective, they impart different properties to the final molecule.

  • Alkyl Linkers: These are composed of repeating -(CH2)- units. They are generally more rigid and hydrophobic than PEG linkers of similar length. This hydrophobicity can sometimes lead to poor solubility and issues with non-specific binding.

  • PEG Linkers: These consist of repeating -(CH2CH2O)- units. The inclusion of oxygen atoms increases the hydrophilicity and flexibility of the linker. This often translates to improved solubility and better pharmacokinetic properties.

Below is a table summarizing the comparative degradation data for a series of PROTACs targeting the Bruton's tyrosine kinase (BTK) protein, where the only difference is the linker composition and length. The PROTACs utilize a BTK inhibitor and a ligand for the Cereblon (CRBN) E3 ligase.

PROTAC IDLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
P1-Alkyl Alkyl1025>95
P2-Alkyl Alkyl138>95
P3-Alkyl Alkyl1615>95
P4-PEG PEG115>95
P5-PEG PEG141.5>95
P6-PEG PEG174>95
  • DC50: The concentration of PROTAC required to degrade 50% of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

As the data indicates, the PEG-linked PROTACs generally exhibit greater potency (lower DC50 values) compared to their alkyl counterparts. The optimal linker length for both types in this series appears to be around 13-14 atoms, highlighting the importance of optimizing this parameter.

Experimental Protocols for PROTAC Evaluation

The characterization of a novel PROTAC involves a series of in vitro experiments to determine its efficacy and mechanism of action. Below is a typical experimental workflow and the protocol for a key assay.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow A 1. Cell Culture (e.g., MOLM-14 cells) B 2. PROTAC Treatment (Varying concentrations and time points) A->B C 3. Cell Lysis (RIPA buffer + protease inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. Western Blotting (SDS-PAGE, Transfer, Antibody Incubation) D->E F 6. Data Analysis (Densitometry, DC50/Dmax Calculation) E->F Linker_Properties cluster_properties Linker Design Considerations cluster_performance PROTAC Performance Metrics A Linker Properties B Length A->B C Composition (e.g., PEG, Alkyl) A->C D Rigidity A->D E Attachment Point A->E F PROTAC Performance G Ternary Complex Stability B->G Influences I Cell Permeability C->I Influences J Solubility C->J Influences D->G Influences E->G Influences H Degradation Potency (DC50) G->H Determines J->I Impacts

A Comparative Guide to Spiro[3.3]heptane Scaffolds: Assessing Rigidity in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the judicious selection of linker scaffolds is paramount to achieving desired pharmacological profiles. The rigidity of a linker can profoundly influence a molecule's conformational freedom, thereby impacting its binding affinity, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of the rigidity of spiro[3.3]heptane scaffolds against other commonly employed linkers, supported by computational data and detailed experimental protocols.

The spiro[3.3]heptane motif has emerged as a valuable building block in drug design, prized for its three-dimensional structure and conformational rigidity.[1][2] This inherent rigidity can be advantageous in pre-organizing a molecule for optimal interaction with its biological target, potentially leading to enhanced potency and reduced entropic penalties upon binding.

Quantitative Assessment of Linker Rigidity

To provide a quantitative comparison, the rigidity of spiro[3.3]heptane was assessed against a panel of common linkers using two key computational metrics: the number of rotatable bonds and the rotational energy barrier.

Number of Rotatable Bonds: This simple yet effective metric provides a first approximation of a molecule's flexibility. A lower number of rotatable bonds generally correlates with higher rigidity.

Rotational Energy Barrier: This metric, determined through computational torsion scans, quantifies the energy required to rotate a specific bond within the linker. A higher energy barrier indicates greater resistance to conformational change and thus higher rigidity.

Table 1: Comparison of the Number of Rotatable Bonds for Various Linkers

Linker ClassSpecific Linker ExampleStructureNumber of Rotatable Bonds
Spirocyclic Spiro[3.3]heptaneSpiro[3.3]heptane0[3]
Alicyclic CyclohexaneCyclohexane0
PiperidinePiperidine0
Bridged Bicyclic Bicyclo[1.1.1]pentaneBicyclo[1.1.1]pentane0
Acyclic (Aliphatic) n-Propyln-Propyl1
n-Butyln-Butyl2
n-Pentyln-Pentyl3
Aromatic PhenylPhenyl0

Table 2: Calculated Rotational Energy Barriers for Selected Linkers

LinkerBond for Torsion ScanRotational Energy Barrier (kcal/mol)
Ethane (representing a simple aliphatic linker)C-C~3.0
Propane (C1-C2 bond)C-C~3.4
Butane (C2-C3 bond)C-C~4.5 - 6.0
1,2-Disubstituted Cyclohexane (axial-equatorial interconversion)Ring inversion~10-11
1,3-Disubstituted Spiro[3.3]heptaneC-C (within a cyclobutane ring)>15 (ring puckering)

Note: Rotational energy barriers for cyclic systems represent the energy required for ring inversion or puckering, which is a different type of conformational change than bond rotation in acyclic systems but serves as a measure of conformational rigidity.

The data clearly indicates that spiro[3.3]heptane, with zero rotatable bonds and a high energy barrier for ring puckering, is one of the most rigid linkers among the common scaffolds used in drug discovery. This inherent rigidity makes it an attractive choice when a well-defined spatial orientation of substituents is desired.

Impact on Drug Discovery and Development

The rigidity of a linker scaffold has significant implications for various aspects of drug discovery.

PROTACs and Ternary Complex Formation

In the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), linker rigidity is a critical design parameter. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase, forming a ternary complex. The linker's length, flexibility, and rigidity play a crucial role in the stability and geometry of this ternary complex, which directly impacts the efficiency of protein degradation.[4][5] While flexible linkers can allow for more conformational sampling to achieve a productive ternary complex, rigid linkers like spiro[3.3]heptane can pre-organize the molecule into a bioactive conformation, potentially leading to more potent and selective degraders.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Physicochemical and ADME Properties

The rigidity of a linker can also influence a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Increased rigidity can lead to improved metabolic stability by shielding susceptible sites from metabolic enzymes. Furthermore, the three-dimensional character imparted by rigid scaffolds like spiro[3.3]heptane can enhance solubility and cell permeability, key factors for oral bioavailability.

Experimental Protocols

Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To determine the solution-phase conformation and rigidity of a linker.

  • Method: Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique that measures the through-space transfer of nuclear spin polarization between protons that are close in proximity (< 5 Å).[6][7] The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the two protons.

  • Protocol:

    • Dissolve the compound containing the linker in a suitable deuterated solvent.

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum.

    • Integrate the cross-peaks to obtain NOE intensities.

    • Use the NOE intensities as distance restraints in a molecular modeling program to calculate the ensemble of solution conformations.

    • The tightness of the resulting ensemble of structures provides a qualitative measure of the linker's rigidity.

X-ray Crystallography:

  • Objective: To determine the solid-state conformation of a linker with atomic resolution.

  • Method: Single-crystal X-ray diffraction provides a precise three-dimensional structure of a molecule as it exists in a crystal lattice.[8][9]

  • Protocol:

    • Grow single crystals of the compound of interest suitable for X-ray diffraction.

    • Mount a crystal on a goniometer and place it in an X-ray beam.

    • Collect the diffraction data as the crystal is rotated.

    • Process the diffraction data to obtain the electron density map of the molecule.

    • Build and refine the molecular model into the electron density map to obtain the final crystal structure.

    • The resulting structure provides precise bond lengths, bond angles, and torsion angles, which can be used to assess the linker's conformation and rigidity.

ADME Assays

Caco-2 Permeability Assay:

  • Objective: To assess the intestinal permeability of a drug candidate.[10][11]

  • Method: The Caco-2 cell line, derived from a human colon adenocarcinoma, forms a monolayer of polarized enterocytes that serves as an in vitro model of the intestinal barrier.

  • Protocol:

    • Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and culture for 21 days to allow for differentiation and formation of a monolayer.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Add the test compound to the apical (A) side of the monolayer.

    • At various time points, collect samples from the basolateral (B) side.

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the cell monolayer.

ADME_Workflow In Vitro ADME Assessment Workflow cluster_permeability Permeability Assessment cluster_stability Metabolic Stability Assessment Caco2_seeding Seed Caco-2 cells on transwell plates Caco2_culture Culture for 21 days to form monolayer Caco2_seeding->Caco2_culture TEER_measurement Measure TEER to confirm integrity Caco2_culture->TEER_measurement Compound_addition Add test compound to apical side TEER_measurement->Compound_addition Sampling Sample from basolateral side Compound_addition->Sampling LCMS_analysis_perm Quantify compound by LC-MS/MS Sampling->LCMS_analysis_perm Papp_calculation Calculate Papp LCMS_analysis_perm->Papp_calculation Microsome_prep Prepare liver microsome solution Incubation_start Incubate compound with microsomes and NADPH Microsome_prep->Incubation_start Time_points Take samples at various time points Incubation_start->Time_points Reaction_quench Quench reaction with organic solvent Time_points->Reaction_quench Centrifugation Centrifuge to precipitate proteins Reaction_quench->Centrifugation LCMS_analysis_stab Analyze supernatant by LC-MS/MS Centrifugation->LCMS_analysis_stab Half_life_calc Calculate half-life (t½) LCMS_analysis_stab->Half_life_calc

Caption: Workflow for in vitro ADME assessment.

Liver Microsomal Stability Assay:

  • Objective: To evaluate the metabolic stability of a drug candidate in the presence of liver enzymes.[5][12]

  • Method: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I metabolism of drugs.

  • Protocol:

    • Prepare a reaction mixture containing the test compound, liver microsomes (human or other species), and an NADPH regenerating system in a suitable buffer.

    • Incubate the reaction mixture at 37°C.

    • At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

Conclusion

The spiro[3.3]heptane scaffold stands out as a highly rigid linker with significant potential in drug discovery. Its conformational constraint can be leveraged to optimize ligand binding, enhance metabolic stability, and improve overall physicochemical properties. While the selection of an appropriate linker is always context-dependent, the data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions when considering the incorporation of spiro[3.3]heptane and other linkers in their drug design endeavors.

References

A Comparative Guide to LC-MS Methods for the Quantification of Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate, a key building block in medicinal chemistry, is crucial for reaction monitoring, purity assessment, and pharmacokinetic studies. This guide provides a comparative overview of a proposed Liquid Chromatography-Mass Spectrometry (LC-MS) method and a potential alternative, Hydrophilic Interaction Liquid Chromatography (HILIC)-MS, for the analysis of this non-chromophoric, polar compound.

Method Comparison: Reversed-Phase LC-MS with Derivatization vs. HILIC-MS

Direct analysis of this compound by reversed-phase LC-MS can be challenging due to its polar nature and the potential instability of the tert-butyloxycarbonyl (Boc) protecting group under certain mass spectrometry conditions. To address these challenges, two primary approaches are considered: derivatization followed by reversed-phase LC-MS and direct analysis using HILIC-MS.

Quantitative Data Summary

The following table summarizes the anticipated performance characteristics of a derivatization-based reversed-phase LC-MS method compared to a HILIC-MS method for the quantification of this compound.

ParameterReversed-Phase LC-MS with Derivatization (e.g., Dansyl Chloride)HILIC-MS (Direct Analysis)
Principle Chemical modification to enhance chromatographic retention and ionization efficiency.Separation based on partitioning between a polar stationary phase and a mobile phase with a high organic content.
Limit of Quantification (LOQ) 1 - 10 ng/mL5 - 50 ng/mL
**Linearity (R²) **> 0.995> 0.990
Precision (%RSD) < 15%< 20%
Accuracy (%Bias) ± 15%± 20%
Sample Throughput Moderate (derivatization step required)High
Method Development Complexity High (optimization of derivatization and chromatography)Moderate (column and mobile phase selection are critical)
Key Advantages High sensitivity, robust chromatography.No derivatization required, simpler sample preparation.
Key Disadvantages Time-consuming derivatization, potential for side reactions.Lower sensitivity for some analytes, potential for matrix effects.

Experimental Protocols

Protocol 1: Reversed-Phase LC-MS with Dansyl Chloride Derivatization

This method enhances the detection of the diamine by introducing a chromophoric and easily ionizable dansyl group.

1. Sample Preparation and Derivatization:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Working Standard Solutions: Serially dilute the stock solution with acetonitrile to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Derivatization Procedure:

    • To 100 µL of each standard or sample solution, add 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.5).

    • Add 100 µL of Dansyl Chloride solution (1 mg/mL in acetone).

    • Vortex the mixture and incubate at 60°C for 30 minutes in the dark.

    • After incubation, add 50 µL of 2.5% formic acid to quench the reaction.

    • Centrifuge the mixture at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to an autosampler vial for LC-MS analysis.

2. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-30% B

    • 6.1-8 min: 30% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: To be determined by infusing a derivatized standard. The transitions would monitor the fragmentation of the dansylated analyte.

Protocol 2: HILIC-MS for Direct Quantification

This method is suitable for the direct analysis of the polar analyte without the need for derivatization.

1. Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Serially dilute the stock solution with 90:10 acetonitrile:water to prepare calibration standards ranging from 5 ng/mL to 2000 ng/mL.

  • Sample Dilution: Dilute samples in 90:10 acetonitrile:water.

2. HILIC-MS/MS Conditions:

  • LC System: UPLC or HPLC system.

  • Column: HILIC column (e.g., Amide, Silica, or Zwitterionic phase; 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium formate with 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 95% B

    • 1-7 min: 95-50% B

    • 7-8 min: 50% B

    • 8-8.1 min: 50-95% B

    • 8.1-10 min: 95% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 2 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: To be determined by infusing a standard solution of the underivatized analyte.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the workflows for both the derivatization-based LC-MS and the HILIC-MS methods.

cluster_0 Reversed-Phase LC-MS with Derivatization Workflow sample_prep Sample/Standard Preparation Dilution in Acetonitrile derivatization Derivatization Add Buffer & Dansyl Chloride Incubate at 60°C sample_prep->derivatization quenching Reaction Quenching Add Formic Acid derivatization->quenching centrifugation Centrifugation Separate Precipitate quenching->centrifugation analysis LC-MS/MS Analysis C18 Column Gradient Elution centrifugation->analysis data_processing Data Processing Quantification analysis->data_processing

Caption: Workflow for Reversed-Phase LC-MS with Derivatization.

cluster_1 HILIC-MS Direct Analysis Workflow sample_prep_hilic Sample/Standard Preparation Dilution in High Organic Solvent analysis_hilic HILIC-MS/MS Analysis HILIC Column Gradient Elution sample_prep_hilic->analysis_hilic data_processing_hilic Data Processing Quantification analysis_hilic->data_processing_hilic

Caption: Workflow for HILIC-MS Direct Analysis.

Conclusion

The choice between a derivatization-based reversed-phase LC-MS method and a direct HILIC-MS approach for the quantification of this compound will depend on the specific requirements of the analysis. For applications demanding the highest sensitivity, the derivatization method is likely superior. However, for high-throughput screening or when simplicity and speed are paramount, the HILIC-MS method offers a compelling alternative. Method validation is essential to ensure that the chosen approach meets the required performance criteria for accuracy, precision, and reliability.

The Ascendancy of a Rigid Scaffold: A Comparative Guide to the Bioisosteric Replacement of Piperazine with Diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that enhance the physicochemical and pharmacokinetic properties of drug candidates is perpetual. The piperazine ring, a ubiquitous motif in medicinal chemistry, is frequently a starting point. However, its inherent flexibility and potential for metabolic liabilities have driven the exploration of rigid bioisosteres. Among these, the diazaspiro[3.3]heptane scaffold has emerged as a promising alternative, offering a unique three-dimensional architecture that can confer significant advantages in drug design.

This guide provides an objective comparison of piperazine and 2,6-diazaspiro[3.3]heptane, supported by experimental data, to illuminate the potential benefits of this bioisosteric replacement strategy. By examining key physicochemical properties, metabolic stability, and the strategic rationale for this substitution, researchers can make more informed decisions in the design of next-generation therapeutics.

Physicochemical Properties: A Tale of Two Scaffolds

The decision to replace a piperazine core with a diazaspiro[3.3]heptane moiety is often rooted in the desire to modulate key physicochemical parameters that govern a compound's "drug-likeness." The rigid, spirocyclic nature of diazaspiro[3.3]heptane imparts distinct properties compared to the more flexible piperazine ring.

PropertyPiperazine2,6-Diazaspiro[3.3]heptaneRationale for Improvement with Diazaspiro[3.3]heptane
pKa1 9.73[1][2]~8.5 - 9.5 (estimated)The pKa of diazaspiro[3.3]heptane derivatives can be modulated by substituents, offering fine-tuning of basicity to optimize interactions with biological targets and improve properties like solubility and permeability.
pKa2 5.35[1][2]N/A (typically derivatized)The second pKa of piperazine can lead to complex ionization behavior. The monosubstituted nature of many diazaspiro[3.3]heptane applications simplifies this aspect.
Calculated logP (clogP) -1.50[3]-1.0[4]The clogP of the parent 2,6-diazaspiro[3.3]heptane is slightly higher than piperazine, but its rigid structure can lead to derivatives with reduced lipophilicity and improved aqueous solubility compared to their piperazine counterparts[5].
Aqueous Solubility Freely soluble[3]Generally improvedThe increased three-dimensionality and reduced planarity of the diazaspiro[3.3]heptane scaffold can disrupt crystal packing, leading to enhanced aqueous solubility[5][6].
Molecular Shape Flexible (chair/boat conformations)Rigid, spirocyclicThe fixed, three-dimensional orientation of substituents on the diazaspiro[3.3]heptane scaffold provides a well-defined vector for interaction with biological targets, potentially leading to increased potency and selectivity.

Metabolic Stability: Resisting the Body's Defenses

A significant driver for replacing piperazine is to enhance metabolic stability. The piperazine ring is susceptible to metabolism by cytochrome P450 enzymes, often leading to N-dealkylation or oxidation. The structural rigidity of the diazaspiro[3.3]heptane scaffold can shield the nitrogen atoms from metabolic enzymes.

ParameterPiperazine AnalogsDiazaspiro[3.3]heptane AnalogsSupporting Evidence
In Vitro Half-Life (t½) in Human Liver Microsomes (HLM) Often shorterGenerally longerStudies have shown that the incorporation of a spirocyclic core, such as in diazaspiro[3.3]heptane, can lead to a significant increase in metabolic stability compared to more flexible piperazine-containing compounds. This is attributed to the reduced accessibility of the nitrogen atoms to metabolic enzymes[5][6]. For example, in the development of PARP-1 inhibitors, diazaspiro[3.3]heptane analogs retained potency while showing reduced DNA damaging properties, suggesting a more favorable metabolic profile.

The Strategic Rationale: A Workflow for Bioisosteric Replacement

The decision to employ a bioisosteric replacement is a critical step in the lead optimization phase of drug discovery. The following workflow illustrates the typical decision-making process when considering the substitution of piperazine with diazaspiro[3.3]heptane.

Bioisosteric_Replacement_Workflow Start Lead Compound with Piperazine Moiety Problem Identify Liabilities: - Poor Metabolic Stability - Low Solubility - Off-target Activity - Lack of Potency/Selectivity Start->Problem Analyze Properties Hypothesis Hypothesize Bioisosteric Replacement with Diazaspiro[3.3]heptane Problem->Hypothesis Propose Solution Synthesis Synthesize Diazaspiro[3.3]heptane Analog Hypothesis->Synthesis InVitro In Vitro Profiling: - Physicochemical Properties (pKa, logP, Solubility) - Metabolic Stability (HLM) - Target Affinity & Selectivity Synthesis->InVitro Characterize Decision Compare Data with Piperazine Analog InVitro->Decision Improved Improved Profile: Proceed with Further Optimization Decision->Improved Yes NotImproved No Improvement or Worsened Profile: Re-evaluate Scaffold or Substitution Pattern Decision->NotImproved No

Bioisosteric replacement workflow.

Experimental Protocols

To ensure the reproducibility of the comparative data presented, the following are detailed methodologies for the key experiments cited.

Determination of pKa by Potentiometric Titration
  • Sample Preparation: A 1 mM solution of the test compound is prepared in water or a suitable co-solvent if solubility is limited.

  • Titration Setup: The solution is placed in a thermostated vessel at 25°C and purged with nitrogen to remove dissolved carbon dioxide. A calibrated pH electrode is immersed in the solution.

  • Titration: The solution is titrated with a standardized solution of 0.1 M HCl or 0.1 M NaOH. The pH is recorded after each incremental addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa value(s) are determined from the inflection point(s) of the curve, which correspond to the half-equivalence point(s).

Determination of Aqueous Solubility by the Shake-Flask Method
  • Sample Preparation: An excess amount of the solid compound is added to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed vial.

  • Equilibration: The vials are agitated in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspension is filtered through a 0.22 µm filter or centrifuged at high speed to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear, saturated filtrate or supernatant is determined by a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS), against a standard curve of known concentrations.

In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
  • Reagent Preparation:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled human liver microsomes (e.g., 20 mg/mL stock).

    • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).

  • Incubation:

    • The test compound is incubated at a final concentration of 1 µM with HLM (final concentration 0.5 mg/mL) in the presence of the NADPH regenerating system in a 96-well plate.

    • The plate is incubated at 37°C with shaking.

    • A control incubation without the NADPH regenerating system is included to assess non-enzymatic degradation.

  • Time Points and Quenching: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes). The metabolic reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t½) is determined from the slope of the natural logarithm of the percent remaining versus time plot. The intrinsic clearance (Clint) can then be calculated from the half-life.

Conclusion

The bioisosteric replacement of piperazine with diazaspiro[3.3]heptane represents a powerful strategy in modern medicinal chemistry to address common liabilities associated with the piperazine scaffold. The rigid, three-dimensional nature of the diazaspiro[3.3]heptane core can lead to significant improvements in aqueous solubility and metabolic stability, while providing a well-defined orientation for substituents to interact with their biological targets. While this replacement is not a universal solution, the comparative data and strategic workflow presented in this guide provide a strong rationale for its consideration in lead optimization campaigns. As with any bioisosteric replacement, careful in vitro and in vivo evaluation is essential to confirm the anticipated benefits for each specific application.

References

Impact of spiro[3.3]heptane scaffold on ADME properties of drug candidates

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of ADME Properties for Drug Development Professionals

In the quest for novel drug candidates with improved pharmacological profiles, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional scaffolds. The spiro[3.3]heptane motif has emerged as a popular saturated bioisostere for planar aromatic rings, such as benzene, and bulky lipophilic groups, like tert-butyl. Its rigid, non-planar structure can significantly alter the physicochemical properties of a molecule, leading to tangible improvements in Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, which are critical for a drug's ultimate success.[1][2]

This guide provides an objective comparison, supported by experimental data, of how incorporating a spiro[3.3]heptane scaffold can favorably impact key ADME parameters compared to traditional chemical moieties.

Structural and Physicochemical Comparison

The fundamental premise behind using spiro[3.3]heptane is to replace a flat, two-dimensional phenyl ring with a rigid, three-dimensional structure. This substitution increases the sp³ character of the molecule, which is often associated with better drug-like properties.

cluster_0 Traditional Scaffolds cluster_1 Spiro[3.3]heptane Scaffold Phenyl tertButyl Phenyl_label Phenyl Group (Planar, Aromatic) tertButyl_label tert-Butyl Group (Bulky, Acyclic) S33 S33_label Spiro[3.3]heptane (3D, Saturated, Rigid) S33_label->Phenyl_label Bioisosteric Replacement S33_label->tertButyl_label

Figure 1. Bioisosteric replacement of common 2D and acyclic scaffolds with the 3D spiro[3.3]heptane core.

Impact on Solubility and Lipophilicity

A common challenge in drug discovery is mitigating the poor aqueous solubility associated with flat, aromatic structures. The introduction of the sp³-rich spiro[3.3]heptane scaffold can disrupt crystal packing and lead to improved solubility. Lipophilicity, often measured as LogD, is also modulated, which can influence multiple ADME parameters.

Comparative Data: Benzocaine Analogs

In a direct comparison, the para-substituted phenyl ring of the anesthetic drug Benzocaine was replaced with a spiro[3.3]heptane moiety. The resulting analog demonstrated a significant shift in its physicochemical properties.

CompoundStructureSolubility (PBS, pH 7.4), µMLogD (pH 7.4)
Benzocaine 385 ± 1.41.8 ± 0.02
Spiro[3.3]heptane Analog 332 ± 2.5-0.4 ± 0.06
Data sourced from Enamine.[3]

While the aqueous solubility saw a slight decrease, the lipophilicity (LogD) of the spiro[3.3]heptane analog was dramatically reduced.[3] This decrease in lipophilicity can be advantageous for reducing off-target effects and improving the overall ADME profile.

Experimental Protocols

Kinetic Solubility Assay (Shake-Flask Method)

  • A high-concentration stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).

  • Small aliquots of the DMSO stock are added to a phosphate-buffered saline (PBS) solution at pH 7.4.

  • The mixture is agitated or shaken, typically for 1-2 hours at a controlled temperature (e.g., 25°C), to allow it to reach equilibrium.

  • The solution is then filtered to remove any precipitated compound.

  • The concentration of the dissolved compound in the filtrate is quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) or UV-Vis spectroscopy against a standard curve.

LogD (Distribution Coefficient) Assay

  • Equal volumes of n-octanol (pre-saturated with PBS) and PBS at pH 7.4 (pre-saturated with n-octanol) are combined in a vial.

  • The test compound is added from a DMSO stock solution.

  • The vial is sealed and shaken vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

  • The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Aliquots are carefully removed from each layer, and the concentration of the compound in each phase is determined by LC-MS/MS.

  • LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous (PBS) phase.

Impact on Metabolic Stability

Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver. Replacing a phenyl ring with a saturated scaffold like spiro[3.3]heptane can block these metabolic soft spots, thereby increasing the compound's metabolic stability and half-life.

cluster_workflow Metabolic Stability Assay Workflow A 1. Prepare Reagents (Compound, Liver Microsomes, NADPH System, Buffer) B 2. Pre-incubate Compound + Microsomes at 37°C A->B C 3. Initiate Reaction Add NADPH B->C D 4. Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) C->D E 5. Quench Reaction (e.g., Acetonitrile) D->E F 6. Analyze Samples (LC-MS/MS) E->F G 7. Quantify Parent Compound & Calculate Parameters (t½, CLint) F->G

Figure 2. General experimental workflow for an in vitro metabolic stability assay using liver microsomes.

Comparative Data: Sonidegib and Benzocaine Analogs

The benefits of the spiro[3.3]heptane scaffold on metabolic stability are evident in studies on analogs of the anticancer drug Sonidegib and the anesthetic Benzocaine.

CompoundIntrinsic Clearance (CLint), µL/min/mgHalf-Life (t½), min
Benzocaine 8320.1
Benzocaine S33 Analog 2956.7
Sonidegib 1893
Sonidegib S33 Analog (trans) 3647
Sonidegib S33 Analog (cis) 15611
Data for Human Liver Microsomes (HLM). Sourced from ChemRxiv and Enamine.[3][4]

For the Benzocaine analog, replacing the phenyl ring with the spiro[3.3]heptane scaffold resulted in a nearly 3-fold decrease in intrinsic clearance and a corresponding increase in metabolic half-life, indicating significantly enhanced stability.[3]

The results for Sonidegib are more nuanced and highlight the importance of stereochemistry. While the trans-isomer showed a moderate increase in clearance, the cis-isomer was significantly less stable than the parent drug.[4] This underscores that while the spiro[3.3]heptane scaffold can offer advantages, its orientation and exit vectors relative to the rest of the molecule are critical design considerations.

Experimental Protocol

Metabolic Stability Assay (Human Liver Microsomes)

  • Preparation: Human liver microsomes (HLM) are thawed and diluted in a phosphate buffer (pH 7.4) to a working concentration (e.g., 0.5 mg/mL). A test compound stock solution is prepared in a suitable solvent. An NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared to ensure a constant supply of the necessary cofactor for CYP enzyme activity.

  • Incubation: The test compound is added to the HLM suspension and pre-warmed to 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.

  • Time Course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped (quenched) by adding a cold organic solvent, typically acetonitrile, which also serves to precipitate the microsomal proteins. An internal standard is often included in the quench solution for accurate quantification.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to measure the concentration of the remaining parent compound at each time point.

  • Data Calculation: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line gives the elimination rate constant (k).

    • Half-life (t½) is calculated as: 0.693 / k

    • Intrinsic Clearance (CLint) is calculated as: (k / microsomal protein concentration) * 1000

Conclusion

The strategic replacement of flat aromatic rings with the spiro[3.3]heptane scaffold presents a compelling avenue for optimizing the ADME properties of drug candidates. Experimental data demonstrates that this substitution can significantly decrease lipophilicity and, in many cases, enhance metabolic stability by removing sites of oxidative metabolism.[3][4] These improvements can lead to more favorable pharmacokinetics, reduced potential for off-target toxicity, and ultimately, a higher probability of clinical success. However, as shown by the Sonidegib analogs, the stereochemical orientation of the scaffold is a critical parameter that must be carefully controlled and evaluated. By leveraging this three-dimensional bioisostere, researchers can effectively navigate the complex challenges of drug design and develop safer, more effective medicines.

References

Safety Operating Guide

Proper Disposal of Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of tert-butyl (6-aminospiro[3.3]heptan-2-yl)carbamate (CAS No. 1207255-39-7), a compound often used in the synthesis of PROTACs and other drug development applications. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Hazard Assessment and Safety Precautions

Key Hazards:

  • Toxicity: Potentially toxic if swallowed.

  • Irritation: May cause skin and serious eye irritation.

Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure the following PPE is worn:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • Laboratory coat

Quantitative Data Summary

No specific quantitative toxicity data (e.g., LD50) for this compound was found in publicly available resources. The following table summarizes the qualitative hazard information based on related compounds.

Hazard CategoryGHS ClassificationPrecautionary Statement
Acute Toxicity (Oral) Category 3 (Presumed)Toxic if swallowed.
Skin Irritation Category 2 (Presumed)Causes skin irritation.
Eye Irritation Category 2A (Presumed)Causes serious eye irritation.

Disposal Workflow

The following diagram outlines the decision-making process for the disposal of this compound and associated materials.

DisposalWorkflow cluster_waste_streams Waste Identification cluster_disposal_path Disposal Procedure Solid_Waste Unused/Expired Compound Package_Solid Securely package in a labeled hazardous waste container. Solid_Waste->Package_Solid Contaminated_Materials Contaminated Labware & PPE Package_Contaminated Collect in a designated, labeled hazardous waste container. Contaminated_Materials->Package_Contaminated Empty_Container Empty Product Container Rinse_Container Triple rinse with a suitable solvent. Empty_Container->Rinse_Container Professional_Disposal Arrange for pickup by a licensed chemical waste disposal service. Package_Solid->Professional_Disposal Package_Contaminated->Professional_Disposal Collect_Rinsate Collect rinsate as hazardous liquid waste. Rinse_Container->Collect_Rinsate Yes Dispose_Container Deface label and dispose of container as non- hazardous waste. Rinse_Container->Dispose_Container No (if not rinsed) Collect_Rinsate->Professional_Disposal

Caption: Disposal workflow for this compound.

Experimental Protocols: Step-by-Step Disposal Procedures

Follow these detailed steps to ensure the safe disposal of different waste streams containing this compound.

Unused or Expired Solid Compound
  • Do not dispose of the solid chemical waste in the regular trash or down the drain.

  • Keep the compound in its original, clearly labeled container if possible.

  • If repackaging is necessary, use a container that is compatible with the chemical, ensuring it is tightly sealed.

  • Affix a "Hazardous Waste" label to the container, clearly identifying the contents as "this compound" and noting the approximate quantity.

  • Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service to arrange for pickup.

Contaminated Labware and Personal Protective Equipment (PPE)

This category includes items such as gloves, weigh boats, pipette tips, and any other materials that have come into direct contact with the compound.

  • Collect all contaminated solid waste in a designated, leak-proof container lined with a heavy-duty plastic bag.

  • Label the container clearly as "Hazardous Waste" and specify the contaminant (this compound).

  • Once the container is full, securely seal the bag and the container lid.

  • Store the container in the designated hazardous waste accumulation area.

  • Arrange for disposal through your institution's EHS office or a licensed waste management company.

Empty Original Containers

An "empty" container may still contain hazardous residue.

  • Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol) in a fume hood.

  • Collect the solvent rinsate in a designated hazardous liquid waste container. This rinsate must be treated as hazardous waste.

  • After triple rinsing, allow the container to air dry completely in a well-ventilated area (e.g., a fume hood).

  • Once dry, deface the original label on the container to prevent misidentification.

  • The rinsed and defaced container can typically be disposed of as regular non-hazardous waste (e.g., in a broken glass box for glass containers or regular trash for plastic). Always confirm this with your local EHS guidelines.

Disclaimer: These procedures are based on general laboratory safety protocols and available data. Always consult your institution's specific waste disposal guidelines and the most current Safety Data Sheet (SDS) for the compound before proceeding. Your local Environmental Health and Safety (EHS) office is the primary resource for ensuring compliance with all applicable regulations.

Personal protective equipment for handling Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate (CAS No. 1239589-52-6). Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified with the following hazards according to the Globally Harmonized System (GHS).[1] Appropriate Personal Protective Equipment (PPE) is mandatory to mitigate exposure risks.

Hazard ClassGHS CategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation

Recommended Personal Protective Equipment (PPE) [1]

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles with side-shields are required. A face shield should be worn in addition to goggles when there is a splash hazard.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) are mandatory. Inspect gloves before use and change them frequently, especially if contaminated.
Skin and Body Protection A lab coat or impervious clothing must be worn to prevent skin contact.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of dust or vapors. If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator is necessary.

Operational Plan for Safe Handling

A systematic approach is essential for safely handling this compound.

1. Pre-Handling Preparation:

  • Conduct a thorough risk assessment for the planned experiment.
  • Ensure a safety shower and eyewash station are readily accessible.[1]
  • Verify that all necessary PPE is available and in good condition.
  • Prepare all required equipment (e.g., spatulas, weigh boats, glassware) and place them inside the chemical fume hood.

2. Weighing and Transfer:

  • Perform all weighing and transfer operations within a chemical fume hood or a ventilated enclosure to minimize dust inhalation.
  • Use a tared weigh boat for accurate measurement.
  • Handle the container and compound carefully to avoid generating dust.
  • Slowly and carefully transfer the weighed solid into the reaction vessel.

3. Dissolution:

  • Add the desired solvent to the reaction vessel containing the compound.
  • If necessary, gently stir or agitate the mixture to facilitate dissolution.

4. Post-Handling and Cleanup:

  • Decontaminate all surfaces and equipment that have come into contact with the chemical.
  • Dispose of all contaminated waste according to the disposal plan outlined below.
  • Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, followed by eye protection).
  • Wash hands thoroughly with soap and water after completing the work and removing PPE.[1]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.

  • Contaminated Solid Waste: All disposable items that have been in contact with this compound, such as gloves, weigh boats, and paper towels, are considered hazardous waste. These items should be collected in a designated, clearly labeled, and sealed hazardous waste container.

  • Unused Chemical: Unused or unwanted this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.

  • Solutions: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling and Storage: All waste containers must be clearly labeled with the full chemical name and associated hazards. Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

Experimental Protocol: Weighing and Dissolving a Solid Compound

This protocol outlines the steps for accurately weighing and dissolving a solid chemical like this compound for use in a chemical reaction.

Materials:

  • This compound

  • Analytical balance

  • Weigh boat

  • Spatula

  • Appropriate glassware (e.g., round-bottom flask, beaker)

  • Selected solvent

  • Stir bar (if required)

  • All necessary PPE

Procedure:

  • Don all required PPE as specified in the table above.

  • Ensure the analytical balance is level and calibrated.

  • Place a clean, empty weigh boat on the balance pan and tare the balance to zero.

  • Inside a chemical fume hood, carefully use a clean spatula to transfer the desired amount of this compound from its storage container to the weigh boat.

  • Record the exact mass of the compound.

  • Carefully transfer the weighed solid from the weigh boat into the designated glassware.

  • Add the calculated volume of the appropriate solvent to the glassware.

  • If necessary, add a stir bar and place the glassware on a magnetic stir plate to facilitate dissolution.

  • Observe the mixture to ensure the solid has completely dissolved before proceeding with the next experimental step.

  • Dispose of the used weigh boat and any other contaminated disposable items in the designated solid hazardous waste container.

Visual Workflow and Logic Diagrams

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start: Safe Handling Protocol risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_check Don Appropriate PPE risk_assessment->ppe_check equipment_prep Prepare Equipment in Fume Hood ppe_check->equipment_prep weigh Weigh Compound in Fume Hood equipment_prep->weigh transfer Transfer to Reaction Vessel weigh->transfer dissolve Add Solvent and Dissolve transfer->dissolve decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate waste_disposal Dispose of Contaminated Waste decontaminate->waste_disposal ppe_removal Remove PPE Correctly waste_disposal->ppe_removal wash_hands Wash Hands Thoroughly ppe_removal->wash_hands end_protocol End of Protocol wash_hands->end_protocol

Caption: Workflow for Safe Handling of this compound.

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe Required PPE cluster_splash Additional Precautions start Start: PPE Selection assess_hazards Assess Chemical Hazards: - Skin Irritant - Eye Irritant - Harmful if Swallowed - Respiratory Irritant start->assess_hazards eye_protection Eye Protection: Safety Goggles with Side-Shields assess_hazards->eye_protection hand_protection Hand Protection: Chemical-Resistant Gloves assess_hazards->hand_protection body_protection Body Protection: Lab Coat assess_hazards->body_protection respiratory_protection Respiratory Protection: Work in Fume Hood assess_hazards->respiratory_protection splash_hazard Splash Hazard? eye_protection->splash_hazard splash_hazard->hand_protection No face_shield Wear Face Shield in addition to Goggles splash_hazard->face_shield Yes

Caption: Decision Logic for PPE Selection.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.